Product packaging for Cromakalim(Cat. No.:CAS No. 94535-50-9)

Cromakalim

カタログ番号: B1674936
CAS番号: 94535-50-9
分子量: 286.33 g/mol
InChIキー: TVZCRIROJQEVOT-CABCVRRESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Levcromakalim is a 1-benzopyran.
See also: this compound (broader).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18N2O3 B1674936 Cromakalim CAS No. 94535-50-9

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(3S,4R)-3-hydroxy-2,2-dimethyl-4-(2-oxopyrrolidin-1-yl)-3,4-dihydrochromene-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-16(2)15(20)14(18-7-3-4-13(18)19)11-8-10(9-17)5-6-12(11)21-16/h5-6,8,14-15,20H,3-4,7H2,1-2H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZCRIROJQEVOT-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)C#N)N3CCCC3=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045677
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94535-50-9, 94470-67-4
Record name (-)-Cromakalim
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94535-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cromakalim [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094470674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094535509
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levcromakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LEVCROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RW7PN4BLDJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CROMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G4X367WA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Discovery and Synthesis of Cromakalim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cromakalim, a potent and selective ATP-sensitive potassium (KATP) channel opener, represents a significant milestone in the development of therapies targeting ion channels. Its discovery by Beecham Pharmaceuticals in the 1980s paved the way for a new class of vasodilators with applications in hypertension and other smooth muscle disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed, step-by-step synthesis pathway, a summary of its quantitative pharmacological data, and comprehensive experimental protocols for key assays used in its characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of ion channel modulation.

Discovery and Development

This compound (formerly BRL 34915) was discovered and developed by scientists at Beecham Pharmaceuticals in the United Kingdom. Their research focused on a novel class of compounds, the benzopyrans, with the aim of identifying potent smooth muscle relaxants.[1] This effort led to the identification of this compound as a powerful vasodilator that exerts its effects by opening potassium channels in the cell membrane.[1] The active enantiomer of the racemic mixture is levthis compound.[2]

Chemical Synthesis Pathway

The synthesis of this compound involves a multi-step process, which is described below. This pathway is based on the methods outlined in the original patents and subsequent publications.

Synthesis Workflow

Synthesis_Workflow A 4-Cyanophenol C Intermediate 3 A->C B 2-Hydroxy-2-methyl-3-butyne B->C E Bromohydrin Intermediate (4) C->E Aqueous NBS D N-Bromosuccinimide (NBS) D->E G Epoxide Intermediate (5) E->G NaOH F Sodium Hydroxide F->G I trans-Amino Alcohol (6) G->I NH3 H Ammonia H->I K (3S,4R)-Amino Alcohol I->K Chiral Resolution J Resolution J->K M Chloroamide Intermediate (7) K->M Acylation L 4-Chlorobutyryl chloride L->M O This compound (Levthis compound) (8) M->O Cyclization N Sodium Hydride N->O Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive K+ Channel (KATP) This compound->KATP_Channel Binds and Activates K_Efflux Increased K+ Efflux KATP_Channel->K_Efflux Opens Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivates Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Closes Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Patch_Clamp_Workflow A Cell Preparation (e.g., enzymatic dissociation of smooth muscle tissue) C Establish Giga-seal (Gentle suction onto cell membrane) A->C B Pipette Preparation (Fill with internal solution, resistance 3-5 MΩ) B->C D Rupture Membrane (Brief, strong suction to achieve whole-cell configuration) C->D E Record Baseline Current (Voltage-clamp mode, holding potential -60 mV) D->E F Apply this compound (Perfusion of external solution containing this compound) E->F G Record this compound-induced Current F->G H Apply Glibenclamide (Co-perfusion to confirm KATP channel specificity) G->H I Record Blockade of Current H->I J Data Analysis (Measure current amplitude, plot dose-response curve) I->J BP_Measurement_Workflow A Animal Preparation (Anesthetize rat, e.g., with urethane) B Catheter Implantation (Cannulate carotid artery for BP and jugular vein for drug administration) A->B C Stabilization (Allow animal to stabilize for ~30 min) B->C D Record Baseline Blood Pressure C->D E Administer Vehicle Control (Intravenous injection) D->E F Record Post-Vehicle Blood Pressure E->F G Administer this compound (Intravenous injection of desired dose) F->G H Record Post-Cromakalim Blood Pressure G->H I Data Analysis (Calculate change in mean arterial pressure) H->I Binding_Assay_Workflow A Membrane Preparation (Isolate membranes from a tissue rich in KATP channels, e.g., brain or heart) B Incubation (Membranes + [3H]Glibenclamide + varying concentrations of this compound) A->B C Separation (Rapid filtration to separate bound and free radioligand) B->C D Quantification (Scintillation counting to measure radioactivity on filters) C->D E Data Analysis (Determine IC50 and calculate Ki for this compound) D->E

References

Cromakalim's Mechanism of Action on KATP Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which cromakalim, a potent vasodilator, modulates the function of ATP-sensitive potassium (KATP) channels. The document details the binding interactions, conformational changes, and the intricate interplay with cellular nucleotides that underpin its channel-opening activity. Furthermore, it outlines key experimental protocols for studying these interactions and presents quantitative data in a structured format.

Introduction to this compound and KATP Channels

This compound is a prototypical potassium channel opener (KCO) that exerts its pharmacological effects, primarily vasodilation, by activating ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[2][3][4] KATP channels function as metabolic sensors, coupling the cell's energetic state to its electrical excitability.[5] High intracellular ATP concentrations promote channel closure, while an increased ADP/ATP ratio, indicative of metabolic stress, favors channel opening.[2][6] By opening these channels, this compound facilitates K+ efflux, leading to membrane hyperpolarization and the relaxation of smooth muscle, making it a valuable tool for studying KATP channel pharmacology and a lead compound for antihypertensive drug development.[1][7]

Core Mechanism of Action

This compound's action is a multi-step process involving direct binding to the SUR subunit, induction of specific conformational changes, and modulation of the channel's response to intracellular nucleotides.

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution insights into the binding site of this compound (specifically its active enantiomer, levthis compound) on the KATP channel.[5]

  • Location: this compound binds to a common site for KATP channel openers within the transmembrane domain (TMD) of the SUR2 subunit.[5] This binding pocket is situated between the two TMDs of SUR2 (TMD1 and TMD2) and is formed by transmembrane helices TM10, TM11, TM12, TM14, and TM17.[5]

  • Subunit Specificity: While this compound is a broad-spectrum KATP channel opener, it exhibits a higher affinity for channels containing the SUR2 subunit (found in smooth and cardiac muscle) compared to the SUR1 subunit (predominant in pancreatic β-cells).[8][9] This differential affinity is the basis for its more potent effects on vascular tissue. For instance, in the presence of ATP, SUR1-regulated channels are opened by diazoxide but not significantly by this compound.[8][10]

The binding of this compound, in synergy with Mg-nucleotides, stabilizes the SUR2 subunit in a specific conformation known as the "NBD-dimerized occluded state."[5] This conformational change in the regulatory SUR subunit is allosterically transmitted to the pore-forming Kir6.2 subunit, promoting the open state of the channel.[2][5] This leads to an increase in the channel's open probability (Po), facilitating the efflux of potassium ions down their electrochemical gradient.[2] The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, reducing intracellular calcium concentration and leading to cellular relaxation (e.g., in vascular smooth muscle).[1]

The action of this compound is critically dependent on the presence of intracellular nucleotides.

  • Mg-ADP and Mg-ATP Synergy: this compound's ability to open KATP channels is potentiated by Mg-ADP and requires the presence of Mg-nucleotides.[5][11][12] These nucleotides bind to the nucleotide-binding domains (NBDs) of the SUR subunit, and this binding is a prerequisite for the conformational change that this compound stabilizes to open the channel.[2][5]

  • Competitive Interaction with ATP: The interaction between this compound and the inhibitory effects of ATP appears to be competitive.[11][13] At high concentrations of ATP, higher concentrations of this compound are required to achieve channel opening.[11][13] This suggests that this compound counteracts the inhibitory effect of ATP, shifting the equilibrium of the channel towards the open state.[13] In the complete absence of ATP, this compound has been reported to be unable to open the channels and may even act as an inhibitor at high concentrations.[11][14]

Quantitative Data on this compound-KATP Channel Interaction

The following tables summarize key quantitative parameters describing the interaction of this compound with KATP channels from various studies.

Table 1: Potency of this compound on KATP Channels and Physiological Responses

ParameterChannel/TissueValueConditionsReference(s)
EC₅₀ SUR2B/Kir6.2 (human TE671 cells)1.25 µMIsometric force measurement via FLIPR[15]
DE₅₀ Native KATP channels (rat skeletal muscle)14.2 µMPatch-clamp, in the presence of internal ATP[14]
IC₅₀ Native KATP channels (rat skeletal muscle)11.5 nMPatch-clamp, in the absence of internal ATP[14]
IC₅₀ Guinea pig bladder strips570 nMRelaxation of KCl-induced contraction[15]
Effective Concentration Insulin-secreting cells (RINm5F)80-200 µMReadily activated channels inhibited by 0.1 mM ATP[11][13]
Effective Concentration Insulin-secreting cells (RINm5F)400-800 µMRequired to open channels inhibited by 0.5-2 mM ATP[11][13]
Effective Concentration Rat neuronal cultures10 µMConferred resistance to chemical ischemia[16]
Effective Concentration Human anterior eye segments2 µMIncreased outflow facility[17]

DE₅₀: Dose for 50% of maximal effect (activation); EC₅₀: Half maximal effective concentration; IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

The mechanism of this compound has been elucidated through a variety of sophisticated experimental techniques.

This is the gold standard technique for directly measuring the activity of ion channels like KATP.[18][19]

  • Objective: To measure the flow of potassium ions through KATP channels in response to this compound and to study the channel's gating properties (open probability, single-channel conductance).

  • Methodology:

    • Cell Preparation: Cardiomyocytes, smooth muscle cells, or cell lines expressing specific KATP channel subunits are isolated.[18][19] For cardiomyocyte isolation, a Langendorff perfusion system is often used to enzymatically digest the heart tissue.[19]

    • Configuration:

      • Inside-Out Patch: A small patch of the cell membrane is excised with the intracellular side facing the bath solution. This allows for precise control of the "intracellular" environment, making it ideal for studying the effects of ATP, ADP, and this compound applied directly to the channel.[20]

      • Whole-Cell Patch: The micropipette ruptures the cell membrane, allowing for control of the intracellular milieu and measurement of the total current from all channels on the cell surface.[18]

    • Solutions:

      • Pipette (Extracellular) Solution (in mM): Typically contains 140 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, adjusted to pH 7.4.

      • Bath (Intracellular) Solution (in mM): Typically contains 140 KCl, 2 MgCl₂, 1 EGTA, 10 HEPES, with varying concentrations of ATP and ADP, adjusted to pH 7.2.

    • Procedure: After establishing a high-resistance seal (>1 GΩ), the desired patch configuration is achieved. A voltage protocol (e.g., holding the membrane potential at -60 mV) is applied. Baseline channel activity is recorded, and then this compound is added to the bath solution at various concentrations. The resulting change in current is measured.

    • Data Analysis: The product of the number of channels (N) and the open probability (Po), or NPo, is calculated to quantify channel activity. For single-channel recordings, the amplitude and duration of channel openings are analyzed.

These assays are used to determine the affinity and density of binding sites for this compound on the KATP channel.[21][22]

  • Objective: To quantify the binding affinity (Kd or Ki) of this compound to its receptor (the SUR subunit).

  • Methodology:

    • Membrane Preparation: Tissues or cells expressing KATP channels are homogenized and centrifuged to isolate a membrane fraction rich in the channels.

    • Assay Type (Competitive Binding):

      • A fixed concentration of a radiolabeled ligand that binds to the KATP channel opener site (e.g., [³H]P1075) is used.

      • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • Incubation: The membrane preparation, radioligand, and this compound are incubated together until binding reaches equilibrium.

    • Separation: The mixture is rapidly filtered through a glass fiber filter. The membrane-bound radioligand is trapped on the filter, while the unbound radioligand passes through.

    • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki (inhibition constant), which reflects the affinity of this compound for the receptor, is then calculated using the Cheng-Prusoff equation.

This technique is employed to identify specific amino acid residues within the SUR subunit that are critical for this compound binding and its subsequent channel-opening effect.[5]

  • Objective: To pinpoint amino acids in the this compound binding pocket that are essential for its mechanism of action.

  • Methodology:

    • Mutation: The gene encoding the SUR subunit (e.g., SUR2B) is cloned. Specific codons for amino acids hypothesized to be in the binding site are altered to code for a different amino acid (e.g., alanine).

    • Expression: The mutated SUR gene is co-expressed with the Kir6.2 gene in a host system (e.g., Xenopus oocytes or HEK293 cells) to form functional KATP channels.

    • Functional Assay: The response of the mutated channels to this compound is assessed using patch-clamp electrophysiology or ion flux assays (e.g., Rb⁺ efflux assay).[5]

    • Analysis: A loss or significant reduction in the response to this compound in a mutant channel indicates that the mutated residue is crucial for the drug's binding or the transduction of its effect. For example, mutations of residues H576 or D1008 in SUR2B have been shown to abolish activation by the KCO P1075, which binds to the same site as this compound.[5]

Visualizations of Pathways and Protocols

The following diagrams, generated using the DOT language, illustrate the key mechanisms and workflows described.

Cromakalim_Mechanism cluster_membrane Cell Membrane KATP_Channel KATP Channel Kir6.2 (Pore) SUR2 (Regulatory) Conformation SUR2 Conformational Change (NBD-dimerized occluded state) KATP_Channel:sur->Conformation Stabilizes This compound This compound This compound->KATP_Channel:sur Binds to TMD pocket ATP ATP MgADP Mg-ADP MgADP->KATP_Channel:sur Binds to NBDs (Synergistic) ATP->KATP_Channel:kir Inhibits (Binds) Opening Kir6.2 Pore Opening Conformation->Opening Allosterically Induces Efflux K+ Efflux Opening->Efflux Hyperpolarization Membrane Hyperpolarization Efflux->Hyperpolarization Relaxation Cellular Effect (e.g., Vasodilation) Hyperpolarization->Relaxation

Caption: Signaling pathway of this compound action on KATP channels.

Patch_Clamp_Workflow start Start: Isolate Cells (e.g., Cardiomyocytes) seal Form Giga-ohm Seal with Glass Pipette start->seal config Establish Recording Configuration (e.g., Inside-Out Patch) seal->config baseline Record Baseline Channel Activity config->baseline apply_drug Apply this compound to Bath Solution baseline->apply_drug record_effect Record Channel Activity in Presence of this compound apply_drug->record_effect washout Washout Drug and Record Recovery (Optional) record_effect->washout analyze Analyze Data (Calculate NPo, etc.) washout->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp electrophysiology.

Binding_Assay_Workflow prep Prepare Cell Membranes Expressing KATP Channels incubate Incubate Membranes with: 1. Fixed [³H]Ligand 2. Varying [this compound] prep->incubate equilibrate Allow Binding to Reach Equilibrium incubate->equilibrate filter Rapidly Filter Mixture to Separate Bound from Free Ligand equilibrate->filter count Measure Radioactivity on Filter via Scintillation Counting filter->count plot Plot % Inhibition vs. [this compound] count->plot calculate Calculate IC₅₀ and Ki values plot->calculate end End calculate->end

Caption: Workflow for a competitive radioligand binding assay.

KATP_Regulation_Logic cluster_states KATP Channel State Closed CLOSED Open OPEN Closed->Open Equilibrium ATP High [ATP] ATP->Closed Favors ADP High [Mg-ADP] ADP->Open Favors This compound This compound This compound->Open Strongly Favors (with Mg-Nucleotides)

Caption: Logical relationship of KATP channel regulation by nucleotides and this compound.

References

An In-Depth Technical Guide to the Physiological Role of ATP-Sensitive K+ Channels and Cromakalim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physiological significance of ATP-sensitive potassium (KATP) channels and the pharmacological actions of Cromakalim, a prominent KATP channel opener. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key signaling pathways and workflows.

Core Concepts: ATP-Sensitive K+ (KATP) Channels

ATP-sensitive potassium (KATP) channels are a unique class of ion channels that directly link the metabolic state of a cell to its electrical excitability.[1][2] These channels are hetero-octameric protein complexes, typically composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SUR) subunits.[3] The Kir6.x subunit forms the channel pore and contains the binding site for ATP, while the SUR subunit confers sensitivity to pharmacological agents and modulates channel activity in response to nucleotides like ADP.[4]

The fundamental principle governing KATP channel function is their inhibition by intracellular ATP and activation by ADP.[5] When cellular ATP levels are high, indicating an energy-replete state, the channels close, leading to membrane depolarization. Conversely, a decrease in the ATP/ADP ratio, a hallmark of metabolic stress, causes the channels to open, resulting in potassium efflux and membrane hyperpolarization.[6] This elegant mechanism allows KATP channels to act as metabolic sensors in a wide array of tissues.

The Archetypal KATP Channel Opener: this compound

This compound is a synthetic benzopyran derivative that has been instrumental in elucidating the physiological roles of KATP channels.[7] It is a potent and selective opener of these channels, exerting its effects by binding to the SUR subunit.[8] This interaction promotes the open state of the channel, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and inhibition of electrical activity in other excitable cells.[9][10] this compound is a racemic mixture, with the (-)-(3S,4R)-enantiomer, levthis compound, being the more active form.[11][12]

Physiological Roles of KATP Channels

KATP channels are expressed in various tissues, where they play critical and diverse physiological roles.

Pancreatic β-Cells and Insulin Secretion

In pancreatic β-cells, KATP channels are the primary regulators of glucose-stimulated insulin secretion.[4][5][6][13] At low blood glucose levels, the intracellular ATP/ADP ratio is low, KATP channels are open, and the β-cell membrane is hyperpolarized, preventing insulin release.[5] Following a meal, glucose uptake and metabolism increase the ATP/ADP ratio, leading to the closure of KATP channels.[4][13] This depolarizes the cell membrane, opens voltage-gated calcium channels, and triggers the influx of Ca2+, which is the proximate signal for insulin exocytosis.[4] Pharmacological openers like diazoxide, and to a lesser extent this compound, can inhibit insulin secretion by keeping KATP channels open.[2][14][15]

Vascular Smooth Muscle and Blood Pressure Regulation

KATP channels are abundantly expressed in vascular smooth muscle cells, where their activation leads to vasodilation.[16][17][18][19] By opening these channels, this compound causes hyperpolarization of the smooth muscle membrane, which closes voltage-dependent Ca2+ channels, reduces intracellular Ca2+ concentration, and promotes relaxation of the blood vessel wall.[17][18] This vasodilatory effect is the basis for the antihypertensive properties of this compound and other KATP channel openers.[7][14][20][21][22] These agents have been shown to be effective in lowering blood pressure in both animal models and humans.[14][20]

Cardiac Muscle and Cardioprotection

In the heart, KATP channels are found in both the sarcolemma and the inner mitochondrial membrane.[23][24][25] Under normal physiological conditions, sarcolemmal KATP channels are mostly closed.[26] However, during periods of metabolic stress, such as ischemia or hypoxia, the fall in intracellular ATP leads to their opening.[23] This shortens the action potential duration, which reduces Ca2+ influx and conserves ATP, thereby protecting the cardiomyocyte from ischemic injury.[23][24] This is a key mechanism of ischemic preconditioning, where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults.[23]

Neuronal Tissue and Neuroprotection

KATP channels are also present in various regions of the brain, where they are thought to play a neuroprotective role.[1] Similar to their function in the heart, neuronal KATP channels can open in response to metabolic stress, leading to hyperpolarization and a decrease in neuronal excitability. This can reduce the damaging effects of excitotoxicity and ischemic insults.

Quantitative Data

The following tables summarize key quantitative data related to the activity of KATP channels and the effects of this compound and other modulators.

Table 1: Single-Channel Conductance of KATP Channel Subtypes

Kir SubunitSUR SubunitTissue PredominanceSingle-Channel Conductance (pS)Reference(s)
Kir6.2SUR1Pancreatic β-cells, Neurons50-70[5]
Kir6.2SUR2ACardiac Muscle, Skeletal Muscle~70-80[6][12]
Kir6.1SUR2BVascular Smooth Muscle~30-50[5]
Kir6.1/Kir6.2SUR2AHeteromeric Channel34-67 (intermediate)[6]

Table 2: Potency of this compound and its Enantiomers on Vascular Tone

CompoundPreparationParameterValueReference(s)
This compoundPorcine Coronary ArteryEC50 (-log M)6.43-6.87[16]
This compoundHuman Portal VeinEC50 (µM)4.53[24]
Levthis compoundRabbit Ear ArteryEC50 (nM)369[25]
(+)-(3R,4R)-cis-CromakalimRat AortapD25.7[11]
(-)-(3S,4S)-cis-CromakalimRat AortapD25.2[11]

Table 3: Potency of KATP Channel Openers

CompoundChannel SubtypeCell Type/TissueParameterValue (µM)Reference(s)
Levthis compound-Rat Intracardiac Ganglia NeuronsEC501.6
PinacidilKir6.2/SUR2AHEK293 CellsEC5011[18]
PinacidilSUR2B/Kir6.2HEK293T CellsEC50~2[1]
PinacidilSUR2A/Kir6.2HEK293T CellsEC50~10[1]
DiazoxideKir6.2/SUR1Xenopus Oocytes-(activates)[10]
NicorandilSUR2B/Kir6.2HEK293T CellsEC50~10[1]
NicorandilSUR2A/Kir6.2HEK293T CellsEC50>500[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study KATP channels and the effects of this compound.

Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for studying the activity of ion channels.

This configuration is ideal for studying the direct effects of intracellular messengers, like ATP and ADP, on channel activity.

Protocol:

  • Cell Preparation: Culture cells expressing the KATP channel of interest (e.g., primary cardiomyocytes, pancreatic β-cells, or a heterologous expression system like HEK293 or COS-7 cells) on glass coverslips.

  • Pipette Solution (Extracellular): Prepare a solution containing (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 5 HEPES, pH 7.4 with KOH.

  • Bath Solution (Intracellular): Prepare a solution containing (in mM): 140 KCl, 1 EGTA, 10 HEPES, pH 7.2 with KOH. Prepare separate bath solutions containing varying concentrations of ATP and ADP to test their effects.

  • Gigaseal Formation: Approach a cell with a fire-polished glass micropipette filled with the pipette solution and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Patch Excision: Gently pull the pipette away from the cell to excise a patch of membrane, with the intracellular face now exposed to the bath solution.

  • Data Acquisition: Apply a holding potential (e.g., -60 mV) and record single-channel currents. Perfuse the patch with different bath solutions containing ATP, ADP, and/or this compound to observe their effects on channel open probability and conductance.

This configuration allows for the measurement of macroscopic currents from the entire cell membrane, providing insights into the overall electrical behavior of the cell.

Protocol:

  • Cell and Solution Preparation: As described for the inside-out configuration.

  • Gigaseal Formation: Form a gigaseal as described above.

  • Membrane Rupture: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusional access to the cell interior. The pipette solution will now dialyze the cell.

  • Data Acquisition: Clamp the cell at a holding potential (e.g., -70 mV) and apply voltage steps or ramps to elicit whole-cell currents. Apply this compound and other test compounds to the extracellular solution via perfusion to measure their effects on the total KATP current.

86Rb+ Efflux Assay

This is a functional assay to measure the activity of K+ channels by tracking the efflux of the radioactive K+ surrogate, 86Rb+.

Protocol:

  • Cell Plating: Plate cells expressing the KATP channel of interest in 24- or 96-well plates.

  • 86Rb+ Loading: Incubate the cells in a growth medium containing 86RbCl (e.g., 1 µCi/ml) for a sufficient time to allow for cellular uptake (e.g., 4 hours).

  • Washing: Aspirate the loading medium and wash the cells several times with a physiological salt solution to remove extracellular 86Rb+.

  • Stimulation: Add a physiological salt solution containing the test compounds (e.g., this compound to stimulate efflux, glibenclamide to inhibit).

  • Sample Collection: After a defined incubation period (e.g., 10-30 minutes), collect the supernatant, which contains the effused 86Rb+.

  • Cell Lysis: Lyse the cells with a detergent solution to release the remaining intracellular 86Rb+.

  • Quantification: Measure the radioactivity in the supernatant and the cell lysate using a scintillation counter. The percentage of 86Rb+ efflux is calculated as (cpm in supernatant) / (cpm in supernatant + cpm in lysate) * 100.

Langendorff Isolated Heart Perfusion

This ex vivo technique allows for the study of cardiac function in a controlled environment, independent of systemic influences.

Protocol:

  • Heart Excision: Anesthetize the animal (e.g., rat or mouse) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure or flow.

  • Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes).

  • Drug Administration: Infuse this compound or other test compounds into the perfusion buffer to assess their effects on heart rate, contractile force, and coronary flow.

  • Ischemia-Reperfusion: To study cardioprotective effects, subject the heart to a period of global no-flow ischemia followed by reperfusion, with or without drug treatment.

  • Data Analysis: Monitor and record physiological parameters throughout the experiment. At the end of the experiment, the heart can be sectioned and stained to assess infarct size.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

KATP_Channel_Activation cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) Hyperpolarization Hyperpolarization KATP->Hyperpolarization K+ Efflux Ca_Channel Voltage-gated Ca2+ Channel Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Metabolic_Stress Metabolic Stress (e.g., Ischemia) ATP_ADP_Ratio ↓ ATP/ADP Ratio Metabolic_Stress->ATP_ADP_Ratio ATP_ADP_Ratio->KATP Opens This compound This compound This compound->KATP Opens Hyperpolarization->Ca_Channel Closes Cellular_Response Cellular Response (e.g., Vasodilation, Cardioprotection) Ca_Influx->Cellular_Response

Caption: Signaling pathway of KATP channel activation.

Patch_Clamp_Workflow cluster_config Select Configuration start Start: Cell Culture prepare_solutions Prepare Pipette and Bath Solutions start->prepare_solutions form_gigaseal Form Gigaseal prepare_solutions->form_gigaseal inside_out Inside-Out form_gigaseal->inside_out whole_cell Whole-Cell form_gigaseal->whole_cell excise_patch Excise Patch inside_out->excise_patch rupture_membrane Rupture Membrane whole_cell->rupture_membrane record_currents_io Record Single-Channel Currents excise_patch->record_currents_io record_currents_wc Record Whole-Cell Currents rupture_membrane->record_currents_wc perfuse_drugs_io Perfuse Bath with ATP/ADP/Cromakalim record_currents_io->perfuse_drugs_io perfuse_drugs_wc Perfuse Extracellular Solution with this compound record_currents_wc->perfuse_drugs_wc perfuse_drugs_io->record_currents_io analyze_data Data Analysis perfuse_drugs_io->analyze_data perfuse_drugs_wc->record_currents_wc perfuse_drugs_wc->analyze_data

Caption: Experimental workflow for patch-clamp electrophysiology.

Conclusion

ATP-sensitive K+ channels are fundamental regulators of cellular function, elegantly coupling metabolic state to electrical activity. Their diverse physiological roles in insulin secretion, blood pressure control, and cellular protection make them important therapeutic targets. This compound, as a potent and selective KATP channel opener, has been an invaluable tool for understanding these roles and represents a class of drugs with significant therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals working in this exciting and impactful field.

References

An In-depth Technical Guide to the Electrophysiological Properties of Cromakalim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim is a potent and well-characterized potassium channel opener, belonging to the benzopyran class of compounds. Its primary mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and subsequent relaxation of smooth muscle and modulation of cellular excitability in various tissues. This technical guide provides a comprehensive overview of the electrophysiological properties of this compound, detailing its mechanism of action, its effects on different cell types, and the experimental protocols used to elucidate these properties. All quantitative data are summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized using diagrams.

Core Mechanism of Action: KATP Channel Opening

This compound exerts its physiological effects by directly activating ATP-sensitive potassium (KATP) channels.[1][2][3] These channels are hetero-octameric protein complexes composed of four pore-forming inwardly rectifying potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[4][5][6] The SUR subunit serves as the primary binding site for this compound and other potassium channel openers.[1][7]

The binding of this compound to the SUR subunit induces a conformational change in the KATP channel complex, which increases the channel's open probability.[4][6] This leads to an efflux of potassium ions (K+) from the cell, down their electrochemical gradient. The increased outward potassium current results in hyperpolarization of the cell membrane, moving the membrane potential further away from the threshold for activation of voltage-gated calcium (Ca2+) channels. The reduced influx of Ca2+ into the cell is the ultimate cause of smooth muscle relaxation and reduced excitability in other cell types.[8]

The interaction between this compound and the KATP channel is competitively antagonized by sulfonylurea drugs such as glibenclamide, which also bind to the SUR subunit and promote a closed state of the channel.[9][10][11][12]

cluster_cell Intracellular Space KATP KATP Channel (Kir6.x/SUR) K_ion_out K+ KATP->K_ion_out K+ Efflux Cromakalim_ext This compound (extracellular) Cromakalim_ext->KATP Binds to SUR subunit Glibenclamide_ext Glibenclamide (extracellular) Glibenclamide_ext->KATP Blocks channel K_ion_in K+ Hyperpolarization Membrane Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyperpolarization->VGCC Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx Response Cellular Response (e.g., Relaxation) Ca_influx->Response

Caption: Signaling pathway of this compound action on KATP channels.

Electrophysiological Effects on Various Tissues

This compound's ability to open KATP channels translates into significant electrophysiological changes across a range of excitable tissues.

Smooth Muscle

This compound is a potent relaxant of various types of smooth muscle, including vascular, visceral, and airway smooth muscle. This effect is a direct consequence of membrane hyperpolarization.

  • Vascular Smooth Muscle: In vascular smooth muscle cells, this compound induces a concentration-dependent hyperpolarization, which inhibits spontaneous electrical activity and reduces contractile responses to vasoconstrictors.[13] This leads to vasodilation and a decrease in blood pressure.

  • Visceral Smooth Muscle: In tissues like the guinea-pig bladder and stomach, this compound causes hyperpolarization, abolishes spontaneous action potentials (spike activity), and leads to muscle relaxation.[14][15]

  • Airway Smooth Muscle: this compound relaxes airway smooth muscle, suggesting its potential as a bronchodilator. This relaxation is associated with the opening of KATP channels.

Cardiac Muscle

In cardiac myocytes, this compound's activation of KATP channels leads to a shortening of the action potential duration (APD).[16] This effect is particularly pronounced under ischemic conditions where intracellular ATP levels are reduced. The shortening of the APD is thought to contribute to the cardioprotective effects of this compound by reducing calcium influx during each action potential and thereby conserving energy.

Skeletal Muscle

This compound has been shown to increase potassium permeability in frog skeletal muscle, leading to hyperpolarization and a reduction in membrane resistance. These effects are sensitive to glibenclamide, indicating the involvement of KATP channels.

Neurons

The effects of this compound on neurons are more complex and can vary depending on the neuronal population. In some central nervous system (CNS) neurons, this compound has been shown to have minimal effects on resting membrane potential but can influence outward currents. In other neuronal types, particularly those involved in pain pathways, activation of KATP channels by agents like this compound can modulate neuronal excitability.[17][18]

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters across different tissues.

Table 1: Effect of this compound on Membrane Potential and Action Potential Duration

Tissue/Cell TypeSpeciesThis compound ConcentrationChange in Resting Membrane PotentialChange in Action Potential Duration (APD)Antagonist (Concentration)Reference(s)
Guinea-pig Urethra Smooth MuscleGuinea Pig1 µMHyperpolarization (24.7 ± 5.8 mV)-Glibenclamide (1 µM)[19]
Guinea-pig Ventricular MyocytesGuinea Pig0.6 µM (IC50)-Decrease in APD90-[20]
Guinea-pig Atrial StripsGuinea Pig15 µM (EC50)-ShorteningGlibenclamide (3 µM)[11]
Guinea-pig Renal PelvisGuinea Pig0.71 µM (EC50)Inhibition of spontaneous contractions-Glibenclamide (1 µM)[10]
Guinea-pig UreterGuinea Pig0.47 µM (EC50)Hyperpolarization-Glibenclamide (1 µM)[10]
Rat Portal Vein Smooth Muscle CellsRat> 3 µMOutward current generation-Glibenclamide[21]

Table 2: IC50/EC50 Values of this compound and Antagonism by Glibenclamide

Tissue/Cell TypeSpeciesThis compound EffectThis compound IC50/EC50Glibenclamide ConcentrationEffect of GlibenclamideReference(s)
Rat Aortic RingsRatRelaxation3 x 10⁻⁷ - 3 x 10⁻⁵ M10⁻⁶ - 10⁻⁵ MProgressive inhibition[12]
Rat Portal VeinsRatInhibition of contraction3 x 10⁻⁸ - 10⁻⁶ M3 x 10⁻⁷ - 3 x 10⁻⁶ MConcentration-dependent prevention[12]
Guinea-pig Ventricular MyocytesGuinea PigAPD90 Shortening0.6 µM--[20]
Insulin-secreting RINm5F cells-KATP channel activation80-200 µM (in 0.1 mM ATP)-Competitive interaction with ATP[22]
Rabbit Aortic RingsRabbitRelaxation0.18 µM ((-)-cromakalim)10 µMBlockade of effects[23]

Experimental Protocols

The investigation of this compound's electrophysiological properties primarily relies on patch-clamp techniques, which allow for the direct measurement of ion channel activity in isolated cells.

Whole-Cell Patch-Clamp Recording

This technique is used to record the sum of ionic currents across the entire cell membrane.

1. Cell Preparation:

  • Single cells (e.g., smooth muscle cells, cardiomyocytes, neurons) are enzymatically and mechanically dissociated from the tissue of interest.

  • Cells are plated on glass coverslips and allowed to adhere.

2. Solutions:

  • External (Bath) Solution (in mM): Typically contains NaCl (e.g., 135), KCl (e.g., 5), CaCl₂ (e.g., 2), MgCl₂ (e.g., 1), HEPES (e.g., 10), and glucose (e.g., 10). The pH is adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): Typically contains K-gluconate or KCl (e.g., 140), MgCl₂ (e.g., 1), EGTA (e.g., 10), HEPES (e.g., 10), and Mg-ATP (e.g., 2-5). The pH is adjusted to 7.2 with KOH. The concentration of ATP can be varied to study the ATP-sensitivity of the channels.

3. Recording Procedure:

  • A glass micropipette with a tip resistance of 2-5 MΩ is filled with the internal solution and brought into contact with the cell membrane.

  • A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane by applying gentle suction.

  • The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

  • The cell is then voltage-clamped at a holding potential (e.g., -60 mV or -70 mV).

4. Voltage-Clamp Protocol:

  • To study the current-voltage (I-V) relationship of the this compound-induced current, a series of voltage steps are applied from the holding potential. For example, voltage steps from -120 mV to +60 mV in 20 mV increments for a duration of 200-400 ms.[24]

  • This compound is applied to the bath solution, and the changes in the whole-cell current are recorded. The this compound-induced current can be isolated by digital subtraction of the control current from the current recorded in the presence of the drug.

cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Isolation Cell Isolation Giga_Seal Gigaohm Seal Formation Cell_Isolation->Giga_Seal Solution_Prep Solution Preparation (Internal & External) Solution_Prep->Giga_Seal Pipette_Pulling Pipette Pulling & Polishing Pipette_Pulling->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp (Hold at -70mV) Whole_Cell->Voltage_Clamp Apply_Protocol Apply Voltage-Step Protocol Voltage_Clamp->Apply_Protocol Record_Control Record Control Current Apply_Protocol->Record_Control Apply_this compound Apply this compound Record_Control->Apply_this compound Record_this compound Record this compound Current Apply_this compound->Record_this compound Subtract_Currents Subtract Currents to Isolate Drug Effect Record_this compound->Subtract_Currents Analyze_IV Analyze I-V Relationship Subtract_Currents->Analyze_IV Dose_Response Construct Dose-Response Curve Analyze_IV->Dose_Response

Caption: Experimental workflow for whole-cell patch-clamp recording.
Single-Channel Recording (Inside-Out Patch)

This technique allows for the study of individual KATP channels and their modulation by this compound.

1. Pipette and Seal Formation:

  • The procedure is similar to whole-cell recording up to the formation of a gigaohm seal.

2. Patch Excision:

  • After forming a cell-attached patch, the pipette is gently pulled away from the cell, excising the patch of membrane with its intracellular side now facing the bath solution.

3. Solution Exchange:

  • The excised patch can be moved through different bath solutions containing varying concentrations of ATP, this compound, and/or glibenclamide to study their effects on single-channel activity.

4. Data Analysis:

  • The open probability (Po), single-channel conductance, and mean open and closed times of the KATP channel are analyzed to quantify the effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for studying the function and regulation of ATP-sensitive potassium channels. Its well-defined mechanism of action and potent electrophysiological effects have made it a cornerstone in the investigation of cellular excitability and smooth muscle physiology. The detailed understanding of its interaction with KATP channels, facilitated by techniques such as patch-clamp electrophysiology, continues to provide insights into the physiological roles of these channels in health and disease, and informs the development of new therapeutic agents targeting ion channels.

References

The Dawn of a New Vasodilator Class: A Technical History of Potassium Channel Openers and the Archetype, Cromakalim

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the history, mechanism, and experimental evaluation of potassium channel openers, with a central focus on the pioneering compound, Cromakalim.

Executive Summary

The discovery of potassium channel openers (KCOs) in the early 1980s marked a significant milestone in cardiovascular pharmacology, introducing a novel class of vasodilators with a unique mechanism of action. This technical guide provides an in-depth exploration of the history of KCOs, centering on the archetypal benzopyran derivative, this compound. We delve into the scientific journey from its synthesis to the elucidation of its mechanism of action on ATP-sensitive potassium (KATP) channels. This document is intended to be a valuable resource for researchers and drug development professionals, offering detailed experimental protocols, a compilation of quantitative pharmacological data, and visual representations of key biological pathways and experimental workflows.

A Historical Perspective: The Emergence of Potassium Channel Openers

Prior to the 1980s, the primary strategies for achieving vasodilation involved targeting adrenergic receptors, calcium channels, or the renin-angiotensin system. The quest for alternative mechanisms led researchers at the Beecham Group to explore compounds that could directly relax vascular smooth muscle. This research culminated in the synthesis of this compound (BRL 34915), a potent antihypertensive agent.[1] Initial studies revealed that this compound's vasodilatory effect was independent of existing pathways and was instead mediated by an increase in potassium ion efflux, leading to hyperpolarization of the smooth muscle cell membrane.[2] This groundbreaking discovery established the concept of "potassium channel opening" as a viable therapeutic strategy and paved the way for the development of a new class of drugs.

This compound: The Archetype

This compound, a racemic mixture of two enantiomers, with the (-)-enantiomer, Levthis compound, being the more active form, quickly became the prototypical KCO.[3] Its benzopyran structure served as a template for numerous subsequent structure-activity relationship (SAR) studies aimed at optimizing potency, tissue selectivity, and pharmacokinetic properties.[4]

Mechanism of Action

This compound exerts its pharmacological effects by activating ATP-sensitive potassium (KATP) channels in the plasma membrane of vascular smooth muscle cells.[5] These channels are metabolic sensors that link the cell's energetic state to its membrane potential.[6] Under normal physiological conditions, with high intracellular ATP levels, KATP channels are predominantly closed.

The binding of this compound to the sulfonylurea receptor (SUR) subunit of the KATP channel complex induces a conformational change that increases the channel's open probability, even in the presence of inhibitory concentrations of ATP.[6] The subsequent efflux of potassium ions down their electrochemical gradient leads to hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential away from the threshold required for the opening of voltage-gated calcium channels (VGCCs), thereby reducing calcium influx and leading to vasodilation.[5] The critical role of KATP channels in this compound's mechanism was unequivocally demonstrated by the ability of the sulfonylurea drug, glibenclamide, a known KATP channel blocker, to competitively antagonize its effects.[7][8]

dot

Cromakalim_Signaling_Pathway cluster_membrane Vascular Smooth Muscle Cell Membrane KATP KATP Channel (Kir6.x + SUR) K_efflux K⁺ Efflux KATP->K_efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_influx Decreased Ca²⁺ Influx VGCC->Ca_influx This compound This compound This compound->KATP Activates Glibenclamide Glibenclamide Glibenclamide->KATP Blocks Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Inhibits opening of Vasodilation Vasodilation Ca_influx->Vasodilation K_efflux->Hyperpolarization Leads to

Caption: Signaling pathway of this compound in vascular smooth muscle cells.

Quantitative Pharmacology of this compound and Analogs

The following tables summarize key quantitative data for this compound and related potassium channel openers, providing a comparative overview of their potency and the antagonistic effect of glibenclamide.

Table 1: Vasodilator Potency of Potassium Channel Openers

CompoundPreparationAgonistpD2 (-log EC50 M)Reference
This compoundRat UterusOxytocin (0.2 nM)6.4[7][9]
PinacidilRat UterusOxytocin (0.2 nM)6.2[7][9]
RP 49356Rat UterusOxytocin (0.2 nM)6.0[7][9]
Minoxidil SulphateRat UterusOxytocin (0.2 nM)4.7[7][9]
This compoundPorcine Coronary ArteryU46619 / KCl6.43 - 6.87[1]
LevosimendanHuman Portal VeinNoradrenaline6.55[10]
This compoundHuman Portal VeinNoradrenaline5.34[10]

Table 2: Antagonism by Glibenclamide

AgonistPreparationpA2 of GlibenclamideReference
This compoundRat Uterus6.57[7][9]
RP 49356Rat Uterus7.00[7][9]
PinacidilRat Uterus6.22[7][9]
This compoundPorcine Coronary Artery7.10 - 7.41[1]
This compoundSpontaneously Hypertensive Rat Carotid Artery~7.3[11]

Key Experimental Protocols

This section provides detailed methodologies for fundamental experiments used to characterize potassium channel openers.

Isolated Tissue Organ Bath for Vasodilation Assays

This in vitro method is a cornerstone for assessing the direct effects of compounds on vascular smooth muscle contractility.

dot

Organ_Bath_Workflow start Start prep Tissue Preparation (e.g., Aortic Rings) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration (Physiological Salt Solution, 37°C, 95% O₂/5% CO₂) mount->equilibrate contract Induce Contraction (e.g., KCl, Phenylephrine) equilibrate->contract add_drug Cumulative Addition of KCO (e.g., this compound) contract->add_drug record Record Isometric Tension add_drug->record analyze Data Analysis (Concentration-Response Curve, EC₅₀) record->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for Cromakalim Patch Clamp Recording

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of cromakalim in patch clamp electrophysiology to study ATP-sensitive potassium (KATP) channels.

Introduction

This compound is a potent vasodilator that functions as a potassium channel opener.[1] Its primary mechanism of action is the activation of ATP-sensitive potassium (KATP) channels, which leads to membrane hyperpolarization.[1][2] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, resulting in the relaxation of smooth muscle and having effects on other excitable cells like neurons and cardiac myocytes.[1][2] Patch clamp electrophysiology is an essential technique to investigate the direct effects of this compound on KATP channel activity at the cellular level.

Principle of the Assay

This protocol describes the whole-cell patch clamp technique to record KATP channel currents in response to this compound. In voltage-clamp mode, the cell membrane potential is held constant, allowing for the direct measurement of ionic currents flowing through the KATP channels upon application of this compound. In current-clamp mode, changes in the cell's membrane potential in response to this compound can be recorded. The specificity of this compound's effect is confirmed by its blockade with glibenclamide, a selective KATP channel inhibitor.[1][3][4]

Data Presentation

The following table summarizes quantitative data on the effects of this compound and its antagonist, glibenclamide, from various studies.

ParameterAgonist/AntagonistCell TypeValueReference
EC50 This compoundCultured Rat Hippocampal Neurons40 µM[5]
This compoundFollicle-Enclosed Xenopus Oocytes163 ± 21 µM[6]
This compoundRabbit Mesenteric Artery Smooth Muscle Cells1.9 µM
Concentration for Effect This compoundGuinea-Pig Stomach Circular Smooth Muscle> 1 x 10-6 M (causes membrane hyperpolarization)[7]
This compoundFrog Skeletal Muscle30-300 µM (increases 86Rb efflux and hyperpolarizes)[8]
Levthis compound (active isomer)Myometrium1, 5, 10 µM (inhibits phasic contractions)[3]
IC50 / Blocking Concentration GlibenclamidePancreatic β-cells~60-80% maximal block[9]
GlibenclamideRabbit Mesenteric Artery Smooth Muscle Cells101 nM (half-inhibition of KATP currents)
GlibenclamidePenile Resistance Arteries3 µM (blocks this compound-evoked relaxations)[4]
GlibenclamideSkeletal Muscle KATP Channels10 µM[1]

Experimental Protocols

Materials and Reagents
  • Cell Culture: A suitable cell line expressing KATP channels (e.g., vascular smooth muscle cells, HEK293 cells stably expressing Kir6.x/SURx, or primary cultured neurons).

  • This compound Stock Solution: 10 mM stock solution in DMSO. Store at -20°C.

  • Glibenclamide Stock Solution: 10 mM stock solution in DMSO. Store at -20°C.

  • External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Intracellular/Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH. Note: The ATP concentration is critical as it modulates KATP channel activity.

Equipment
  • Patch clamp amplifier and data acquisition system

  • Inverted microscope with micromanipulators

  • Perfusion system

  • Pipette puller and microforge

Experimental Workflow Diagram

G cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis prep_cells Prepare Cells form_seal Form Gigaohm Seal prep_cells->form_seal prep_solutions Prepare Solutions prep_solutions->form_seal pull_pipette Pull & Fill Pipette pull_pipette->form_seal whole_cell Establish Whole-Cell form_seal->whole_cell record_baseline Record Baseline Current whole_cell->record_baseline apply_this compound Apply this compound record_baseline->apply_this compound record_effect Record this compound Effect apply_this compound->record_effect apply_glibenclamide Apply Glibenclamide record_effect->apply_glibenclamide record_block Record Blockade apply_glibenclamide->record_block analyze_data Analyze Data record_block->analyze_data dose_response Generate Dose-Response Curve analyze_data->dose_response

Caption: Workflow for a this compound patch clamp experiment.

Step-by-Step Protocol
  • Cell Preparation: Plate cells on glass coverslips suitable for patch clamp recording 24-48 hours before the experiment.

  • Solution Preparation: Prepare and sterile-filter all solutions. On the day of the experiment, supplement the internal solution with fresh Mg-ATP.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution. Fire-polish the pipette tip.

  • Patch Clamp Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell with the patch pipette while applying slight positive pressure.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at -60 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 200 ms) to elicit baseline currents.

    • Perfuse the cell with the external solution containing the desired concentration of this compound (e.g., 10 µM).

    • Repeat the voltage-step protocol to record the this compound-induced current.

    • To confirm the current is through KATP channels, co-apply glibenclamide (e.g., 10 µM) with this compound and record the currents again.

  • Current-Clamp Protocol:

    • With no holding current applied, record the resting membrane potential of the cell.

    • Perfuse with this compound and record the change in membrane potential (hyperpolarization).

    • Apply glibenclamide to observe the reversal of the this compound-induced hyperpolarization.

  • Data Analysis:

    • Measure the amplitude of the this compound-activated current at a specific voltage (e.g., +40 mV).

    • Plot the current-voltage (I-V) relationship before and after drug application.

    • For dose-response experiments, apply increasing concentrations of this compound and measure the corresponding current to calculate the EC50 value.

    • In current-clamp, measure the peak hyperpolarization induced by this compound.

Signaling Pathway

This compound directly binds to the sulfonylurea receptor (SUR) subunit of the KATP channel complex. This binding increases the open probability of the Kir6.x pore-forming subunit, leading to an efflux of K+ ions down their electrochemical gradient. The resulting hyperpolarization of the cell membrane closes voltage-dependent Ca2+ channels, reducing Ca2+ influx and leading to cellular responses such as smooth muscle relaxation.

G cluster_membrane Cell Membrane KATP_channel KATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP_channel->K_efflux Ca_channel Voltage-Gated Ca2+ Channel Ca_influx_reduced Reduced Ca2+ Influx Ca_channel->Ca_influx_reduced This compound This compound This compound->KATP_channel Activates Glibenclamide Glibenclamide Glibenclamide->KATP_channel Inhibits Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Ca_channel Inhibits Opening Cellular_Response Cellular Response (e.g., Relaxation) Ca_influx_reduced->Cellular_Response

Caption: Signaling pathway of this compound action on KATP channels.

References

Application Notes and Protocols for In Vivo Administration of Cromakalim in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Cromakalim is a potent vasodilator that functions as a potassium channel opener. Specifically, it targets ATP-sensitive potassium (KATP) channels in the plasma membrane of smooth muscle cells.[1][2][3] Its activation of these channels leads to membrane hyperpolarization, which in turn causes the closure of voltage-gated calcium channels. The subsequent decrease in intracellular calcium concentration results in the relaxation of smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5] These properties make this compound a valuable pharmacological tool for in vivo studies in rats, particularly in cardiovascular research models such as hypertension and vasospasm.[5][6][7] Its effects can be antagonized by sulfonylurea drugs like glibenclamide, which specifically block KATP channels.[2][5][8]

Data Presentation: In Vivo Dosage and Effects

The following table summarizes quantitative data from various studies on the in vivo administration of this compound in rats.

ApplicationRat StrainRoute of AdministrationDosageObserved EffectReference
Pulmonary Hypertension WistarIntravenous (IV)100 - 200 µg/kgDose-dependent decrease in mean pulmonary arterial pressure.[7]
Systemic Hypotension Not Specified (Anesthetized)Intravenous (IV) Infusion5.0 µg/kg/min for 20 minLowered mean carotid artery blood pressure; decreased systemic, hindquarter, mesenteric, and renal vascular resistances.[5]
Regional Blood Flow Spontaneously Hypertensive Rats (SHR)Not specified in abstractNot specified in abstractProduced significant hypotension and increased blood flow to the stomach, skeletal muscle, and skin.[9]
Chronic Vascular Effects Wistar & SHROral (Levthis compound*)2.25 mg/kg/day for 2 weeksChronic high-dose treatment led to a reduced relaxant effect of levthis compound itself, suggesting K+ channel desensitization.[10]

Note: Levthis compound is the active enantiomer of this compound.

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action for this compound in a vascular smooth muscle cell.

Cromakalim_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound K_ATP ATP-Sensitive K+ Channel (KATP) This compound->K_ATP Activates Hyperpolarization Membrane Hyperpolarization K_ATP->Hyperpolarization K+ Efflux Ca_Channel Voltage-Gated Ca2+ Channel (VGCC) Ca_Influx Decreased Intracellular [Ca2+] Ca_Channel->Ca_Influx Ca2+ Influx Blocked Relaxation Muscle Relaxation (Vasodilation) Hyperpolarization->Ca_Channel Inactivation Ca_Influx->Relaxation Glibenclamide Glibenclamide Glibenclamide->K_ATP Inhibits Experimental_Workflow A 1. Animal Acclimatization (1 week) B 2. Anesthesia & Surgical Preparation (Carotid Artery & Jugular Vein Cannulation) A->B C 3. Stabilization & Baseline Measurement (Record BP & HR for 20-30 min) B->C D 4. This compound Administration (Intravenous Bolus or Infusion) C->D E 5. Post-Administration Monitoring (Continuous BP & HR Recording) D->E F 6. Data Analysis (Calculate change from baseline) E->F

References

Application Notes and Protocols for Cromakalim-Induced Smooth Muscle Relaxation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for assessing the smooth muscle relaxant effects of cromakalim, a potent ATP-sensitive potassium (K-ATP) channel opener.

Introduction

This compound is a vasodilator that exerts its effects by opening ATP-sensitive potassium channels in the plasma membrane of smooth muscle cells.[1] This leads to membrane hyperpolarization, which subsequently inhibits the influx of extracellular calcium through voltage-gated calcium channels, resulting in smooth muscle relaxation.[1][2] This assay is crucial for studying the pharmacology of K-ATP channel openers and for the screening and characterization of new vasodilator compounds.

Mechanism of Action

This compound's primary mechanism involves the activation of K-ATP channels.[1] The subsequent potassium efflux leads to hyperpolarization of the smooth muscle cell membrane.[3] This change in membrane potential closes voltage-dependent calcium channels, reducing the intracellular calcium concentration and leading to the dephosphorylation of myosin light chain, which results in muscle relaxation.[4] The effects of this compound can be competitively antagonized by sulfonylurea drugs like glibenclamide, which are selective K-ATP channel blockers.[5][6]

Signaling Pathway of this compound-Induced Smooth Muscle Relaxation

Cromakalim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound K_ATP_Channel ATP-Sensitive K+ Channel (K-ATP) This compound->K_ATP_Channel Activates Hyperpolarization Membrane Hyperpolarization K_ATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channel (VGCC) Ca_influx Decreased Intracellular [Ca2+] VGCC->Ca_influx Reduces Ca2+ Influx Hyperpolarization->VGCC Inhibits Opening Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Leads to

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Protocols

This protocol describes an in vitro assay to determine the potency and efficacy of this compound in relaxing pre-contracted smooth muscle tissue, typically rodent aorta or other vascular rings.

Materials and Reagents

  • Isolated tissue bath system with force transducers

  • Krebs-Henseleit (or similar physiological salt) solution

  • This compound

  • A contractile agonist (e.g., Phenylephrine, Norepinephrine, or Potassium Chloride)

  • Glibenclamide (for mechanism of action confirmation)

  • Distilled water

  • Carbogen gas (95% O2 / 5% CO2)

  • Animal model (e.g., rat, guinea pig)

  • Dissection tools

Experimental Workflow

Experimental_Workflow A Tissue Preparation (e.g., Aortic Rings) B Mounting in Tissue Bath A->B C Equilibration (e.g., 60-90 min) B->C D Viability Test (e.g., KCl challenge) C->D E Pre-contraction with Agonist (e.g., Phenylephrine) D->E F Cumulative Addition of this compound E->F G Data Acquisition (Tension Recording) F->G H Data Analysis (Concentration-Response Curve) G->H

Caption: Experimental workflow for the this compound smooth muscle relaxation assay.

Procedure

  • Preparation of Physiological Salt Solution: Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118.3, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25.0, and glucose 11.1. Maintain the solution at 37°C and continuously bubble with carbogen gas.

  • Tissue Dissection and Preparation:

    • Humanely euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).

    • Place the tissue in cold Krebs-Henseleit solution.

    • Clean the tissue of adhering connective and adipose tissue.

    • Cut the tissue into rings of 2-4 mm in length.

  • Mounting the Tissue:

    • Mount the tissue rings in the isolated tissue baths containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen gas.

    • Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

    • During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.

    • After equilibration, test the viability of the tissues by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the tissues to allow them to return to baseline tension.

  • Pre-contraction:

    • Induce a submaximal, stable contraction with a contractile agonist. For example, use phenylephrine (e.g., 1 µM) or a lower concentration of KCl (e.g., 20-30 mM).

  • This compound Administration:

    • Once a stable plateau of contraction is achieved, add this compound in a cumulative manner, increasing the concentration in logarithmic increments (e.g., from 1 nM to 100 µM).

    • Allow the tissue to reach a stable relaxed state after each addition before adding the next concentration.

  • Mechanism Confirmation (Optional):

    • In a separate set of experiments, pre-incubate the tissue with a K-ATP channel blocker, such as glibenclamide (e.g., 1-10 µM), for 20-30 minutes before adding the contractile agonist.

    • Repeat the cumulative addition of this compound. A rightward shift in the concentration-response curve indicates the involvement of K-ATP channels.

  • Data Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • Calculate the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) value from the curve using non-linear regression analysis.

Data Presentation

The potency of this compound can vary depending on the smooth muscle tissue and the contractile agonist used. Below is a summary of reported EC50/IC50 values.

TissueSpeciesPre-contraction AgonistThis compound Potency (EC50/IC50)Reference
Coronary Artery (dispersed cells)CaninePhenylephrineIC50: 1.24 x 10⁻¹⁰ M[5]
Coronary Artery (strips)CaninePhenylephrineEC50: 1.94 x 10⁻⁷ M[5]
Aortic RingsRatPhenylephrineEC50: ~0.1 µM[7]
Aortic RingsRabbitHigh K+ (27 mM)EC50: 0.18 µM[8]
Aortic RingsRabbitNorepinephrine (1 µM)EC50: 0.68 µM[8]
Mesenteric ArteryRabbit-Half-activation: 1.9 µM[9]
Human Small Subcutaneous ArteriesHumanU46619pD2: 5.78 (EC50: 1.66 µM)[10]
Guinea-pig stomach (circular smooth muscle)Guinea-pigAcetylcholine> 1 x 10⁻⁷ M[6]

Note: pD2 is the negative logarithm of the EC50 value.

Troubleshooting

  • No or weak contraction: Ensure the tissue is viable and the agonist concentration is appropriate. Check the integrity of the tissue mounting.

  • Variable responses: Maintain consistent experimental conditions (temperature, pH, oxygenation). Ensure complete washout between experiments.

  • Precipitation of compounds: Ensure all drugs are fully dissolved in the appropriate vehicle before adding to the tissue bath.

By following these detailed application notes and protocols, researchers can reliably assess the smooth muscle relaxant properties of this compound and other K-ATP channel openers.

References

Application Notes and Protocols for the Use of Cromakalim in Isolated Heart Myocyte Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim (BRL 34915) is a potent and selective ATP-sensitive potassium (KATP) channel opener.[1][2][3] In isolated cardiac myocytes, it serves as a critical pharmacological tool to investigate the physiological and pathophysiological roles of these channels. Its primary action is to increase potassium conductance across the cell membrane, leading to hyperpolarization and a shortening of the action potential duration.[3][4][5] This modulation of cellular electrophysiology has significant downstream effects on intracellular calcium homeostasis and myocyte contractility, making this compound a valuable agent for studying cardiac arrhythmias, ischemic preconditioning, and cardioprotection.[2][6][7]

These application notes provide a comprehensive overview of the use of this compound in isolated heart myocyte experiments, including its mechanism of action, key experimental data, detailed protocols, and visual representations of the underlying signaling pathways and workflows.

Mechanism of Action

This compound activates KATP channels in the plasma membrane of cardiac myocytes.[1][2] These channels are typically closed in the presence of physiological intracellular ATP concentrations. By binding to the sulfonylurea receptor (SUR) subunit of the KATP channel complex, this compound increases the channel's open probability, even in the presence of inhibitory ATP levels. The resulting efflux of potassium ions hyperpolarizes the cell membrane and shortens the duration of the cardiac action potential, particularly during the plateau phase (Phase 2).[4][5] This shortening of the action potential duration reduces the time for calcium influx through L-type calcium channels, leading to a decrease in intracellular calcium concentration and a negative inotropic effect.[8]

The effects of this compound can be antagonized by sulfonylurea drugs such as glibenclamide and tolbutamide, which are specific blockers of KATP channels.[1][9]

Data Presentation: Effects of this compound on Isolated Cardiomyocytes

The following table summarizes the quantitative effects of this compound observed in various studies on isolated heart myocytes.

ParameterSpecies/Cell TypeThis compound ConcentrationObserved EffectAntagonistReference
Action Potential Duration (APD90) Guinea Pig Ventricular MyocytesIC50 = 0.6 µMDecrease in APD90-[4][5]
Ca2+ Transient Guinea Pig Ventricular MyocytesIC50 = 3 µMDecrease in Ca2+ transient-[4][5]
K+ Current Frog Atrial and Ventricular Cells1 µMActivation of a time-independent outward K+ currentGlibenclamide (1 µM), Tolbutamide (1 mM)[9]
Cardioprotection (Ischemia-Reperfusion) Neonatal Rabbit Heart Myocytes10 µMImproved recovery of heart rate and left ventricular developed pressure; inhibited Na+ and Ca2+ accumulation-[2][10]
Cardioprotection (Ischemia-Reperfusion) Rat Hearts1 µM (starting), 7 µM (peak)Improved reperfusion functionGlibenclamide, 5-hydroxydecanoate (5-HD)[7][11]
Action Potential Duration Guinea Pig and Human Ventricular Myocytes3, 10, 30 µMConcentration-dependent reduction in APDGlibenclamide (1 µM)[8]
Systolic [Ca2+]i Guinea Pig and Human Ventricular Myocytes3, 10, 30 µMConcentration-dependent reduction in systolic fura-2 fluorescence ratioGlibenclamide (1 µM)[8]
Cell Contraction Guinea Pig Ventricular Myocytes3, 10, 30 µMConcentration-dependent reduction in cell contractionGlibenclamide (1 µM)[8]
Effective Refractory Period (ERP) Ferret and Guinea Pig Papillary Muscles≥ 3 µMConcentration-dependent shortening of ERPGlyburide[3]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in a Cardiomyocyte

Cromakalim_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive K+ Channel (KATP Channel) This compound->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization APD_Shortening Action Potential Duration Shortening Hyperpolarization->APD_Shortening L_Type_Ca_Channel L-Type Ca2+ Channel APD_Shortening->L_Type_Ca_Channel Reduces open time Ca_Influx Ca2+ Influx L_Type_Ca_Channel->Ca_Influx Decreases Intracellular_Ca Decreased Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Contraction Decreased Myocyte Contraction Intracellular_Ca->Contraction Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Inhibits

Caption: Signaling pathway of this compound in a cardiac myocyte.

Experimental Workflow for Studying this compound Effects

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_treatment Treatment cluster_analysis Data Analysis Isolation Cardiomyocyte Isolation (e.g., Langendorff Perfusion) Culture Short-term Culture (optional) Isolation->Culture Baseline Baseline Recording Culture->Baseline Patch_Clamp Electrophysiology (Patch-Clamp) APD_Analysis Action Potential Duration Analysis Patch_Clamp->APD_Analysis Current_Analysis K+ Current Analysis Patch_Clamp->Current_Analysis Ca_Imaging Calcium Imaging (e.g., Fura-2) Ca_Transient_Analysis Ca2+ Transient Analysis Ca_Imaging->Ca_Transient_Analysis Contraction_Assay Contraction Measurement Contraction_Analysis Contraction Amplitude and Velocity Analysis Contraction_Assay->Contraction_Analysis Baseline->Patch_Clamp Baseline->Ca_Imaging Baseline->Contraction_Assay Cromakalim_App This compound Application Baseline->Cromakalim_App Antagonist_App Antagonist Application (e.g., Glibenclamide) Cromakalim_App->Antagonist_App Reversibility

Caption: General workflow for isolated cardiomyocyte experiments with this compound.

Experimental Protocols

Isolation of Adult Ventricular Myocytes

This protocol is a generalized procedure based on the Langendorff perfusion method, commonly used for isolating high-quality adult ventricular myocytes.

Materials:

  • Animals: Adult rat or guinea pig.

  • Enzymes: Collagenase type II, Protease type XIV.

  • Solutions:

    • Perfusion Buffer (Ca2+-free): (in mM) 120 NaCl, 5.4 KCl, 1.2 MgSO4, 1.2 NaH2PO4, 5.6 glucose, 10 HEPES, 20 taurine; pH 7.4.

    • Enzyme Solution: Perfusion buffer containing collagenase (e.g., 1 mg/mL) and protease (e.g., 0.1 mg/mL).

    • Stop Solution: Perfusion buffer containing 1% Bovine Serum Albumin (BSA) and 50 µM CaCl2.

    • Storage Solution: Perfusion buffer with increasing concentrations of CaCl2 (e.g., 0.125, 0.25, 0.5, 1.0 mM).

  • Equipment: Langendorff apparatus, peristaltic pump, water bath, surgical tools.

Procedure:

  • Anesthetize the animal and administer heparin to prevent blood clotting.

  • Excise the heart quickly and place it in ice-cold Perfusion Buffer.

  • Cannulate the aorta on the Langendorff apparatus and begin retrograde perfusion with oxygenated (95% O2 / 5% CO2) Perfusion Buffer at 37°C for 5-10 minutes to clear the blood.

  • Switch the perfusion to the Enzyme Solution for 10-20 minutes, or until the heart becomes flaccid.

  • Stop the enzyme perfusion and transfer the heart to a dish containing Stop Solution.

  • Remove the atria and gently mince the ventricular tissue.

  • Gently triturate the minced tissue with a pipette to release the individual myocytes.

  • Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Allow the myocytes to settle by gravity for 10-15 minutes.

  • Carefully remove the supernatant and gently resuspend the myocyte pellet in the Storage Solution with the lowest CaCl2 concentration.

  • Gradually increase the extracellular calcium concentration by sequentially pelleting and resuspending the cells in Storage Solutions with increasing CaCl2 concentrations, allowing 10 minutes for equilibration at each step.

  • The final cell suspension should contain rod-shaped, quiescent myocytes with clear striations.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol describes how to measure the effects of this compound on action potentials and KATP currents.

Materials:

  • Isolated cardiomyocytes.

  • Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for patch pipettes.

  • Extracellular (Bath) Solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH 7.4.

  • Intracellular (Pipette) Solution: (in mM) 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2.

  • This compound Stock Solution: 10 mM in DMSO.

  • Glibenclamide Stock Solution: 10 mM in DMSO.

Procedure:

  • Plate the isolated myocytes in a recording chamber on the microscope stage and perfuse with Extracellular Solution at 35-37°C.

  • Pull patch pipettes with a resistance of 2-5 MΩ when filled with Intracellular Solution.

  • Approach a healthy, rod-shaped myocyte with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • For Action Potential Recording (Current-Clamp): a. Switch the amplifier to current-clamp mode. b. Record baseline action potentials by injecting a brief suprathreshold current pulse (e.g., 1-2 nA for 2-5 ms) at a steady frequency (e.g., 1 Hz). c. Perfuse the chamber with Extracellular Solution containing the desired concentration of this compound (e.g., 1-10 µM). d. Record the changes in action potential duration (APD), typically measured at 50% and 90% repolarization (APD50 and APD90). e. To test for specificity, co-apply Glibenclamide (e.g., 1-10 µM) to observe the reversal of the this compound effect.

  • For KATP Current Recording (Voltage-Clamp): a. Switch the amplifier to voltage-clamp mode. b. Hold the cell at a potential where voltage-gated Na+ and Ca2+ channels are inactivated (e.g., -40 mV). c. Apply voltage ramps or steps to elicit membrane currents. d. Record baseline currents. e. Apply this compound and record the induced outward current. f. The this compound-sensitive current can be isolated by subtracting the currents recorded before and after drug application.

Intracellular Calcium Imaging

This protocol details the measurement of intracellular calcium transients using a ratiometric fluorescent indicator.

Materials:

  • Isolated cardiomyocytes.

  • Fluorescence imaging setup (inverted microscope, excitation light source, emission filter wheel, sensitive camera).

  • Fura-2 AM: Fluorescent calcium indicator.

  • Pluronic F-127: Dispersing agent.

  • Extracellular Solution: As described for patch-clamp.

  • This compound Stock Solution: 10 mM in DMSO.

Procedure:

  • Loading Cells with Fura-2 AM: a. Incubate the isolated myocytes in Extracellular Solution containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (0.02%) for 15-20 minutes at room temperature in the dark. b. Wash the cells with fresh Extracellular Solution to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging: a. Transfer the dye-loaded cells to a recording chamber on the microscope stage. b. Electrically field-stimulate the myocytes at a constant frequency (e.g., 0.5-1 Hz) to elicit steady-state calcium transients. c. Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at ~510 nm. d. Record the ratio of the fluorescence intensities (F340/F380), which is proportional to the intracellular calcium concentration.

  • Experimental Protocol: a. Record baseline calcium transients for several minutes. b. Perfuse the chamber with Extracellular Solution containing this compound (e.g., 1-30 µM). c. Record the changes in the amplitude and kinetics of the calcium transients. A decrease in the systolic calcium level is expected.[8] d. Wash out the drug or apply an antagonist to check for reversibility.

Conclusion

This compound is an indispensable tool for cardiac myocyte research, providing a direct means to modulate KATP channel activity. The protocols and data presented here offer a framework for designing and executing experiments to investigate the profound effects of KATP channel activation on cardiac electrophysiology, calcium signaling, and cellular responses to stress. Careful execution of these methods will enable researchers to further elucidate the role of these critical channels in both health and disease.

References

Cromakalim in Neuronal Culture: Application Notes and Protocols for Neuroprotection and Electrophysiological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim is a potent activator of ATP-sensitive potassium (K-ATP) channels, a class of ion channels that couple the metabolic state of a cell to its electrical excitability. In neuronal systems, the opening of K-ATP channels by this compound leads to membrane hyperpolarization, which can have significant neuroprotective and modulatory effects on neuronal activity. This document provides detailed application notes and experimental protocols for the use of this compound in neuronal culture studies, focusing on its neuroprotective properties and its influence on neuronal electrophysiology.

Mechanism of Action

This compound exerts its effects by binding to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex. This binding promotes the open state of the channel, leading to an efflux of potassium ions (K+) from the neuron. The resulting hyperpolarization makes the neuron less likely to fire action potentials in response to excitatory stimuli. This reduction in excitability is a key mechanism underlying its neuroprotective effects, as it can prevent the excessive neuronal firing and calcium influx associated with excitotoxicity.

Cromakalim_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_inside Intracellular cluster_outside Extracellular cluster_effects Cellular Effects KATP K-ATP Channel (Kir6.x/SUR) K_out K+ Efflux KATP->K_out Allows This compound This compound This compound->KATP Activates Glibenclamide Glibenclamide (Antagonist) Glibenclamide->KATP Inhibits ATP High ATP ATP->KATP Inhibits (closes) ADP Low ATP / High ADP ADP->KATP Activates (opens) Hyperpolarization Membrane Hyperpolarization K_out->Hyperpolarization ReducedExcitability Decreased Neuronal Excitability Hyperpolarization->ReducedExcitability Neuroprotection Neuroprotection ReducedExcitability->Neuroprotection

Caption: this compound's signaling pathway in neurons.

Quantitative Data Summary

The following tables summarize typical concentrations and incubation times for this compound and related compounds in various neuronal culture applications.

Table 1: this compound and Antagonist Concentrations for In Vitro Neuronal Studies

CompoundApplicationTypical Concentration RangeReference
This compoundNeuroprotection (Ischemia Model)10 µM[1]
This compoundNeuroprotection (Glutamate Excitotoxicity)100 µM[2]
This compoundElectrophysiology (Whole-Cell Patch Clamp)30 - 100 µM[3]
GlibenclamideK-ATP Channel Blockade2 µM[1]

Table 2: Experimental Conditions for Neurotoxicity and Neuroprotection Assays

ParameterConditionDescriptionReference
Neurotoxic InsultChemical Ischemia (Iodoacetic Acid)150 µM for 150 minutes[1]
Neurotoxic InsultGlutamate Excitotoxicity100 µM for 24 hours[2][4]
This compound Pre-incubationNeuroprotection15 minutes before insult[1]
Cell Viability AssessmentPost-insultTypically 1-24 hours after insult[1][4]

Experimental Protocols

Preparation of Primary Rat Hippocampal Neuronal Cultures

This protocol is adapted from established methods for isolating and culturing primary hippocampal neurons.[5][6][7]

Materials:

  • Timed-pregnant Sprague-Dawley rat (E18-E19)

  • Hibernate-E medium (or equivalent)

  • Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

  • Poly-D-lysine and Laminin

  • Papain and DNase I

  • Sterile dissection tools

Procedure:

  • Coat Culture Plates: Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) overnight at 37°C. Wash three times with sterile water and then coat with Laminin (5 µg/mL) for at least 4 hours at 37°C.

  • Dissection: Euthanize the pregnant rat according to approved animal protocols. Dissect the E18-E19 embryos and remove the hippocampi in ice-cold Hibernate-E medium.

  • Dissociation: Transfer the hippocampi to a papain/DNase I solution and incubate at 37°C for 20-30 minutes.

  • Trituration: Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

  • Cell Plating: Centrifuge the cell suspension, resuspend in complete Neurobasal medium, and count the viable cells using a hemocytometer and Trypan Blue. Plate the cells onto the pre-coated culture vessels at a desired density (e.g., 2.5 x 10^5 cells/cm²).

  • Maintenance: Incubate the cultures at 37°C in a 5% CO2 humidified incubator. Perform a partial media change every 3-4 days.

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced cell death.[2][8][9][10]

Neuroprotection_Workflow start Primary Neuronal Culture (e.g., Hippocampal) pretreatment Pre-treat with this compound (e.g., 100 µM for 30 min) start->pretreatment control Vehicle Control start->control glutamate Induce Excitotoxicity (e.g., 100 µM Glutamate for 24h) pretreatment->glutamate control->glutamate wash Wash with fresh medium glutamate->wash incubation Incubate for 24h wash->incubation viability Assess Cell Viability (e.g., Resazurin or Trypan Blue Assay) incubation->viability analysis Data Analysis and Comparison viability->analysis

Caption: Workflow for a neuroprotection assay.

Materials:

  • Mature primary neuronal cultures (DIV 7-14)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • L-Glutamic acid stock solution (e.g., 10 mM in sterile water)

  • Complete neuronal culture medium

  • Reagents for cell viability assessment (e.g., Resazurin or Trypan Blue)

Procedure:

  • Prepare this compound Working Solution: Dilute the this compound stock solution in complete culture medium to the desired final concentration (e.g., 100 µM).

  • Pre-treatment: Replace the culture medium with the this compound-containing medium or a vehicle control medium. Incubate for 30 minutes at 37°C.

  • Induce Excitotoxicity: Add L-Glutamic acid to the culture medium to a final concentration of 100 µM.

  • Incubation: Incubate the cultures for 24 hours at 37°C.

  • Assess Cell Viability: Following the incubation period, assess cell viability using a preferred method (see Protocol 3).

Cell Viability Assessment

Procedure:

  • Prepare a working solution of Resazurin (e.g., 10 µg/mL) in culture medium.

  • Replace the culture medium in each well with the Resazurin-containing medium.

  • Incubate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence of the reduced product, resorufin, using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculate cell viability relative to the untreated control.

Procedure:

  • Gently detach the neurons from the culture plate.

  • Create a single-cell suspension.

  • Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Load the mixture onto a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells.

Electrophysiological Recording (Whole-Cell Patch Clamp)

This protocol provides a general framework for recording the effects of this compound on neuronal membrane properties.[11][12][13][14][15]

Electrophysiology_Workflow start Prepare Cultured Neurons on coverslip setup Mount on microscope stage and perfuse with aCSF start->setup patch Obtain Whole-Cell Patch-Clamp Configuration setup->patch baseline Record Baseline Activity (Current or Voltage Clamp) patch->baseline application Bath apply this compound (e.g., 50 µM) baseline->application recording Record Changes in Membrane Potential/Currents application->recording washout Washout with aCSF recording->washout recovery Record Recovery washout->recovery analysis Data Analysis recovery->analysis

Caption: Workflow for electrophysiological recording.

Materials:

  • Mature primary neuronal cultures on coverslips

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipette

  • This compound

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Procedure:

  • Preparation: Prepare aCSF and internal pipette solution. Dissolve this compound in aCSF to the desired final concentration (e.g., 50 µM).

  • Cell Preparation: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage. Continuously perfuse with aCSF.

  • Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution. Form a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.

  • Baseline Recording: Record baseline neuronal activity in either current-clamp (to measure membrane potential and firing) or voltage-clamp (to measure ion currents) mode.

  • This compound Application: Switch the perfusion to aCSF containing this compound.

  • Recording: Record the changes in membrane potential, input resistance, or specific ion currents in the presence of this compound. A hyperpolarization of the membrane potential is expected.

  • Washout: Switch the perfusion back to normal aCSF to wash out the drug and record any recovery of the baseline activity.

Concluding Remarks

This compound is a valuable pharmacological tool for studying the role of K-ATP channels in neuronal function and pathology. Its ability to hyperpolarize neurons and reduce excitability makes it a potent neuroprotective agent in various in vitro models of neuronal injury. The protocols provided here offer a foundation for researchers to investigate the effects of this compound in their specific neuronal culture systems. It is recommended to optimize concentrations and incubation times for each specific cell type and experimental paradigm.

References

Determining the Optimal Cromakalim Concentration for Vasodilation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Cromakalim, a potent ATP-sensitive potassium (KATP) channel opener, for inducing vasodilation. The information is compiled from various in vitro and in vivo studies to guide researchers in designing and executing experiments to assess the vasodilatory effects of this compound.

Quantitative Data Summary

The following tables summarize the effective concentrations (EC50) and ranges of this compound reported to induce vasodilation in different experimental models. These values can serve as a starting point for designing dose-response studies.

Table 1: In Vitro Vasodilation Data for this compound

Tissue/Vessel TypeSpeciesPre-constrictor AgentEC50 (-log M)Effective Concentration Range (M)Reference
Aortic RingsRatPhenylephrine-10⁻⁷ - 3x10⁻⁵[1]
Portal VeinHumanNoradrenaline4.53 ± 0.12 µM-[2]
Middle Cerebral ArteryCatUridine-5-triphosphate (UTP)-Concentration-dependent relaxation observed[3]
Pulmonary ArteryRat--10⁻⁷ - 10⁻³[4]

Table 2: In Vivo Vasodilation/Hypotensive Effects of this compound

Animal ModelAdministration RouteDoseObserved EffectReference
Conscious Normotensive RatsIntravenous (i.v.)0.075 - 1.2 mg/kgDose-dependent decrease in systolic blood pressure[5]
Anesthetized RatsIntravenous (i.v.) infusion5.0 µg/kg/minLowered mean carotid artery blood pressure[6]
Conscious Spontaneously Hypertensive Rats--Significant hypotension[7]
Rats with Chronic Hypoxic Pulmonary HypertensionIntravenous (i.v.)100 µg/kg - 200 µg/kgDose-dependent decrease in mean pulmonary arterial pressure[8]
Rabbits with Experimental Subarachnoid HemorrhageIntravenous (i.v.)0.1 and 0.3 mg/kgAttenuation of cerebral vasospasm[9]

Signaling Pathway of this compound-Induced Vasodilation

This compound induces vasodilation primarily by activating ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent relaxation of the blood vessel.

Cromakalim_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization KATP_Channel->Hyperpolarization K+ Efflux VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx VGCC->Ca_Influx Reduces Vasodilation Vasodilation Ca_Influx->Vasodilation Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Inhibits

Caption: Signaling pathway of this compound-induced vasodilation.

Experimental Protocols

In Vitro Vasodilation Assessment using Wire Myography

This protocol describes the assessment of this compound-induced vasodilation in isolated arterial rings using a wire myograph system.

Wire_Myography_Workflow A Tissue Dissection (e.g., Rat Thoracic Aorta) B Mounting of Arterial Rings in Wire Myograph A->B C Equilibration and Normalization B->C D Viability and Endothelium Integrity Check C->D E Pre-constriction with Agonist (e.g., Phenylephrine) D->E F Cumulative Addition of this compound E->F G Data Acquisition and Analysis (Concentration-Response Curve) F->G In_Vivo_BP_Workflow A Animal Anesthesia (e.g., Pentobarbital) B Surgical Cannulation (Carotid Artery and Jugular Vein) A->B C Connection to Pressure Transducer B->C D Stabilization and Baseline BP Recording C->D E Intravenous Administration of this compound D->E F Continuous Blood Pressure Monitoring E->F G Data Analysis (Change in Mean Arterial Pressure) F->G

References

Application Notes and Protocols: Preparation of Cromakalim Stock Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Cromakalim stock solutions for in vitro research, particularly focusing on its application as a vasodilator and ATP-sensitive potassium (K-ATP) channel opener.

Introduction to this compound

This compound is a potent vasodilator that functions by activating ATP-sensitive potassium channels (K-ATP channels) in the cell membrane of smooth muscle cells.[1][2][3] This activation leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the influx of calcium ions through voltage-gated calcium channels, resulting in smooth muscle relaxation and vasodilation.[4] Its specific mechanism of action makes it a valuable tool for studying vascular physiology and pharmacology.

Signaling Pathway of this compound-Induced Vasodilation

Cromakalim_Pathway cluster_cell Vascular Smooth Muscle Cell This compound This compound K_ATP K-ATP Channel This compound->K_ATP Activates K_ion K+ K_ATP->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to VGCC Voltage-Gated Ca2+ Channel Hyperpolarization->VGCC Inhibits Ca_ion Ca2+ VGCC->Ca_ion Influx Blocked Relaxation Vasodilation Ca_ion->Relaxation Reduced Intracellular Ca2+ leads to

Caption: Signaling pathway of this compound-induced vasodilation.

Preparation of this compound Stock Solutions

The preparation of a stable and accurate stock solution is critical for obtaining reliable and reproducible experimental results.

Solubility and Recommended Solvents

This compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the specific experimental requirements and the tolerance of the biological system to the solvent.

SolventSolubilityNotes
DMSO ≥ 50 mg/mL (174.62 mM)[1][5]The most common solvent for preparing high-concentration stock solutions. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility.[5]
Ethanol Sufficient for 10⁻² M stock solution[4]A viable alternative to DMSO. The final concentration in the assay should be kept low to avoid non-specific effects.
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 286.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Weighing this compound: Accurately weigh out 2.86 mg of this compound powder using an analytical balance.

  • Dissolving in DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Ensuring Complete Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[1][5]

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[5]

  • Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][5]

Storage and Stability of Stock Solutions

Proper storage is crucial to maintain the integrity of the this compound stock solution.

Storage TemperatureShelf LifeRecommendations
-20°C 1 year[1][5]Aliquot to avoid multiple freeze-thaw cycles.[5]
-80°C 2 years[1][5]Preferred for long-term storage.

Application Protocol: In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol outlines a common in vitro application of this compound to assess its vasodilatory effects on isolated arterial segments.

Experimental Workflow

Vasodilation_Workflow A Isolate Arterial Segment B Mount in Organ Bath with Krebs Solution A->B C Equilibrate and Set Optimal Tension B->C D Induce Contraction (e.g., with Norepinephrine) C->D E Cumulative Addition of this compound D->E F Record Isometric Tension E->F G Data Analysis: Concentration-Response Curve F->G

References

Application Notes and Protocols: Cromakalim in the Study of Ischemic Preconditioning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cromakalim, a potent ATP-sensitive potassium (KATP) channel opener, for investigating the mechanisms of ischemic preconditioning (IPC). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.

Introduction to this compound and Ischemic Preconditioning

Ischemic preconditioning is a powerful endogenous mechanism whereby brief, non-lethal episodes of ischemia and reperfusion protect a tissue or organ from a subsequent, more prolonged ischemic insult. The activation of ATP-sensitive potassium (KATP) channels is a critical step in mediating the protective effects of IPC. This compound, by directly opening these channels, pharmacologically mimics the protective effects of ischemic preconditioning, making it an invaluable tool for studying the underlying signaling cascades and for the development of novel cardioprotective and neuroprotective therapies.

Mechanism of Action

This compound is a member of the benzopyran class of compounds. Its primary pharmacological action is the opening of KATP channels in the plasma membrane and in the inner mitochondrial membrane of various cell types, including cardiomyocytes, neurons, and smooth muscle cells. The opening of these channels leads to potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization has several protective consequences in the context of ischemia-reperfusion injury:

  • Reduced Calcium Influx: Hyperpolarization of the sarcolemma shortens the duration of the action potential and reduces the influx of calcium (Ca2+) through voltage-gated calcium channels. This helps to prevent the detrimental calcium overload that is a hallmark of ischemic injury.

  • Mitochondrial Protection: Opening of mitochondrial KATP (mitoKATP) channels is believed to be a key event in cardioprotection. This leads to a partial uncoupling of the mitochondrial respiratory chain, which can reduce the generation of reactive oxygen species (ROS) during reperfusion and prevent the opening of the mitochondrial permeability transition pore (mPTP), a critical event leading to cell death.

  • Energy Preservation: By reducing cellular excitability and calcium overload, this compound helps to conserve cellular ATP levels during ischemia.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various experimental models of ischemia-reperfusion injury.

Table 1: Effect of this compound on Myocardial Infarct Size

Animal ModelIschemia/Reperfusion DurationThis compound Dose/ConcentrationRoute of AdministrationReduction in Infarct Size (%)Reference
Anesthetized Dogs90 min / 5 h0.1 µg/kg/minIntracoronarySignificant reduction[1]
Anesthetized Rabbits30 min / 2 h20 µg/kgIntravenous~29%[2]
Isolated Rat HeartsGlobal Ischemia1 µMPerfusateSignificant improvement in function[1]
Isolated Rat HeartsGlobal Ischemia7 µMPerfusatePeak improvement in function[1]

Table 2: Effect of this compound on Biochemical Markers of Cellular Injury

Experimental ModelMarkerThis compound Concentration/DoseEffectReference
Isolated Rat HeartsLactate Dehydrogenase (LDH) Release5 µMAbolished protective effect of this compound when co-administered with meclofenamate[3]
Isoproterenol-induced MI in RatsSerum LDH and SGOT1 mg/kg, p.o.Significantly lowered
Rat Neuronal CulturesCellular ATP Content10 µMAttenuated decrease in ATP[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, to prepare 1 ml of a 10 mM stock solution of this compound (Molecular Weight: 286.33 g/mol ), dissolve 2.86 mg of this compound in 1 ml of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C. When needed, thaw an aliquot and dilute it to the final desired concentration in the appropriate experimental buffer or culture medium. Note: The final concentration of DMSO in the experimental setup should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

In Vitro Model: Langendorff-Perfused Isolated Heart

This protocol is designed to assess the cardioprotective effects of this compound in an ex vivo model of global ischemia-reperfusion injury.

Materials:

  • Langendorff perfusion system

  • Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3, 11 mM glucose, 2.5 mM CaCl2), gassed with 95% O2 / 5% CO2

  • This compound stock solution

  • Surgical instruments for heart isolation

  • Data acquisition system to monitor cardiac function (e.g., left ventricular developed pressure, heart rate)

Procedure:

  • Heart Isolation: Anesthetize the animal (e.g., rat or rabbit) according to approved institutional protocols. Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.

  • Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure or flow rate.

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor and record baseline cardiac function.

  • Pre-treatment: For the this compound-treated group, switch to a perfusion buffer containing the desired final concentration of this compound (e.g., 1-10 µM) for a period of 10-15 minutes before inducing ischemia. The control group will continue to be perfused with standard Krebs-Henseleit buffer.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

  • Reperfusion: Reinitiate perfusion with the standard Krebs-Henseleit buffer for a period of 60-120 minutes.

  • Functional Assessment: Continuously monitor and record cardiac function throughout the experiment. At the end of reperfusion, assess the recovery of cardiac function.

  • Biochemical Analysis: Collect the coronary effluent during reperfusion to measure the release of enzymes such as LDH and creatine kinase (CK) as markers of myocyte injury.

  • Infarct Size Measurement: At the end of the experiment, the heart can be sliced and stained with Triphenyltetrazolium chloride (TTC) to determine the infarct size.

In Vivo Model: Coronary Artery Ligation in Rats

This protocol describes the induction of regional myocardial ischemia-reperfusion injury in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Anesthetic agents (e.g., ketamine/xylazine)

  • Surgical instruments

  • Ventilator

  • Suture for coronary artery ligation

  • This compound solution for administration (e.g., dissolved in saline with a small amount of DMSO)

  • ECG monitoring system

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat and initiate mechanical ventilation.

  • Thoracotomy: Perform a left thoracotomy to expose the heart.

  • Coronary Artery Ligation: Place a suture (e.g., 6-0 silk) around the left anterior descending (LAD) coronary artery.

  • Drug Administration: Administer this compound (e.g., 100 µg/kg, i.v.) or vehicle control a few minutes before coronary artery occlusion.

  • Ischemia: Induce regional ischemia by tightening the suture to occlude the LAD for a specific duration (e.g., 30 minutes). Successful occlusion can be confirmed by observing regional cyanosis of the myocardium and changes in the ECG.

  • Reperfusion: Release the snare to allow for reperfusion of the ischemic area for a defined period (e.g., 2-24 hours).

  • Post-operative Care: Close the chest incision and provide appropriate post-operative care.

  • Infarct Size Assessment: After the reperfusion period, euthanize the animal, excise the heart, and perform TTC staining to quantify the infarct size as a percentage of the area at risk.

Assay for Lactate Dehydrogenase (LDH) Release

LDH is a cytosolic enzyme that is released into the extracellular space upon cell membrane damage. Its measurement in the coronary effluent or cell culture supernatant is a common method to quantify cytotoxicity.

Materials:

  • LDH assay kit (commercially available)

  • Spectrophotometer or plate reader

  • Coronary effluent or cell culture supernatant samples

Procedure:

  • Follow the instructions provided with the commercial LDH assay kit.

  • In a typical assay, a sample of the coronary effluent or cell culture medium is mixed with a reaction solution containing lactate, NAD+, and a tetrazolium salt.

  • LDH in the sample catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.

  • The NADH then reduces the tetrazolium salt to a colored formazan product.

  • The amount of formazan is proportional to the amount of LDH released and can be quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm) using a spectrophotometer or plate reader.

  • Calculate the percentage of LDH release relative to a positive control (total cell lysis).

Triphenyltetrazolium Chloride (TTC) Staining for Infarct Size

TTC is a dye that is reduced by dehydrogenases in viable myocardial tissue to a red formazan precipitate. Infarcted tissue, which has lost these enzymes, remains pale.

Materials:

  • 1% TTC solution in phosphate buffer

  • Formalin solution

  • Heart slices

Procedure:

  • After the reperfusion period, excise the heart and rinse it with cold saline.

  • Freeze the heart for a short period to facilitate slicing.

  • Slice the ventricles into uniform transverse sections (e.g., 2 mm thick).

  • Incubate the slices in a 1% TTC solution at 37°C for 15-20 minutes.

  • Fix the stained slices in 10% formalin to enhance the contrast between the viable (red) and infarcted (pale) tissue.

  • Image the slices using a digital camera or scanner.

  • Use image analysis software (e.g., ImageJ) to quantify the area of infarction and the total area of the ventricle for each slice.

  • Calculate the infarct size as a percentage of the total ventricular area or the area at risk.

Signaling Pathways and Visualizations

The protective effects of this compound are mediated through a complex signaling cascade initiated by the opening of KATP channels. The following diagrams illustrate the key pathways.

Cromakalim_Signaling_Pathway cluster_EC Extracellular cluster_Membrane Plasma Membrane cluster_IC Intracellular This compound This compound KATP_channel Sarcolemmal KATP Channel This compound->KATP_channel Opens Hyperpolarization Hyperpolarization KATP_channel->Hyperpolarization K+ Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_influx Reduced Ca2+ Influx Ca_channel->Ca_influx AP_shortening Action Potential Shortening Hyperpolarization->AP_shortening AP_shortening->Ca_channel Inhibits Ca_overload Reduced Ca2+ Overload Ca_influx->Ca_overload Protection Cardioprotection Ca_overload->Protection

Caption: this compound's action on sarcolemmal KATP channels.

Mito_KATP_Pathway This compound This compound Mito_KATP Mitochondrial KATP Channel This compound->Mito_KATP Opens Mito_Membrane Mitochondrial Inner Membrane Depolarization Mito_KATP->Mito_Membrane K+ Influx ROS Transient ROS Generation Mito_Membrane->ROS PKC Protein Kinase C (PKC) Activation ROS->PKC mPTP mPTP Opening Inhibition PKC->mPTP Cell_Survival Cell Survival mPTP->Cell_Survival

Caption: this compound's protective mitochondrial signaling.

Experimental_Workflow_Langendorff Start Start Isolate_Heart Isolate Heart Start->Isolate_Heart Mount_Heart Mount on Langendorff Apparatus Isolate_Heart->Mount_Heart Stabilize Stabilization (20-30 min) Mount_Heart->Stabilize Pretreat Pre-treatment (this compound or Vehicle) Stabilize->Pretreat Ischemia Global Ischemia (30 min) Pretreat->Ischemia Reperfusion Reperfusion (60-120 min) Ischemia->Reperfusion Assess_Function Assess Cardiac Function Reperfusion->Assess_Function Collect_Effluent Collect Coronary Effluent Reperfusion->Collect_Effluent TTC_Stain TTC Staining Assess_Function->TTC_Stain End End Collect_Effluent->End TTC_Stain->End

Caption: Langendorff isolated heart experimental workflow.

References

Troubleshooting & Optimization

Cromakalim Solubility: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with cromakalim in aqueous buffers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic compound with very low solubility in water.[1][2] It is, however, highly soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For most experimental applications requiring an aqueous medium, a stock solution in an organic solvent is necessary, which is then diluted into the desired buffer.

Q2: I'm observing precipitation when I dilute my this compound DMSO stock into my aqueous buffer. What is happening?

A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds. When the concentrated DMSO stock is introduced into the aqueous buffer, the this compound molecules are no longer in a favorable solvent environment and aggregate, leading to precipitation. This is due to the rapid change in solvent polarity.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: DMSO is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound, with reported solubility up to 50 mg/mL.[1][2]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or Krebs solution?

A4: Direct dissolution of this compound in purely aqueous buffers to achieve physiologically relevant concentrations is challenging due to its poor water solubility.[1] It is generally not recommended as it can lead to incomplete dissolution and inaccurate concentrations.

Q5: How does pH affect the solubility of this compound in aqueous solutions?

A5: While specific data on the pH-solubility profile of this compound is not extensively documented in readily available literature, the solubility of many organic molecules can be influenced by pH if they have ionizable groups. However, given this compound's overall low aqueous solubility, significant improvements by pH adjustment alone are unlikely.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to resolving issues with this compound precipitation in your experiments.

Issue Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Final concentration exceeds the solubility limit in the aqueous buffer.- Reduce the final working concentration of this compound.- Perform a serial dilution of the DMSO stock in the pre-warmed aqueous buffer.
Rapid addition of the DMSO stock to the buffer.- Add the this compound stock solution dropwise while gently vortexing or stirring the buffer to ensure rapid and even dispersion.
The temperature of the aqueous buffer is too low.- Pre-warm the aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock solution.
Precipitation Over Time (Delayed) The solution is supersaturated and thermodynamically unstable.- Lower the final working concentration.- Prepare fresh working solutions immediately before each experiment.
Interaction with components in the buffer or cell culture media.- If using complex media, consider preparing the this compound solution in a simpler buffer (e.g., saline) first and then adding it to the media.- The use of co-solvents may be necessary for higher concentrations.
Inconsistent Experimental Results Partial precipitation leading to a lower effective concentration of this compound.- Visually inspect all solutions for any signs of precipitation before use.- Filter the final working solution through a 0.22 µm syringe filter if you suspect fine, unobserved precipitate.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Notes
WaterInsoluble[1][2]
DMSO50 mg/mL (174.62 mM)[1][2]Sonication is recommended to aid dissolution.[1][2]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (8.73 mM)[3][4]A common formulation for in vivo studies. Solvents should be added sequentially.[1][3]
10% DMSO + Krebs SolutionNot specified, but used for in vitro experiments[3]Levthis compound (the active enantiomer) is dissolved in this mixture for smooth muscle bath studies.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile, conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the tube thoroughly to dissolve the this compound.

  • If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for In Vitro Experiments (e.g., Smooth Muscle Bath)

This protocol is adapted from methods used for levothis compound.[3]

  • Thaw a frozen aliquot of the this compound DMSO stock solution.

  • Pre-warm the physiological buffer (e.g., Krebs solution) to the experimental temperature (e.g., 37°C).

  • To prepare a working solution, perform a serial dilution. For example, to achieve a final concentration in the µM range, first prepare an intermediate dilution of the DMSO stock in the pre-warmed buffer.

  • Add the required volume of the intermediate dilution to the final volume of the pre-warmed buffer while gently stirring.

  • Ensure the final concentration of DMSO in the experimental chamber is low (typically <0.1%) to avoid solvent effects on the tissue.

  • Visually inspect the final working solution for any signs of precipitation before use.

Visualizing this compound's Mechanism of Action and Experimental Workflows

Cromakalim_Signaling_Pathway cluster_KATP KATP Channel Complex This compound This compound KATP_Channel ATP-sensitive Potassium (KATP) Channel This compound->KATP_Channel Binds to SURx subunit Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization Increases K+ efflux SURx SURx Subunit Kir6x Kir6.x Subunit VGCC Voltage-Gated Ca2+ Channels (VGCCs) Membrane_Hyperpolarization->VGCC Inactivation Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Inhibition Smooth_Muscle_Relaxation Smooth Muscle Relaxation Ca_Influx->Smooth_Muscle_Relaxation

This compound's mechanism of action on KATP channels.

Experimental_Workflow_Cromakalim_Solution start Start weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock_solution High-Concentration Stock Solution dissolve->stock_solution serial_dilution Perform Serial Dilution of Stock into Buffer stock_solution->serial_dilution prewarm_buffer Pre-warm Aqueous Buffer (e.g., Krebs) prewarm_buffer->serial_dilution working_solution Final Working Solution serial_dilution->working_solution check_precipitation Visually Inspect for Precipitation working_solution->check_precipitation use_solution Use in Experiment check_precipitation->use_solution Clear troubleshoot Troubleshoot (See Guide) check_precipitation->troubleshoot Precipitate Observed

Workflow for preparing this compound working solutions.

Troubleshooting_Decision_Tree start Precipitation Observed? immediate Immediate Precipitation? start->immediate Yes delayed Delayed Precipitation? start->delayed No high_conc High Final Concentration? immediate->high_conc Yes rapid_dilution Rapid Dilution? immediate->rapid_dilution No supersaturated Supersaturated Solution? delayed->supersaturated Yes high_conc->rapid_dilution No solution1 Reduce Final Concentration high_conc->solution1 Yes solution2 Add Stock Dropwise with Stirring rapid_dilution->solution2 Yes solution3 Prepare Fresh Solution Before Use supersaturated->solution3 Yes

Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Cromakalim Experimental Protocols & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Cromakalim in experimental setups. Find troubleshooting tips to prevent precipitation, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound during your experiment can compromise results. Here are common causes and solutions to ensure a successful study.

Problem 1: Precipitation upon dilution of DMSO stock solution in aqueous buffer or media.

  • Cause: this compound has limited aqueous solubility. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the this compound can crash out of solution.

  • Solution:

    • Stepwise Dilution: Perform serial dilutions of your this compound stock solution in pure DMSO first to lower the concentration before adding it to your aqueous buffer or cell culture medium.[1]

    • Low Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally below 0.1%, as most cells can tolerate this level.[1] Always include a vehicle control with the same final DMSO concentration in your experimental design.[2]

    • Proper Mixing: When adding the diluted this compound-DMSO solution to the aqueous phase, vortex or sonicate the mixture for a few minutes to aid dissolution.[2]

    • Gentle Warming: If precipitation persists, warming the solution in a 37°C water bath with sonication can help redissolve the compound.[2] Ensure the compound is fully dissolved before use.[2]

Problem 2: this compound precipitates in the final experimental solution over time.

  • Cause: The final concentration of this compound in the aqueous buffer or media may be above its solubility limit under the specific experimental conditions (e.g., pH, temperature, presence of certain ions).

  • Solution:

    • Optimize Buffer Composition: The choice of physiological buffer can impact drug solubility. Consider if components of your buffer, such as high concentrations of phosphate or bicarbonate, might be contributing to precipitation.[3][4]

    • pH Adjustment: The pH of the final solution can significantly affect the solubility of this compound. Ensure the pH of your buffer is optimal for maintaining this compound in solution.

    • Use of Co-solvents: For in vivo studies or specific in vitro assays, the use of co-solvents in the final formulation can maintain solubility. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Problem 3: Visible particles in cell culture media after adding this compound.

  • Cause: Besides this compound precipitation, turbidity in cell culture media can be due to the precipitation of media components themselves, such as salts or proteins, which can be exacerbated by changes in temperature or pH.[6] Interactions between this compound and media components could also lead to precipitation.

  • Solution:

    • Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound solution to avoid temperature shock that can cause precipitation of media components.

    • Filter Sterilization: If you suspect your this compound stock solution might have particulates, you can filter it through a 0.22 µm syringe filter before adding it to your media. However, be aware of potential loss of compound due to adsorption to the filter.

    • Prepare Fresh: Prepare your final working solution of this compound in media fresh for each experiment to minimize the time for potential precipitation to occur.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing this compound stock solutions for in vitro experiments.[1][5] For in vivo applications, formulations with co-solvents are often necessary to improve solubility and reduce toxicity.[5][7]

Q2: How should I store my this compound stock solution?

A2: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Q3: What is the mechanism of action of this compound?

A3: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (KATP) channels.[8][9] By opening these channels, it increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing calcium influx and leading to the relaxation of smooth muscle and other cellular effects.[8]

Q4: Can I use heat to dissolve this compound?

A4: Gentle heating, such as in a 37°C water bath, combined with sonication or vortexing can be used to aid the dissolution of this compound, particularly if it precipitates upon dilution in an aqueous buffer.[2] Avoid excessive heat, as it may degrade the compound.

Q5: What are some key experimental considerations when using this compound in patch-clamp electrophysiology?

A5: When using this compound in patch-clamp experiments, it is crucial to have ATP in the intracellular (pipette) solution, as the activity of this compound on KATP channels is ATP-dependent.[10][11] The composition of the intracellular solution, including the type of potassium salt and the presence of other ions, can influence KATP channel activity and should be carefully controlled.[12]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityNotes
DMSO≥ 50 mg/mLSonication is recommended for complete dissolution.[5]
WaterInsolubleThis compound has very limited aqueous solubility.[7]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLA common formulation for in vivo studies.[5]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLAn alternative formulation for in vivo administration.[5]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDuration
Powder-20°C3 years
Stock Solution in DMSO-20°C1 month[5]
-80°C6 months[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Dissolution: Vortex the solution vigorously. If necessary, sonicate in a water bath for a few minutes until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Application of this compound in Cell Culture
  • Cell Seeding: Seed your cells in the appropriate culture plates and allow them to adhere and grow to the desired confluency.

  • Preparation of Working Solution:

    • Thaw a single-use aliquot of your this compound DMSO stock solution at room temperature.

    • Perform a serial dilution of the stock solution in DMSO to get closer to your final desired concentration.

    • Pre-warm your cell culture medium to 37°C.

    • Add the serially diluted this compound-DMSO solution to the pre-warmed medium to achieve the final working concentration. The final DMSO concentration should be kept below 0.1%.

    • Gently mix the medium by pipetting up and down.

  • Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound.

  • Incubation: Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of DMSO without this compound to serve as a vehicle control.

Protocol 3: Whole-Cell Patch-Clamp Recording with this compound
  • Solution Preparation:

    • External Solution (aCSF): Prepare artificial cerebrospinal fluid containing (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2.[13]

    • Internal (Pipette) Solution: Prepare an internal solution containing (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH.[13] Filter the internal solution through a 0.2 µm filter before use.

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO as described in Protocol 1.

    • Dilute the stock solution in the external solution (aCSF) to the final desired concentration for perfusion.

  • Recording:

    • Establish a stable whole-cell patch-clamp recording from your target cell.

    • Record baseline channel activity in the control external solution.

    • Perfuse the cell with the external solution containing this compound and record the changes in membrane potential or current.

Visualizations

Cromakalim_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive Potassium (KATP) Channel This compound->KATP_Channel Activates Membrane_Hyperpolarization Membrane Hyperpolarization KATP_Channel->Membrane_Hyperpolarization ↑ K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channels Membrane_Hyperpolarization->VGCC Inhibits Ca_Influx ↓ Ca²⁺ Influx VGCC->Ca_Influx Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) Ca_Influx->Cellular_Response ATP Intracellular ATP ATP->KATP_Channel Inhibits

Caption: this compound signaling pathway.

Cromakalim_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_control Controls Prep_Stock Prepare this compound Stock Solution (in DMSO) Prep_Working Prepare Working Solution (Dilute in Media/Buffer) Prep_Stock->Prep_Working Treat_Cells Treat Cells/Tissue Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Measure Measure Endpoint (e.g., Patch Clamp, Viability Assay) Incubate->Measure Vehicle_Control Vehicle Control (DMSO) Vehicle_Control->Treat_Cells

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Off-Target Effects of Cromakalim in Cardiac Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Cromakalim in cardiac tissue. The focus is on understanding and identifying potential off-target effects and distinguishing them from the well-documented on-target activation of ATP-sensitive potassium (K-ATP) channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cardiac tissue?

A1: this compound is a potent activator of ATP-sensitive potassium (K-ATP) channels in cardiac myocytes.[1] These channels are found in both the sarcolemmal membrane (sarcK-ATP) and the inner mitochondrial membrane (mitoK-ATP). Activation of these channels leads to potassium efflux, hyperpolarization of the cell membrane, and a shortening of the action potential duration.[2][3] This is the primary mechanism underlying its cardioprotective and electrophysiological effects.

Q2: Are there known direct off-target effects of this compound in cardiac tissue at typical experimental concentrations?

A2: Based on extensive research, this compound is considered a highly specific activator of K-ATP channels.[4] Current literature does not provide strong evidence for direct, high-affinity interactions with other cardiac ion channels, receptors, or enzymes at concentrations typically used to study its K-ATP channel-mediated effects. However, indirect effects on other cellular processes can be observed as a consequence of K-ATP channel activation.

Q3: this compound appears to be affecting intracellular calcium signaling in my experiments. Is this an off-target effect?

A3: The effects of this compound on intracellular calcium are most likely an indirect consequence of its on-target activity. By activating K-ATP channels and causing membrane hyperpolarization, this compound can inhibit voltage-gated calcium channels, thus reducing calcium influx. Additionally, studies in vascular smooth muscle have shown that this compound can inhibit agonist-induced calcium release from intracellular stores, an effect that is dependent on membrane hyperpolarization.[5] Therefore, it is not a direct interaction with calcium signaling proteins but rather a downstream effect of its primary mechanism of action.

Q4: I am observing changes in mitochondrial function beyond what I would expect from mitoK-ATP channel opening. Could this be an off-target effect?

A4: While this compound is a known opener of mitoK-ATP channels, which can influence mitochondrial function, there is currently no direct evidence to suggest that it has other primary off-target effects within the mitochondria at typical working concentrations. Observed changes in mitochondrial respiration, reactive oxygen species (ROS) production, or calcium handling are likely downstream consequences of altered ion flux through the mitoK-ATP channel and its impact on the mitochondrial membrane potential and matrix volume.

Q5: How can I be sure that the effects I am observing are due to K-ATP channel activation and not an off-target effect?

A5: The most effective way to confirm the involvement of K-ATP channels is to use a specific K-ATP channel antagonist, such as Glibenclamide or 5-hydroxydecanoate (5-HD). If the effects of this compound are reversed or blocked by these antagonists, it strongly suggests that the observed phenomena are mediated by K-ATP channels.[4][6]

Troubleshooting Guide

Observed Issue Potential Cause & Explanation Suggested Troubleshooting Steps
Unexpected changes in cardiac contractility or electrophysiology at high this compound concentrations. At concentrations significantly above the EC50 for K-ATP channel activation, the possibility of off-target effects increases. However, it is more likely that the observed effects are an exaggeration of the on-target action, leading to excessive action potential shortening and altered calcium cycling.1. Perform a dose-response curve to determine the EC50 in your experimental model. 2. Use the lowest effective concentration of this compound. 3. Attempt to reverse the effects with a K-ATP channel blocker like Glibenclamide.
This compound's cardioprotective effect is blocked by Meclofenamate, suggesting a non-K-ATP pathway. Meclofenamate has been shown to block the cardioprotective effects of this compound. While this could suggest an off-target interaction, it is more likely that Meclofenamate itself has complex effects on cardiac cells, including potential blockade of cardiac K-ATP channels, independent of its cyclooxygenase activity.[7]1. Investigate the effects of Meclofenamate alone in your model system. 2. Use alternative K-ATP channel blockers to confirm the role of K-ATP channels in the observed cardioprotection.
Variability in the response to this compound between different cardiac preparations or species. The expression and subunit composition of K-ATP channels can vary between different cardiac regions (e.g., atrial vs. ventricular) and across species. This can lead to differences in sensitivity to this compound.1. Characterize the K-ATP channel expression in your specific model. 2. Consult literature for known species-specific differences in this compound pharmacology.
Difficulty in distinguishing between sarcolemmal and mitochondrial K-ATP channel effects. Both sarcK-ATP and mitoK-ATP channels are activated by this compound and contribute to cardioprotection. Differentiating their specific roles can be challenging.1. Use specific blockers if available (e.g., 5-HD is more selective for mitoK-ATP channels, though its specificity is debated). 2. Employ techniques that can specifically measure mitochondrial function (e.g., mitochondrial membrane potential probes, respirometry) in conjunction with electrophysiological measurements.

Quantitative Data

The following table summarizes key quantitative parameters related to the on-target effects of this compound in cardiac and vascular tissues. Currently, there is a lack of robust quantitative data for any direct off-target effects of this compound in cardiac tissue.

Parameter Value Tissue/Model Reference
EC25 (Time to contracture)~3 µMIschemic Rat Hearts[7]
IC50 (Inhibition of tension)2.1 x 10-8 MRabbit Portal Vein[4]
Effective Concentration (Improved reperfusion function)Starting at 1 µM, peaking at 7 µMIsolated Globally Ischemic Rat Hearts[6]
Concentration for APD shortening5 µMAerobic Perfused Rabbit Interventricular Septa[3]

Experimental Protocols

Protocol 1: Investigating the K-ATP Channel Dependence of an Observed Effect

Objective: To determine if an observed physiological or cellular effect of this compound is mediated by the activation of K-ATP channels.

Methodology:

  • Baseline Measurement: Establish a stable baseline recording of the parameter of interest (e.g., action potential duration, intracellular calcium concentration, contractile force) in your cardiac preparation (e.g., isolated cardiomyocytes, perfused heart).

  • This compound Application: Apply this compound at a concentration that produces a consistent and measurable effect.

  • Washout: If possible, perform a washout of this compound to see if the effect is reversible.

  • Antagonist Pre-treatment: In a separate experiment, pre-incubate the cardiac preparation with a specific K-ATP channel antagonist (e.g., 10 µM Glibenclamide) for a sufficient duration to ensure channel blockade.

  • This compound Co-application: In the continued presence of the antagonist, apply the same concentration of this compound used in step 2.

  • Analysis: Compare the effect of this compound in the absence and presence of the K-ATP channel antagonist. A significant reduction or complete block of the this compound-induced effect by the antagonist indicates that the effect is K-ATP channel-dependent.

Protocol 2: Differentiating Sarcolemmal vs. Mitochondrial K-ATP Channel Effects

Objective: To dissect the relative contributions of sarcolemmal and mitochondrial K-ATP channels to the observed effects of this compound.

Methodology:

  • Simultaneous Measurements: Utilize experimental setups that allow for the simultaneous measurement of a sarcolemmal event (e.g., action potential duration via patch-clamp) and a mitochondrial parameter (e.g., mitochondrial membrane potential using a fluorescent dye like TMRM).

  • Selective Blockade (with caution):

    • To investigate the role of mitoK-ATP channels, pre-treat the preparation with 5-hydroxydecanoate (5-HD), a blocker with relative selectivity for mitoK-ATP channels. Apply this compound and observe the effects on both the sarcolemmal and mitochondrial parameters.

    • To investigate the role of sarcK-ATP channels, a highly selective sarcK-ATP channel blocker would be ideal, though availability and specificity can be limiting.

  • Analysis:

    • If this compound's effect on the mitochondrial parameter is blocked by 5-HD while the effect on the action potential is only partially affected, it suggests a significant role for mitoK-ATP channels in the mitochondrial response.

    • Conversely, if a sarcK-ATP selective blocker inhibits the action potential changes without altering the mitochondrial response, it points to a primary role for sarcolemmal channels in the electrophysiological effects.

Visualizations

Cromakalim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion This compound This compound sarcKATP sarcK-ATP Channel This compound->sarcKATP Activates mitoKATP mitoK-ATP Channel This compound->mitoKATP Activates K_ion_out K+ Efflux sarcKATP->K_ion_out Increases Hyperpolarization Hyperpolarization K_ion_out->Hyperpolarization AP_Shortening Action Potential Shortening Hyperpolarization->AP_Shortening Ca_Influx Reduced Ca2+ Influx AP_Shortening->Ca_Influx Cardioprotection Cardioprotection Ca_Influx->Cardioprotection Mito_Protection Mitochondrial Protection mitoKATP->Mito_Protection Mito_Protection->Cardioprotection Experimental_Workflow start Start: Observe this compound Effect is_blocked Is the effect blocked by a K-ATP antagonist? start->is_blocked on_target Conclusion: Effect is On-Target (K-ATP mediated) is_blocked->on_target Yes off_target Conclusion: Potential Off-Target Effect (Further investigation needed) is_blocked->off_target No

References

Technical Support Center: Interpreting Cromakalim Effects in the Presence of Glibenclamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the KATP channel opener, cromakalim, in the presence of the KATP channel blocker, glibenclamide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of interaction between this compound and glibenclamide?

A1: this compound is a potassium channel opener that specifically targets ATP-sensitive potassium (KATP) channels.[1][2] By opening these channels, it increases potassium efflux from the cell, leading to hyperpolarization of the cell membrane.[3][4] This hyperpolarization makes it more difficult for voltage-gated calcium channels to open, reducing calcium influx and leading to cellular effects like smooth muscle relaxation.[5] Glibenclamide is a sulfonylurea drug that acts as a selective antagonist of KATP channels.[6][7] It binds to the sulfonylurea receptor (SUR) subunit of the KATP channel, inhibiting its opening.[7] Therefore, glibenclamide competitively antagonizes the effects of this compound.[8]

Q2: I am not seeing the expected inhibitory effect of glibenclamide on this compound-induced relaxation in my vascular smooth muscle preparation. What could be the reason?

A2: There are several potential reasons for this observation:

  • Concentration of Glibenclamide: Ensure you are using an adequate concentration of glibenclamide to competitively inhibit the effect of the this compound concentration used. The inhibitory effect of glibenclamide is concentration-dependent.[9]

  • Pre-incubation Time: Glibenclamide's action may not be instantaneous. A pre-incubation period with glibenclamide before the addition of this compound is often necessary to ensure adequate channel blockade.

  • Tissue-Specific Differences: The sensitivity to both this compound and glibenclamide can vary between different vascular beds and species.[10] The specific subtype of the KATP channel expressed in your tissue of interest might have a different affinity for glibenclamide.

  • Experimental Conditions: Factors such as the contractile agent used to pre-constrict the tissue and the composition of the physiological salt solution can influence the outcome.

Q3: Can glibenclamide completely reverse the effects of this compound?

A3: In many experimental settings, glibenclamide can completely antagonize the effects of this compound, particularly at appropriate concentrations.[4][11] However, some studies have reported that a portion of this compound's mechanical effects might be resistant to glibenclamide, suggesting the possibility of secondary, KATP channel-independent mechanisms of action for this compound at higher concentrations.[4]

Q4: How does the intracellular ATP/ADP ratio affect the interaction between this compound and glibenclamide?

A4: The activity of KATP channels is sensitive to the intracellular ratio of ATP to ADP. High ATP levels favor channel closure, while a lower ATP/ADP ratio promotes channel opening. This compound acts to open the channel even in the presence of inhibitory ATP concentrations.[12] Glibenclamide's inhibitory effect can be modulated by intracellular nucleotides. For instance, the presence of MgADP can antagonize the blocking action of glibenclamide on cardiac KATP channels.[13]

Troubleshooting Guides

Problem 1: Inconsistent or absent this compound-induced hyperpolarization in patch-clamp experiments.
  • Possible Cause: Cell health is compromised.

    • Solution: Ensure proper cell isolation and handling techniques. Use fresh, healthy cells for each experiment. Check for visual signs of cell stress or damage under the microscope.

  • Possible Cause: "Run-down" of KATP channels.

    • Solution: KATP channels can exhibit "run-down," a gradual loss of activity in excised patches. Include MgATP in the intracellular solution to help maintain channel activity.

  • Possible Cause: Incorrect pipette or bath solutions.

    • Solution: Verify the composition and pH of all solutions. Ensure the potassium concentrations are appropriate for measuring outward currents.

  • Possible Cause: Low channel expression.

    • Solution: If using a cell line, ensure the expression of KATP channel subunits (Kir6.x and SURx) is adequate. Consider using a cell line known for robust KATP channel expression.

Problem 2: Glibenclamide fails to block this compound-activated KATP currents.
  • Possible Cause: Glibenclamide solution degradation.

    • Solution: Prepare fresh glibenclamide solutions daily. Glibenclamide can be sensitive to light and prolonged storage in solution.

  • Possible Cause: Insufficient glibenclamide concentration.

    • Solution: Perform a concentration-response curve for glibenclamide to determine the optimal inhibitory concentration for your specific experimental conditions. The required concentration can vary depending on the this compound concentration used.

  • Possible Cause: Cytosolic factors influencing glibenclamide sensitivity.

    • Solution: The sensitivity to glibenclamide can differ between whole-cell and perforated-patch configurations, suggesting that intracellular factors can modulate its action.[14] Be aware of the limitations of your chosen patch-clamp configuration.

Data Presentation

Table 1: Concentration-Response Data for this compound and Glibenclamide in Vascular Tissue

PreparationAgonist/AntagonistParameterValueReference
Guinea-pig pulmonary arteryThis compound-log EC50 (M)6.78[8]
Guinea-pig pulmonary arteryGlibenclamide vs. This compoundpA27.17-7.22[8]
Rat isolated thoracic aortic ringsThis compoundRelaxation Range (M)3 x 10⁻⁷ - 3 x 10⁻⁵[9]
Rat isolated thoracic aortic ringsGlibenclamideInhibitory Range (M)10⁻⁶ - 10⁻⁵[9]
Guinea-pig renal pelvisThis compoundEC50 (µM)0.71[15]
Guinea-pig ureterThis compoundEC50 (µM)0.47[15]
Guinea-pig ureterGlibenclamide vs. This compoundEC50 for inhibition (µM)0.64[15]
Guinea-pig atrial stripsLevthis compoundEC50 (µM)15[11]

Table 2: Electrophysiological Data for Glibenclamide Inhibition of KATP Channels

Cell TypePatch ConfigurationParameterGlibenclamide ConcentrationEffectReference
Rat ventricular myocytesInside-outHalf-maximal inhibition6 µMReversible reduction in channel open probability[13]
Pig proximal urethraConventional whole-cellKi175 nMSuppression of levthis compound-induced current[14]
Pig proximal urethraNystatin-perforated patchKi1 (high-affinity)10 nMInhibition of levthis compound-induced current[14]
Pig proximal urethraNystatin-perforated patchKi2 (low-affinity)9 µMInhibition of levthis compound-induced current[14]

Experimental Protocols

Protocol 1: Vascular Smooth Muscle Relaxation Assay
  • Tissue Preparation: Isolate segments of the desired artery (e.g., rat thoracic aorta) and cut them into rings (2-3 mm). Mount the rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂ / 5% CO₂ at 37°C.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1-2 grams, with solution changes every 15-20 minutes.

  • Pre-contraction: Contract the arterial rings with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or a high potassium solution (e.g., 60 mM KCl) to achieve a stable submaximal contraction.

  • Glibenclamide Incubation (Antagonist Group): For the antagonist group, pre-incubate the tissues with the desired concentration of glibenclamide (e.g., 1-10 µM) for a set period (e.g., 20-30 minutes).

  • This compound Concentration-Response Curve: Cumulatively add increasing concentrations of this compound (e.g., 1 nM to 100 µM) to the organ bath and record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction tension. Plot the concentration-response curves and calculate EC50 values for this compound in the absence and presence of glibenclamide.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Isolate single smooth muscle cells or use a suitable cell line expressing KATP channels. Plate the cells on glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 3 MgATP (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell configuration on a selected cell.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit currents.

    • Perfuse the cell with the external solution containing this compound to activate KATP currents.

    • Co-perfuse with this compound and glibenclamide to observe the inhibitory effect.

  • Data Analysis: Measure the amplitude of the this compound-induced outward current in the absence and presence of glibenclamide.

Mandatory Visualizations

KATP_Channel_Signaling cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x + SURx) Hyperpolarization Hyperpolarization KATP->Hyperpolarization ↑ K⁺ Efflux Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx This compound This compound This compound->KATP Opens Glibenclamide Glibenclamide Glibenclamide->KATP Inhibits ATP High ATP ATP->KATP Inhibits ADP Low ATP / High ADP ADP->KATP Opens Hyperpolarization->Ca_Channel Inhibits Opening Depolarization Depolarization Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Contraction Smooth Muscle Contraction

Caption: Signaling pathway of this compound and Glibenclamide on KATP channels.

Experimental_Workflow cluster_protocol Vascular Relaxation Assay cluster_control Control Group cluster_treatment Treatment Group start Mount Aortic Ring precontract Pre-contract with Phenylephrine start->precontract cromakalim_control Add this compound (Cumulative Dosing) precontract->cromakalim_control glibenclamide Pre-incubate with Glibenclamide precontract->glibenclamide record_control Record Relaxation cromakalim_control->record_control analysis Data Analysis (Compare EC50) record_control->analysis cromakalim_treatment Add this compound (Cumulative Dosing) glibenclamide->cromakalim_treatment record_treatment Record Relaxation cromakalim_treatment->record_treatment record_treatment->analysis

Caption: Experimental workflow for a vascular relaxation assay.

Troubleshooting_Logic start Glibenclamide does not inhibit this compound effect q1 Is Glibenclamide concentration sufficient? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was there a pre-incubation period? a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the Glibenclamide solution fresh? a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are there known tissue-specific differences in KATP channels? a4_yes Yes q4->a4_yes Yes a1_yes->q2 s1 Increase Glibenclamide concentration a1_no->s1 a2_yes->q3 s2 Introduce pre-incubation step a2_no->s2 a3_yes->q4 s3 Prepare fresh Glibenclamide solution a3_no->s3 s4 Consider alternative mechanisms or consult literature for your specific tissue a4_yes->s4

Caption: Troubleshooting logic for Glibenclamide's inhibitory effect.

References

Technical Support Center: Optimizing Cromakalim Dose for Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the dosage of Cromakalim for its neuroprotective effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's neuroprotective effect?

A1: this compound is an ATP-sensitive potassium (KATP) channel opener. Its neuroprotective effect stems from its ability to open these channels on neuronal membranes, leading to potassium efflux and hyperpolarization. This hyperpolarization makes neurons less excitable, thereby reducing the damaging influx of calcium that occurs during excitotoxic events, such as those induced by glutamate. By stabilizing the neuronal membrane potential, this compound helps prevent delayed neuronal death and apoptosis.

Q2: In which experimental models has this compound demonstrated neuroprotection?

A2: this compound has shown neuroprotective efficacy in a variety of in vitro and in vivo models of neuronal injury, including:

  • In Vitro:

    • Primary rat neuronal cultures subjected to chemical ischemia.

    • Primary hippocampal neuron cultures exposed to high concentrations of extracellular glutamate.

    • Mesencephalic neurons challenged with the neurotoxin MPP+.

  • In Vivo:

    • Rabbit models of experimental subarachnoid hemorrhage (SAH) to attenuate cerebral vasospasm.

    • Rat models of cerebral ischemia-reperfusion injury.

Q3: How does the KATP channel subunit composition affect this compound's efficacy?

A3: The subunit composition of KATP channels can influence the efficacy of this compound. For instance, in a model of MPP+-induced cytotoxicity in mesencephalic neurons, this compound, which is an opener of Kir6.1/SUR2 channels, failed to show protection. In contrast, KATP channel openers sensitive to Kir6.2/SUR1 subunits were protective. Therefore, it is crucial to consider the specific KATP channel subunits expressed in your experimental model.

Q4: Can the neuroprotective effects of this compound be blocked?

A4: Yes, the neuroprotective effects of this compound can be abolished by co-administration with a potent KATP channel blocker, such as glibenclamide. This is a critical experimental control to confirm that the observed neuroprotection is indeed mediated by the opening of KATP channels.

Troubleshooting Guide

Problem 1: I am not observing a neuroprotective effect with this compound in my in vitro experiments.

  • Possible Cause 1: Suboptimal this compound Concentration. The effective concentration of this compound can vary significantly between different neuronal cell types and injury models.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific experimental setup. Based on published studies, concentrations ranging from 10 µM to 300 µM have been used.

  • Possible Cause 2: Incorrect Timing of Administration. The timing of this compound application relative to the neuronal insult is critical.

    • Solution: In many studies, this compound is administered as a pre-treatment before inducing the injury. The optimal pre-incubation time should be determined empirically for your model.

  • Possible Cause 3: Instability of this compound in Solution. this compound solutions may degrade over time, especially when exposed to light or stored improperly.

    • Solution: Prepare fresh this compound solutions for each experiment from a powder source. If using a stock solution, ensure it is stored correctly and avoid repeated freeze-thaw cycles.

  • Possible Cause 4: KATP Channel Subunit Specificity. Your neuronal model may express KATP channel subunits that are not effectively targeted by this compound.

    • Solution: Verify the expression of Kir6.1/SUR2 subunits in your cells. If these are not the predominant subunits, consider using a different KATP channel opener with a broader or different subunit specificity.

Problem 2: I am observing inconsistent results between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell passage number, seeding density, and media composition can affect neuronal health and responsiveness to treatment.

    • Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform seeding density across all experimental wells.

  • Possible Cause 2: Issues with the Neuronal Injury Model. The severity of the induced injury (e.g., glutamate concentration, duration of exposure) can impact the apparent efficacy of this compound.

    • Solution: Carefully standardize your injury protocol to ensure a consistent and reproducible level of neuronal damage.

  • Possible Cause 3: Vehicle Effects. The solvent used to dissolve this compound (e.g., DMSO) may have its own effects on neuronal viability.

    • Solution: Always include a vehicle control group in your experiments to account for any effects of the solvent. Ensure the final concentration of the vehicle is consistent across all treatment groups and is at a non-toxic level.

Quantitative Data Summary

Table 1: In Vitro Concentrations of this compound for Neuroprotection

Cell Type/ModelThis compound ConcentrationOutcomeReference
Primary Rat Neuronal Cultures (Chemical Ischemia)10 µMConferred tolerance to ischemia-reperfusion injury.
Primary Hippocampal Neurons (Glutamate Excitotoxicity)Not specified, but effectivePrevented glutamate-induced cell death.
Mesencephalic Neurons (MPP+ Toxicity)Not specified, but ineffectiveFailed to protect against MPP+-induced cytotoxicity.
CA1 Neurons in Hippocampal Slices50-300 µMNo consistent change in holding current or input conductance.

Table 2: In Vivo Dosages of this compound for Neuroprotection

Animal ModelAdministration RouteThis compound DoseOutcomeReference
Rabbit (Experimental Subarachnoid Hemorrhage)Intravenous0.1 and 0.3 mg/kgAttenuated cerebral vasospasm.
Rat (Cerebral Ischemia-Reperfusion)Intraperitoneal10 mg/kgDemonstrated neuroprotective potential.

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity in Primary Hippocampal Neurons

This protocol is a generalized procedure based on principles described in the literature.

  • Cell Culture:

    • Isolate hippocampi from embryonic day 18 (E18) rat pups and dissociate the tissue to obtain a single-cell suspension.

    • Plate the neurons on poly-D-lysine coated plates at an appropriate density in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Culture the neurons for 7-10 days to allow for maturation.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • On the day of the experiment, dilute the this compound stock solution in pre-warmed culture medium to the desired final concentrations (e.g., a range from 1 to 100 µM).

    • Replace the existing culture medium with the this compound-containing medium and incubate for a predetermined pre-treatment time (e.g., 30 minutes).

  • Glutamate-Induced Excitotoxicity:

    • Prepare a high-concentration glutamate solution (e.g., 100 µM) in culture medium.

    • After the this compound pre-treatment, expose the neurons to the high-glutamate medium for a specified duration (e.g., 15-30 minutes).

  • Washout and Recovery:

    • After glutamate exposure, gently wash the neurons with fresh, glutamate-free culture medium.

    • Return the cells to the incubator for a recovery period (e.g., 24 hours).

  • Assessment of Neuroprotection:

    • Quantify neuronal viability using methods such as the MTT assay, LDH assay, or by counting viable neurons after staining with a live/dead cell stain (e.g., Calcein-AM/Ethidium Homodimer-1).

Protocol 2: In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia-Reperfusion

This protocol is a generalized procedure based on principles described in the literature.

  • Animal Model:

    • Use adult male Wistar rats.

    • Induce focal cerebral ischemia by middle cerebral artery occlusion (MCAO) using the intraluminal filament method.

  • This compound Administration:

    • Prepare a fresh solution of this compound in sterile distilled water.

    • Administer this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection at a specified time point relative to the ischemic insult (e.g., as a pre-treatment or at the onset of reperfusion).

  • Ischemia and Reperfusion:

    • Maintain the MCAO for a defined period (e.g., 90 minutes).

    • Induce reperfusion by withdrawing the filament.

  • Neurological Assessment:

    • At various time points after reperfusion (e.g., 24 hours, 48 hours), assess neurological deficits using a standardized scoring system.

  • Histological Analysis:

    • At the end of the experiment, perfuse the animals and collect the brains.

    • Section the brains and stain with a marker for infarct volume, such as 2,3,5-triphenyltetrazolium chloride (TTC).

    • Quantify the infarct volume to determine the extent of neuroprotection.

Visualizations

Cromakalim_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound KATP_Channel KATP Channel (Kir6.x/SURx) This compound->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (Inhibition) Hyperpolarization->VGCC Ca_influx Reduced Ca2+ Influx VGCC->Ca_influx Excitotoxicity Reduced Excitotoxicity Ca_influx->Excitotoxicity Neuroprotection Neuroprotection Excitotoxicity->Neuroprotection

Caption: this compound's neuroprotective signaling pathway.

Experimental_Workflow_In_Vitro start Start: Plate Primary Neurons culture Culture for 7-10 Days start->culture pretreatment Pre-treat with this compound (e.g., 30 min) culture->pretreatment insult Induce Neuronal Insult (e.g., Glutamate) pretreatment->insult washout Washout and Recovery (e.g., 24 hours) insult->washout assessment Assess Neuronal Viability washout->assessment end End assessment->end

Caption: In vitro neuroprotection experimental workflow.

Technical Support Center: Cromakalim Electrophysiology Recordings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cromakalim in electrophysiology experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound application in electrophysiology recordings, particularly in patch-clamp experiments.

Issue 1: No discernible effect of this compound on membrane potential or current.

  • Question: I have applied this compound to my cells, but I do not observe the expected hyperpolarization or outward current. What could be the reason for this lack of response?

  • Answer: A lack of response to this compound can stem from several factors related to the drug itself, the experimental conditions, or the cells being studied. Here is a step-by-step troubleshooting guide:

    • Confirm Drug Viability and Concentration:

      • Fresh Solution: Ensure that the this compound solution is freshly prepared. The compound can degrade over time, especially when in solution.

      • Accurate Concentration: Double-check the calculations for your stock solution and final working concentration. It is advisable to perform a concentration-response curve to determine the optimal concentration for your specific cell type.[1][2]

    • Check the Vehicle Control:

      • This compound is often dissolved in solvents like DMSO or ethanol. It is crucial to perform a vehicle control to ensure that the solvent itself is not affecting the ion channels of interest.[3][4] High concentrations of these solvents can have independent effects on membrane properties.[4][5]

    • Verify the Presence and Functional State of K-ATP Channels:

      • The primary target of this compound is the ATP-sensitive potassium (K-ATP) channel.[6][7][8][9] The cell type you are using must express these channels. This can be verified through molecular techniques (e.g., PCR, Western blot) or by using a known K-ATP channel blocker like Glibenclamide to see if it produces an opposing effect.[9][10]

      • The activity of K-ATP channels is regulated by intracellular ATP levels.[11][12] If the intracellular ATP concentration is too high, it can inhibit channel opening, thereby masking the effect of this compound.[11][12] Consider modulating intracellular ATP levels if possible in your experimental setup.

    • Assess Cell Health and Recording Stability:

      • Poor cell health can lead to a lack of responsiveness to any drug. Monitor the resting membrane potential and input resistance of your cell before and after this compound application. A drifting baseline or unstable recording may indicate a dying cell.

    • Consider Potential Off-Target Effects or Interactions:

      • While this compound is selective for K-ATP channels, at higher concentrations, the possibility of off-target effects increases. Additionally, interactions with other concurrently applied drugs could modulate its effect.

Issue 2: The observed effect of this compound is smaller or larger than expected.

  • Question: The magnitude of the hyperpolarization or outward current induced by this compound is not consistent with published data for my cell type. Why might this be?

  • Answer: Variations in the magnitude of the this compound effect can be attributed to several experimental variables.

    • Concentration and Dose-Response:

      • Ensure you are comparing your results to studies that used a similar concentration of this compound. The dose-response relationship for this compound can vary between cell types.[2] It is recommended to generate your own dose-response curve.

    • Intracellular ATP Concentration:

      • As mentioned previously, intracellular ATP levels are a key regulator of K-ATP channel activity and can influence the efficacy of this compound.[11][12] Differences in metabolic state between your cells and those in reference studies can lead to different magnitudes of response.

    • Recording Configuration:

      • The patch-clamp configuration (whole-cell, perforated patch, or cell-attached) can influence the observed effect. For instance, in a whole-cell recording, the intracellular solution will dialyze the cell, potentially altering the native intracellular environment and affecting K-ATP channel function.

    • Temperature:

      • Ion channel kinetics are temperature-sensitive. Ensure that your experiments are conducted at the same temperature as the reference studies you are comparing to.

Issue 3: Application of this compound leads to increased noise or instability in the recording.

  • Question: My recordings become noisy, or the baseline becomes unstable after applying this compound. What could be causing this artifact?

  • Answer: Increased noise or instability upon drug application can be due to several factors.

    • Vehicle Effects:

      • The solvent used to dissolve this compound, such as DMSO or ethanol, can affect membrane stability and recording quality, especially at higher concentrations.[3][4] Always perform a vehicle control to isolate the effect of the solvent.

    • Drug Precipitation:

      • If this compound is not fully dissolved or precipitates out of solution upon application, it can cause mechanical disturbances at the electrode tip, leading to noise. Ensure the drug is fully dissolved in the final working solution.

    • Perfusion System Artifacts:

      • The act of perfusing the drug solution can introduce mechanical or electrical artifacts. Ensure your perfusion system is properly grounded and that the flow rate is not causing movement of the cell or pipette.

    • Off-Target Effects:

      • At high concentrations, this compound may have off-target effects on other ion channels or cellular processes, which could contribute to recording instability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potassium channel opener that selectively targets ATP-sensitive potassium (K-ATP) channels.[6][7][8][9] It binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel complex, which leads to an increase in the channel's open probability.[8] This results in an efflux of potassium ions from the cell, causing hyperpolarization of the cell membrane and a decrease in cell excitability.[13]

Q2: How does intracellular ATP affect the action of this compound?

A2: Intracellular ATP is a negative regulator of K-ATP channels.[11][12] High levels of ATP bind to the Kir6.x subunit of the channel, causing it to close. This compound's action is often competitive with ATP inhibition.[11][12] Therefore, in the presence of high intracellular ATP, a higher concentration of this compound may be required to elicit the same level of channel opening.[11] Conversely, in conditions of low intracellular ATP, the effect of this compound may be more pronounced.

Q3: What are the common vehicles for this compound, and what are the recommended concentrations?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) or ethanol to create a stock solution, which is then diluted to the final working concentration in the extracellular recording solution.[3][4] It is crucial to keep the final concentration of the vehicle as low as possible, ideally below 0.1%, as higher concentrations can have direct effects on ion channels and cell health.[4][5] Studies have shown that DMSO concentrations of 1% can significantly alter electrophysiological parameters.[4]

Q4: Can this compound have off-target effects?

A4: While this compound is relatively selective for K-ATP channels, the possibility of off-target effects exists, particularly at higher concentrations. Some studies have suggested that this compound may also affect other types of potassium channels or cellular processes.[14] It is always advisable to use the lowest effective concentration and to use specific blockers, such as Glibenclamide, to confirm that the observed effect is mediated by K-ATP channels.

Q5: How can I confirm that the current I am measuring is indeed a K-ATP current activated by this compound?

A5: To confirm the identity of the this compound-activated current, you can perform the following pharmacological and electrophysiological tests:

  • Use a specific K-ATP channel blocker: Application of a sulfonylurea drug like Glibenclamide should reverse or inhibit the effect of this compound.[9][10]

  • Determine the reversal potential: The reversal potential of the this compound-induced current should be close to the Nernst equilibrium potential for potassium (E_K). This can be determined by applying voltage ramps or steps and measuring the current at different membrane potentials.

  • Vary the extracellular potassium concentration: Changing the concentration of potassium in the extracellular solution will shift the reversal potential of the current in a manner predicted by the Nernst equation for a potassium-selective channel.

Data Presentation

Table 1: Troubleshooting Common Issues in this compound Electrophysiology Recordings

IssuePotential CauseRecommended Action
No effect of this compound Degraded drug solutionPrepare fresh this compound solution for each experiment.
Incorrect concentrationVerify calculations and consider performing a dose-response curve.
High intracellular ATPIf possible, modulate intracellular ATP levels.
Absence of K-ATP channelsConfirm K-ATP channel expression in your cell type.
Vehicle issuePerform a vehicle-only control.
Variable effect magnitude Different intracellular ATP levelsBe aware of the metabolic state of your cells.
Temperature fluctuationsMaintain a constant and controlled temperature.
Recording configuration differencesBe consistent with your patch-clamp configuration.
Increased noise/instability High vehicle concentrationKeep final vehicle concentration below 0.1%.
Drug precipitationEnsure this compound is fully dissolved in the final solution.
Perfusion artifactsCheck the grounding and flow rate of your perfusion system.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Activated K-ATP Currents

  • Cell Preparation: Prepare cells of interest on coverslips suitable for patch-clamp recording.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Intracellular Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 0.1 EGTA, 2 Mg-ATP. Adjust pH to 7.2 with KOH. Note: The ATP concentration can be varied to study its interaction with this compound.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentration (e.g., 10 µM).

  • Recording Procedure:

    • Obtain a whole-cell patch-clamp recording with a gigaohm seal.

    • Record baseline current or membrane potential in the control extracellular solution.

    • Perfuse the this compound-containing extracellular solution onto the cell.

    • Record the changes in holding current (in voltage-clamp) or membrane potential (in current-clamp).

    • To confirm the current is through K-ATP channels, co-apply a K-ATP channel blocker like Glibenclamide (e.g., 10 µM) with this compound or apply it after the this compound effect has been established.

    • Perform a washout with the control extracellular solution to observe the reversal of the effect.

Mandatory Visualization

Cromakalim_Signaling_Pathway cluster_cell Cell Membrane cluster_intracellular Intracellular K_ATP K-ATP Channel (Kir6.x + SUR) K_ion K+ K_ATP->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to ATP High ATP ATP->K_ATP Inhibits Cromakalim_in This compound Cromakalim_in->K_ATP Activates Cromakalim_ext This compound (extracellular) Cromakalim_ext->K_ATP Binds to SUR subunit

Caption: Signaling pathway of this compound action on K-ATP channels.

Troubleshooting_Workflow Start No/Unexpected this compound Effect Check_Drug Verify Drug (Fresh, Correct Concentration) Start->Check_Drug Check_Vehicle Perform Vehicle Control Check_Drug->Check_Vehicle Check_Channels Confirm K-ATP Channel Expression & Function Check_Vehicle->Check_Channels Check_Health Assess Cell Health & Recording Stability Check_Channels->Check_Health Outcome2 No Effect - Re-evaluate Experimental Model Check_Channels->Outcome2 Outcome1 Effect Observed Check_Health->Outcome1

References

Technical Support Center: Cromakalim Application and Tachyphylaxis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated Cromakalim application in their experiments.

Troubleshooting Guides

Issue: Diminished Vasodilatory Response to Repeated this compound Application

Question: We are observing a progressively weaker vasodilatory response to this compound in our isolated blood vessel preparations after repeated administrations. What could be the cause and how can we troubleshoot this?

Answer:

This phenomenon is likely tachyphylaxis, a rapid decrease in drug response.[1][2] With this compound, this is often linked to the desensitization or altered function of its target, the ATP-sensitive potassium (K-ATP) channels.[3]

Troubleshooting Steps:

  • Confirm Tachyphylaxis:

    • Washout Period: Ensure an adequate washout period between this compound applications to allow the tissue to return to its baseline state. Insufficient washout can mimic tachyphylaxis.

    • Control Agonist: Use a different class of vasodilator (e.g., a nitric oxide donor like sodium nitroprusside) to confirm that the tissue is still responsive to other vasodilatory stimuli. If the response to the control is also diminished, there may be a general issue with tissue viability.[3]

    • Dose-Response Curve: Generate a cumulative dose-response curve for this compound. A rightward shift or a decrease in the maximal response in subsequent curves is indicative of tachyphylaxis.

  • Investigate the Mechanism:

    • K-ATP Channel Blocker: Use a K-ATP channel blocker, such as glibenclamide, to confirm that the initial response to this compound is indeed mediated by these channels.[4] A lack of response in the presence of glibenclamide supports K-ATP channel involvement.

    • Assess Channel Function: If possible, use electrophysiological techniques (e.g., patch-clamp) to directly measure K-ATP channel activity in response to this compound before and after tachyphylaxis induction. A reduced channel opening probability would confirm channel desensitization.

  • Optimize Experimental Protocol:

    • Spaced Dosing: Increase the time interval between this compound applications.

    • Lower Concentrations: Use the lowest effective concentration of this compound to achieve the desired effect, as higher concentrations may induce tachyphylaxis more rapidly.

    • Alternative Agonists: Consider using other K-ATP channel openers to investigate cross-tachyphylaxis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced tachyphylaxis?

A1: The primary mechanism is believed to be the desensitization of the ATP-sensitive potassium (K-ATP) channels.[3] Repeated or prolonged exposure to this compound, an agonist, can lead to a state where the channels become less responsive to further stimulation. This may involve conformational changes in the channel proteins or alterations in the signaling pathways that modulate channel activity.

Q2: How can I prevent or minimize tachyphylaxis in my experiments?

A2: While it may not be possible to completely prevent tachyphylaxis, you can minimize its impact by:

  • Allowing for sufficient washout periods between drug applications.

  • Using the lowest effective concentration of this compound.

  • Employing a non-cumulative dosing regimen where the tissue is washed out between each dose.

  • If studying the acute effects, consider a single high-dose application rather than multiple smaller doses.

Q3: Is tachyphylaxis to this compound reversible?

A3: In many experimental settings, tachyphylaxis can be at least partially reversible after a prolonged washout period. The time required for resensitization can vary depending on the tissue type, the concentration and duration of this compound exposure, and the experimental conditions.

Q4: Does the vehicle used to dissolve this compound have any effect on tachyphylaxis?

A4: While the vehicle itself (e.g., DMSO) is unlikely to directly cause tachyphylaxis, it is crucial to run appropriate vehicle controls to rule out any non-specific effects on vascular tone or K-ATP channel function. High concentrations of some solvents can have independent effects on cell membranes and ion channels.

Q5: Could changes in intracellular ATP concentrations be contributing to the observed tachyphylaxis?

A5: Yes, this is a plausible contributing factor. This compound's ability to open K-ATP channels is influenced by intracellular ATP levels; higher ATP concentrations favor channel closure.[5][6] Experimental conditions that alter cellular metabolism and ATP production could therefore modulate the response to this compound and potentially contribute to a diminished response over time.

Data Presentation

Table 1: Effect of Peroxynitrite-Induced Tachyphylaxis on Hemodynamic Responses to this compound in Rats

Treatment GroupDose of this compound (µg/kg, i.v.)Change in Mean Arterial Pressure (MAP) (mmHg)
Before Tachyphylaxis 3-15 ± 2
6-28 ± 3
12-45 ± 4
18-60 ± 5
After Tachyphylaxis 3-5 ± 1
6-10 ± 2
12-18 ± 3
18-25 ± 4

*Data are presented as mean ± SEM.

  • p < 0.05 compared to the response before tachyphylaxis induction. Data adapted from a study investigating the loss of K+ATP-channel-mediated vasodilation.[3]

Experimental Protocols

Protocol 1: Induction of Tachyphylaxis to this compound in an In Vivo Rat Model

Objective: To induce and characterize tachyphylaxis to the vasodilator effects of this compound in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Pentobarbital sodium (anesthetic)

  • This compound

  • Sodium nitroprusside (control vasodilator)

  • Saline (vehicle)

  • Pressure transducer and data acquisition system for blood pressure monitoring

  • Intravenous catheters

Methodology:

  • Anesthetize the rat with pentobarbital sodium (50 mg/kg, i.p.).

  • Insert catheters into the femoral artery for blood pressure measurement and the femoral vein for drug administration.

  • Allow the animal to stabilize for at least 30 minutes after surgery.

  • Baseline Dose-Response: Administer increasing doses of this compound (e.g., 3, 6, 12, 18 µg/kg, i.v.) at 15-minute intervals and record the change in mean arterial pressure (MAP).

  • Tachyphylaxis Induction: Administer repeated intravenous injections of a sub-maximal dose of this compound (e.g., 10 µg/kg) every 10 minutes until the hypotensive response is significantly attenuated (e.g., less than 20% of the initial response). This typically requires multiple injections.

  • Post-Tachyphylaxis Dose-Response: Once tachyphylaxis is established, repeat the dose-response curve for this compound as in step 4.

  • Control Vasodilator: Administer a dose-response curve for sodium nitroprusside to assess the specificity of the tachyphylaxis to the K-ATP channel pathway.[3]

  • Continuously monitor and record MAP throughout the experiment.

Mandatory Visualizations

Cromakalim_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound K_ATP_Channel K-ATP Channel (Kir6.x/SURx) This compound->K_ATP_Channel Activates K_efflux K+ Efflux K_ATP_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VDCC Voltage-Dependent Ca2+ Channels (VDCCs) Hyperpolarization->VDCC Inhibits Ca_influx Ca2+ Influx (Decreased) VDCC->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Leads to

Caption: this compound signaling pathway in vascular smooth muscle cells.

Tachyphylaxis_Troubleshooting_Workflow Start Start: Diminished response to repeated this compound Check_Washout Is washout period adequate? Start->Check_Washout Control_Agonist Test with a non-K-ATP channel vasodilator (e.g., SNP) Check_Washout->Control_Agonist Yes Increase_Washout Increase washout time and re-test Check_Washout->Increase_Washout No Response_OK Response to control is normal? Control_Agonist->Response_OK Tachyphylaxis_Confirmed Tachyphylaxis is likely Response_OK->Tachyphylaxis_Confirmed Yes Tissue_Viability_Issue Potential issue with general tissue viability Response_OK->Tissue_Viability_Issue No Optimize_Protocol Optimize Protocol: - Spaced dosing - Lower concentration Tachyphylaxis_Confirmed->Optimize_Protocol Increase_Washout->Start

Caption: Troubleshooting workflow for suspected this compound tachyphylaxis.

References

Technical Support Center: The Impact of Temperature on Cromakalim's Channel Opening Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the influence of temperature on the channel opening activity of Cromakalim, a well-known ATP-sensitive potassium (KATP) channel opener. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Is the channel opening activity of this compound sensitive to changes in temperature?

Yes, the pharmacological effects of this compound are temperature-sensitive. Studies have shown that the vasorelaxant effects of this compound are significantly more potent at physiological temperature (37°C) compared to lower temperatures (23°C).[1] At 23°C, the effects of K+ channel openers, including this compound, on both myocardium and vascular smooth muscle are greatly reduced.[1] This suggests that temperature is a critical parameter to control and consider during in vitro experiments.

Q2: What is the underlying mechanism for the temperature dependence of this compound's action?

While direct thermodynamic studies on this compound binding are limited, the temperature sensitivity likely arises from a combination of factors inherent to ion channel biophysics and ligand-protein interactions:

  • Conformational Changes in the KATP Channel: Ion channels are dynamic proteins that undergo conformational changes during gating (opening and closing).[2] Temperature can influence the energy landscape of these conformational states, potentially favoring the open state in the presence of an opener at physiological temperatures.[2][3]

  • Thermodynamics of this compound Binding: The binding of this compound to its site on the sulfonylurea receptor (SUR) subunit of the KATP channel is a thermodynamic process.[4][5] Temperature can affect the binding affinity (Kd) and the kinetics (on- and off-rates) of this interaction. Changes in enthalpy and entropy associated with binding will be temperature-dependent.[6]

  • Increased Channel Gating Kinetics: Generally, the rates of conformational transitions in ion channels increase with temperature, often quantified by a Q10 temperature coefficient of 2-5.[7] This means that for every 10°C increase in temperature, the rate of channel gating can increase by a factor of 2 to 5. This could lead to more frequent or prolonged channel openings in the presence of this compound at higher temperatures.

Q3: How does temperature affect the single-channel conductance of KATP channels?

The unitary conductance of potassium channels generally increases with temperature.[8] This is primarily due to the increased rate of ion diffusion through the channel pore at higher temperatures.[8] The Q10 for single-channel conductance is typically around 1.5.[7][8] It is important to distinguish this effect on conductance from the effect of temperature on the channel's open probability (Po), which is what is modulated by this compound.

Q4: What are the expected changes in experimental results when temperature is not properly controlled?

Failure to maintain a stable and physiological temperature can lead to significant variability and misinterpretation of data:

  • Underestimation of this compound's Potency: Experiments conducted at room temperature (typically 20-25°C) will likely show a reduced effect of this compound compared to experiments at 37°C, potentially leading to a higher calculated EC50 value.

  • Poor Reproducibility: Temperature fluctuations during or between experiments can introduce significant variability in measured currents, making it difficult to obtain consistent and reproducible results.

  • Altered Channel Kinetics: The kinetics of channel activation and deactivation are temperature-dependent. Uncontrolled temperature can lead to inaccurate measurements of these parameters.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no response to this compound application. Sub-optimal temperature. As demonstrated, this compound's efficacy is significantly reduced at lower temperatures.[1]Ensure the perfusion solution and recording chamber are maintained at a stable physiological temperature (e.g., 35-37°C) using a temperature controller and in-line heater.[9][10]
Incorrect ATP concentration. this compound's action is dependent on the intracellular ATP concentration; it acts competitively with ATP.[11][12]Optimize the intracellular ATP concentration in your pipette solution. A common starting point is in the range of 0.1 mM ATP to observe robust activation by this compound.[11][12]
High variability in current measurements between experiments. Temperature fluctuations. Small changes in ambient room temperature can affect the temperature of your recording setup.[13]Use a dedicated, low-noise temperature control system with feedback from a thermistor placed in the recording chamber.[14] Ensure the setup is shielded from drafts from air conditioning or fans.[13]
Pipette drift. Temperature changes can cause expansion or contraction of components in the micromanipulator and pipette holder, leading to pipette drift.[13]Allow the entire setup, including the microscope and manipulators, to thermally equilibrate before starting recordings. Use a stable room temperature environment.[13]
Difficulty achieving a stable whole-cell recording at physiological temperature. Increased membrane fluidity. Higher temperatures can make the cell membrane more fluid and fragile, making it harder to obtain and maintain a high-resistance seal.Use high-quality fire-polished pipettes.[10] Approach the cell gently and apply minimal suction to form the gigaseal. Some researchers find that forming the seal at room temperature before slowly warming the chamber to the target temperature can be beneficial.
Observed changes in current amplitude that are not related to this compound. Temperature effect on single-channel conductance. The amplitude of the single-channel current is directly proportional to temperature.[8]When analyzing the effect of this compound on channel open probability (NPo), it is important to correct for changes in single-channel current amplitude if the temperature is varied during the experiment. The Q10 for conductance is typically around 1.5.[7][8]

Quantitative Data Summary

The following table summarizes the key quantitative findings regarding the temperature sensitivity of this compound and related potassium channels. Direct quantitative data for this compound's temperature-dependent EC50 or Q10 is sparse in the literature, highlighting an area for further investigation.

Parameter Channel/Preparation Temperature 1 Observation 1 Temperature 2 Observation 2 Reference
Vasorelaxant Effect Guinea pig aorta23°CGreatly reduced relaxation37°CPronounced endothelium-independent relaxation[1]
Outward Current Induction Guinea pig ventricular myocytes23°CNo induced current37°CGlibenclamide-sensitive outward current induced[1]
Unitary Conductance (Q10) Plant K+ channels---~1.5[8]
Gating Kinetics (Q10) General voltage-gated K+ channels---2 - 5[7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Activated KATP Currents at Different Temperatures

This protocol describes the methodology to record whole-cell KATP currents activated by this compound in a cell line expressing Kir6.2/SUR2A channels at two different temperatures.

1. Cell Culture and Preparation:

  • Culture HEK-293 cells stably expressing the Kir6.2/SUR2A subunits of the KATP channel.

  • On the day of the experiment, dissociate cells using a gentle enzyme (e.g., TrypLE) and plate them on glass coverslips in the recording chamber.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, 0.1 K2ATP. Adjust pH to 7.2 with KOH.[10] Filter all solutions before use.

3. Electrophysiological Recording:

  • Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Use a patch-clamp amplifier and data acquisition system.

  • Mount the recording chamber on an inverted microscope equipped with micromanipulators.

  • Maintain the temperature of the perfusion solution and the recording chamber at the desired set points (e.g., 23°C and 37°C) using a temperature control system.[14][15]

  • Establish a gigaohm seal (>1 GΩ) between the pipette and a cell.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell at a membrane potential of -70 mV.

  • Apply voltage ramps (e.g., from -120 mV to +50 mV over 500 ms) every 10 seconds to elicit currents.

4. Experimental Procedure:

  • Establish a stable baseline current recording in the extracellular solution at the first temperature (e.g., 23°C).

  • Perfuse the chamber with the extracellular solution containing the desired concentration of this compound.

  • Once a steady-state current is reached, wash out the drug with the control extracellular solution.

  • Change the temperature of the perfusion system and recording chamber to the second set point (e.g., 37°C) and allow for equilibration.

  • Repeat the baseline recording, this compound application, and washout steps at the new temperature.

  • At the end of the experiment, apply a high concentration of a KATP channel blocker (e.g., Glibenclamide, 10 µM) to confirm the identity of the recorded current.

5. Data Analysis:

  • Measure the amplitude of the this compound-activated current at a specific voltage (e.g., 0 mV) for each temperature.

  • Construct dose-response curves at each temperature to determine the EC50 values.

  • If measuring the rate of current activation, the Q10 can be calculated using the formula: Q10 = (R2/R1)^(10/(T2-T1)), where R is the rate and T is the temperature in degrees Celsius.

Protocol 2: Inside-Out Patch-Clamp for Studying Temperature Effects on Single-Channel Activity

This protocol allows for the direct observation of how temperature affects the open probability of single KATP channels in the presence of this compound.

1. Pipette and Bath Solutions:

  • Pipette (Extracellular) Solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Bath (Intracellular) Solution (in mM): 140 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 0.1 ATP. Adjust pH to 7.2 with KOH.

2. Recording Procedure:

  • Form a cell-attached gigaseal on a cell expressing KATP channels.

  • Excise the patch of membrane to achieve the inside-out configuration, with the intracellular side of the membrane facing the bath solution.

  • Apply a constant holding potential (e.g., -60 mV).

  • Control the temperature of the bath solution using a perfusion system with an in-line heater and a feedback controller.

3. Experimental Steps:

  • Record baseline channel activity at a set temperature in the presence of 0.1 mM ATP.

  • Perfuse the patch with a solution containing this compound and 0.1 mM ATP at the same temperature.

  • After observing the drug's effect, change the temperature of the perfusion solution and record channel activity at the new temperature in the continued presence of this compound.

  • Wash out the drug to return to baseline conditions.

4. Data Analysis:

  • Measure the single-channel current amplitude (i) and the open probability (Po) or NPo (number of channels x open probability) at each temperature.

  • Calculate the Q10 for single-channel amplitude and for the this compound-induced increase in NPo separately.

Visualizations

Cromakalim_Activation_Pathway cluster_membrane Cell Membrane KATP_channel KATP Channel (Kir6.2/SUR2) K_efflux K+ Efflux KATP_channel->K_efflux Opens This compound This compound This compound->KATP_channel Binds to SUR2 subunit ATP Intracellular ATP ATP->KATP_channel Inhibits channel Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization

This compound's mechanism of action on the KATP channel.

Experimental_Workflow start Start cell_prep Prepare Cells (e.g., HEK293-Kir6.2/SUR2) start->cell_prep setup_rig Setup Patch-Clamp Rig with Temperature Control cell_prep->setup_rig form_seal Achieve Whole-Cell Configuration setup_rig->form_seal set_temp1 Equilibrate at T1 (e.g., 23°C) form_seal->set_temp1 baseline1 Record Baseline Current at T1 set_temp1->baseline1 apply_drug1 Apply this compound at T1 baseline1->apply_drug1 washout1 Washout Drug at T1 apply_drug1->washout1 set_temp2 Equilibrate at T2 (e.g., 37°C) washout1->set_temp2 baseline2 Record Baseline Current at T2 set_temp2->baseline2 apply_drug2 Apply this compound at T2 baseline2->apply_drug2 washout2 Washout Drug at T2 apply_drug2->washout2 apply_blocker Apply Glibenclamide washout2->apply_blocker analyze Data Analysis (Compare effects at T1 vs T2) apply_blocker->analyze end End analyze->end

Workflow for temperature-controlled patch-clamp experiments.

Troubleshooting_Logic start Reduced or No This compound Effect check_temp Is Temperature at Physiological Level (37°C)? start->check_temp check_atp Is Intracellular [ATP] appropriate? check_temp->check_atp Yes adjust_temp Action: Increase and stabilize temperature. check_temp->adjust_temp No adjust_atp Action: Optimize pipette [ATP] (e.g., ~0.1 mM). check_atp->adjust_atp No other_issues Consider other issues: - Drug degradation - Channel expression check_atp->other_issues Yes

A logical approach to troubleshooting low this compound efficacy.

References

Technical Support Center: Troubleshooting Cromakalim's Effect on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Cromakalim in smooth muscle contraction experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action on smooth muscle?

A1: this compound is a potent vasodilator that functions as a selective ATP-sensitive potassium (KATP) channel opener.[1][2] Its primary mechanism of action in smooth muscle cells is to increase the permeability of the cell membrane to potassium ions. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces intracellular calcium concentration, and ultimately results in smooth muscle relaxation.[3][4]

Q2: How should I prepare and store this compound solutions?

A2: this compound is sparingly soluble in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the physiological salt solution. Stock solutions can be stored at -20°C for at least a year, and for longer-term storage, -80°C is recommended to prevent degradation.

Q3: What is the recommended concentration range for this compound in smooth muscle experiments?

A3: The effective concentration of this compound can vary depending on the specific smooth muscle tissue and the contractile agent used. Generally, concentrations in the range of 10 nM to 10 µM are effective in producing relaxation. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q4: How can I confirm that the observed relaxation is specifically due to the opening of KATP channels?

A4: To confirm the involvement of KATP channels, you can use a selective KATP channel blocker such as glibenclamide.[3][5] Pre-incubation of the smooth muscle tissue with glibenclamide (typically 1-10 µM) should antagonize or completely block the relaxant effect of this compound.[5]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound and provides potential solutions.

Issue 1: No observable relaxation effect of this compound.
Potential Cause Troubleshooting Step
High Extracellular Potassium Concentration This compound's effect is dependent on the potassium gradient across the cell membrane. If the tissue is depolarized with a high concentration of potassium chloride (KCl) (e.g., >40 mM), the driving force for potassium efflux is reduced, and this compound will be less effective or have no effect.[4][5] Use a lower concentration of KCl (e.g., 20-30 mM) or a different contractile agent (e.g., phenylephrine, histamine) to pre-contract the tissue.[4][5]
Degraded this compound Solution Prepare a fresh stock solution of this compound in DMSO. Ensure proper storage of the stock solution at -20°C or -80°C.
Tissue Viability The smooth muscle tissue may not be viable. At the end of the experiment, challenge the tissue with a high KCl solution (e.g., 60-80 mM) to confirm its ability to contract. If there is no response, the tissue is likely non-viable.
Incorrect Drug Concentration The concentration of this compound used may be too low. Perform a full dose-response curve to determine the effective concentration range for your specific tissue.
Presence of a KATP Channel Blocker Ensure that no other compounds in your experimental buffer are known to block KATP channels.
Issue 2: An unexpected contractile response to this compound is observed.
Potential Cause Troubleshooting Step
Calcium-Free Conditions In some preparations, particularly in a calcium-free medium, this compound can induce a contractile response. This paradoxical effect is still thought to be mediated by KATP channel opening and can be blocked by glibenclamide or high extracellular potassium.
Off-Target Effects at High Concentrations At very high concentrations, this compound may have off-target effects. Ensure you are working within the recommended concentration range and have performed a proper dose-response curve.
Vehicle (DMSO) Effect Although unlikely at the final dilutions used, the vehicle (DMSO) could potentially have an effect. Run a vehicle control experiment by adding the same volume of DMSO without this compound to the tissue bath to rule out any vehicle-induced effects.
Issue 3: The relaxation effect of this compound is weak or transient.
Potential Cause Troubleshooting Step
Suboptimal Pre-contraction The level of pre-contraction may be too high for this compound to produce a full relaxation. Try using a lower concentration of the contractile agent.
Tachyphylaxis or Desensitization While not commonly reported for this compound, repeated applications to the same tissue preparation could potentially lead to a diminished response. If suspected, use fresh tissue preparations for each dose-response curve.
Glibenclamide-Resistant Component Some studies have reported a component of this compound's mechanical effect that is resistant to glibenclamide, suggesting the involvement of other mechanisms at higher concentrations.[6] If partial relaxation is consistently observed in the presence of glibenclamide, consider the possibility of a KATP channel-independent effect.

Data Presentation

Table 1: EC50 Values of (-)-Cromakalim in Different Smooth Muscle Preparations

TissueContractile StimulusEC50 (µM)Reference
Rabbit Aorta27 mM KCl0.18[5]
Rabbit Aorta1 µM Norepinephrine (+ 1 µM Nifedipine)0.68[5]
Rabbit AortaNorepinephrine (in Ca2+-free medium)0.29[5]

Table 2: Antagonism of this compound's Effect by Glibenclamide

AntagonistConcentrationEffectReference
Glibenclamide10 µMBlocks this compound-induced relaxation[5]
Glibenclamide1 µMCompletely antagonizes this compound's effects on membrane potential and mechanical activity[6]

Experimental Protocols

Protocol 1: Isometric Tension Measurement in Isolated Smooth Muscle Rings

This protocol describes the measurement of isometric contraction in isolated arterial rings using a wire myograph system.

1. Tissue Preparation:

  • Euthanize the animal according to approved institutional guidelines.

  • Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated physiological salt solution (PSS).

  • Under a dissecting microscope, remove excess connective and adipose tissue.

  • Cut the artery into rings of approximately 2-3 mm in length.

2. Mounting the Tissue:

  • Mount the arterial rings on two stainless steel wires in the chamber of a wire myograph.

  • Fill the chamber with PSS maintained at 37°C and continuously bubble with a 95% O2 / 5% CO2 gas mixture.

3. Equilibration and Viability Test:

  • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta), washing with fresh PSS every 15-20 minutes.

  • After equilibration, test the viability of the tissue by inducing a contraction with a high KCl solution (e.g., 60 mM). A robust and stable contraction indicates a viable tissue preparation.

  • Wash the tissue with PSS to return to baseline tension.

4. Experimental Procedure:

  • Pre-contract the arterial rings with a submaximal concentration of a contractile agonist (e.g., phenylephrine, KCl).

  • Once a stable plateau of contraction is reached, add this compound in a cumulative manner to construct a dose-response curve.

  • To test for the involvement of KATP channels, pre-incubate a separate set of tissues with glibenclamide (e.g., 1-10 µM) for 20-30 minutes before adding the contractile agonist and then the this compound dose-response curve.

5. Data Analysis:

  • Record the tension changes using a data acquisition system.

  • Express the relaxation induced by this compound as a percentage of the pre-contraction tension.

  • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of this compound's Action

Cromakalim_Signaling_Pathway This compound This compound KATP_Channel ATP-Sensitive Potassium Channel (KATP) This compound->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inactivates Ca_influx Ca2+ Influx (decreased) VGCC->Ca_influx Intracellular_Ca [Ca2+]i (decreased) Ca_influx->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation Glibenclamide Glibenclamide Glibenclamide->KATP_Channel Blocks

Caption: Signaling pathway of this compound-induced smooth muscle relaxation.

Experimental Workflow for Troubleshooting this compound's Effect

Troubleshooting_Workflow Start Start Experiment Prepare_Tissue Prepare & Mount Smooth Muscle Tissue Start->Prepare_Tissue Equilibrate Equilibrate Tissue Prepare_Tissue->Equilibrate Pre_contract Pre-contract with Agonist Equilibrate->Pre_contract Add_this compound Add this compound Pre_contract->Add_this compound Observe_Effect Observe Effect Add_this compound->Observe_Effect Relaxation Expected Relaxation Observe_Effect->Relaxation Yes No_Effect No or Weak Effect Observe_Effect->No_Effect No Contraction Unexpected Contraction Observe_Effect->Contraction Paradoxical Check_KCl Check [K+] in Buffer No_Effect->Check_KCl Check_Ca Check [Ca2+] in Buffer Contraction->Check_Ca Check_Drug Check this compound Solution Integrity Check_KCl->Check_Drug Check_Viability Check Tissue Viability (High KCl challenge) Check_Drug->Check_Viability Run_Control Run Vehicle Control Check_Ca->Run_Control

Caption: A typical workflow for troubleshooting unexpected results with this compound.

Logical Relationship for Troubleshooting Unexpected this compound Effects

Troubleshooting_Decision_Tree Start Unexpected this compound Effect No_Relaxation No Relaxation? Start->No_Relaxation Contraction Contraction? Start->Contraction High_K High [K+] in buffer? No_Relaxation->High_K Yes Solution_Issue This compound solution old? No_Relaxation->Solution_Issue No Ca_Free Ca2+-free medium? Contraction->Ca_Free Yes High_Concentration High this compound concentration? Contraction->High_Concentration No High_K->Solution_Issue No Reduce_K Action: Reduce [K+] or change agonist High_K->Reduce_K Yes Tissue_Dead Tissue non-viable? Solution_Issue->Tissue_Dead No Make_Fresh Action: Prepare fresh solution Solution_Issue->Make_Fresh Yes New_Tissue Action: Use new tissue Tissue_Dead->New_Tissue Yes Ca_Free->High_Concentration No Add_Ca Action: Ensure Ca2+ is present Ca_Free->Add_Ca Yes Lower_Conc Action: Lower concentration High_Concentration->Lower_Conc Yes

Caption: Decision tree for troubleshooting unexpected effects of this compound.

References

Technical Support Center: Cromakalim Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of cromakalim in various solvent solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound solutions.

Issue Potential Cause Recommended Solution
Precipitation in stock solution (DMSO) - Supersaturation- Low temperature storage of a highly concentrated stock- Water contamination in DMSO- Gently warm the solution to 37°C and sonicate to redissolve.[1]- Prepare a fresh stock solution at a slightly lower concentration.- Use anhydrous, high-purity DMSO and store desiccated.
Cloudiness or precipitation upon dilution in aqueous buffer - Low aqueous solubility of this compound- Buffer pH is unfavorable for solubility- Shock precipitation from rapid dilution- Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final solution, if experimentally permissible.- Ensure the final pH of the aqueous solution is within a range that favors this compound solubility (perform a pH-solubility profile if necessary).- Add the this compound stock solution to the aqueous buffer slowly while vortexing.
Inconsistent experimental results - Degradation of this compound in the working solution- Use of aged stock solution- Prepare fresh working solutions daily from a frozen stock.- Monitor the stability of this compound in your specific experimental buffer and conditions using a stability-indicating method like HPLC.- Adhere to recommended storage conditions and durations for stock solutions.
Loss of compound activity over time - Chemical degradation in solvent- Adsorption to container surfaces- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]- Store solutions protected from light and moisture.[1][3]- Consider using low-adsorption polypropylene or silanized glass vials for long-term storage.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound due to its high solubilizing capacity for the compound.[3] For in vivo studies, co-solvents such as PEG300, Tween-80, or corn oil are often used in combination with DMSO to improve aqueous compatibility.[1]

2. What are the recommended storage conditions and stability of this compound stock solutions?

The stability of this compound solutions is dependent on the solvent and storage temperature. The following table summarizes general stability data for this compound and its active enantiomer, levthis compound.

CompoundSolventStorage TemperatureStability Duration
This compound Powder--20°C3 years[3]
This compoundDMSO-20°C1 month[1]
-80°C6 months[1]
Levthis compoundDMSO-20°C1 year[2]
-80°C2 years[2]

3. How stable is this compound in aqueous buffer solutions?

The stability of this compound in aqueous solutions is highly dependent on the pH of the buffer. Generally, compounds with ester or amide functionalities can be susceptible to hydrolysis under acidic or alkaline conditions. It is recommended to prepare fresh aqueous dilutions for each experiment. To determine the stability in your specific buffer system, a time-course experiment analyzing the concentration of this compound by a stability-indicating HPLC method is advised.

4. Can I use ethanol to prepare this compound solutions?

While this compound has some solubility in ethanol, DMSO is generally preferred for preparing high-concentration stock solutions. Ethanol can be used as a co-solvent when preparing dilutions in aqueous buffers, but its effect on the overall stability of the final solution should be empirically determined for your specific experimental conditions.

5. What are the potential degradation pathways for this compound?

Forced degradation studies are necessary to definitively identify the degradation pathways of this compound. Potential degradation pathways for compounds with similar functional groups include hydrolysis of the pyrrolidinone ring under strong acidic or basic conditions and oxidation of the chromane ring.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).[3]

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) and sonication can be used to aid dissolution if necessary.[1]

    • Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Stability Assessment of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound.

  • Preparation of Stressed Samples:

    • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Store this compound powder at an elevated temperature (e.g., 70°C) for a specified duration. Dissolve in a suitable solvent for analysis.

    • Photostability: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

  • HPLC Analysis (Example Conditions):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan, likely around 260-280 nm).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining at each time point under each stress condition.

    • The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Stability Testing cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock (e.g., in DMSO) prep_working Dilute in Test Solvents (e.g., Ethanol, Aqueous Buffers) prep_stock->prep_working stress_conditions Incubate under various conditions (Temp, pH, Light) prep_working->stress_conditions sampling Collect samples at defined time points stress_conditions->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify this compound and Degradation Products hplc_analysis->data_analysis kinetics Determine Degradation Kinetics (Half-life, Degradation Rate) data_analysis->kinetics

Caption: Workflow for assessing this compound stability.

signaling_pathway This compound This compound katp_channel ATP-Sensitive K+ Channel (KATP) This compound->katp_channel Opens k_efflux Increased K+ Efflux katp_channel->k_efflux hyperpolarization Membrane Hyperpolarization k_efflux->hyperpolarization ca_channel Voltage-Gated Ca2+ Channels (VGCC) hyperpolarization->ca_channel Inhibits ca_influx Decreased Ca2+ Influx ca_channel->ca_influx relaxation Smooth Muscle Relaxation (Vasodilation) ca_influx->relaxation glibenclamide Glibenclamide glibenclamide->katp_channel Blocks

Caption: Mechanism of action of this compound.

References

Validation & Comparative

A Comparative Guide to Cromakalim and Diazoxide: Unraveling their Effects on KATP Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent ATP-sensitive potassium (KATP) channel openers, Cromakalim and Diazoxide. By examining their mechanisms of action, potency, and selectivity, supported by experimental data, this document aims to be an essential resource for researchers investigating ion channel modulation and its therapeutic implications.

At a Glance: Key Differences and Similarities

FeatureThis compoundDiazoxide
Primary Target Subtype SUR2 (Vascular Smooth Muscle, Cardiac Muscle)SUR1 (Pancreatic β-cells)
Potency on SUR2B/Kir6.2 High (EC50 ≈ 3.1 µM for Levthis compound)Moderate (EC50 ≈ 58 µM)
Effect on Insulin Secretion MinimalPotent Inhibitor
Cardiovascular Effects Potent VasodilatorVasodilator, but less potent than this compound
Nucleotide Dependence Requires intracellular ATP for actionRequires intracellular ATP; activity on SUR2A is dependent on MgADP

Mechanism of Action: A Tale of Two SURs

Both this compound and Diazoxide exert their effects by opening KATP channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This hyperpolarization inhibits voltage-gated calcium channels, reducing intracellular calcium and leading to cellular relaxation or inhibition of secretion. However, their distinct pharmacological profiles arise from their differential interactions with the sulfonylurea receptor (SUR) subunit of the KATP channel.

KATP channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory SUR subunits (SUR1, SUR2A, or SUR2B).[1][2] The specific combination of these subunits determines the channel's tissue distribution and pharmacological properties.

Diazoxide primarily targets KATP channels containing the SUR1 subunit, which are predominantly found in pancreatic β-cells.[1] By opening these channels, diazoxide inhibits insulin secretion, making it a therapeutic agent for hyperinsulinism.[1] While it also has effects on vascular smooth muscle (containing SUR2B), it is significantly less potent than this compound in this tissue.[3] Interestingly, diazoxide's ability to activate cardiac KATP channels (SUR2A/Kir6.2) is notably dependent on the presence of intracellular MgADP.[4]

This compound (and its active enantiomer, Levthis compound) shows a preference for KATP channels containing the SUR2 subunit. This makes it a potent vasodilator, acting on SUR2B-containing channels in vascular smooth muscle, and also affecting SUR2A-containing channels in cardiac muscle.[1][5] Its weak activity on SUR1 channels explains its minimal effect on insulin secretion.[3]

The action of both drugs is dependent on the presence of intracellular ATP.[6][7] It is proposed that ATP binding to the SUR subunit induces a conformational change necessary for the binding and action of these channel openers.[8]

cluster_diazoxide Diazoxide Pathway cluster_this compound This compound Pathway D Diazoxide SUR1 SUR1 Subunit (Pancreatic β-cell) D->SUR1 Binds to Kir6_2_D Kir6.2 Pore SUR1->Kir6_2_D Opens K_efflux_D K+ Efflux Kir6_2_D->K_efflux_D Hyperpolarization_D Hyperpolarization K_efflux_D->Hyperpolarization_D Ca_influx_D ↓ Ca2+ Influx Hyperpolarization_D->Ca_influx_D Insulin_secretion ↓ Insulin Secretion Ca_influx_D->Insulin_secretion C This compound SUR2 SUR2 Subunit (Smooth/Cardiac Muscle) C->SUR2 Binds to Kir6_x_C Kir6.x Pore SUR2->Kir6_x_C Opens K_efflux_C K+ Efflux Kir6_x_C->K_efflux_C Hyperpolarization_C Hyperpolarization K_efflux_C->Hyperpolarization_C Ca_influx_C ↓ Ca2+ Influx Hyperpolarization_C->Ca_influx_C Vasodilation Vasodilation Ca_influx_C->Vasodilation

Caption: Signaling pathways of Diazoxide and this compound on KATP channels.

Quantitative Comparison of Potency

Direct comparative studies providing EC50 values for both this compound and Diazoxide across all major KATP channel subtypes are limited. However, available data clearly demonstrates their differential potencies.

A key study by Schwanstecher et al. (1998) provides a direct comparison of the potencies of Levthis compound (the active enantiomer of this compound) and Diazoxide on reconstituted SUR2B/Kir6.2 channels, which are representative of those in vascular smooth muscle.

CompoundKATP Channel SubtypeEC50 (µM)Reference
Levthis compoundSUR2B/Kir6.23.1 ± 1.3[8]
DiazoxideSUR2B/Kir6.258 ± 11[8]

These results quantitatively confirm that Levthis compound is approximately 18.7 times more potent than Diazoxide in activating vascular smooth muscle-type KATP channels. This is consistent with in vivo observations where this compound is about 100 times more potent than Diazoxide at lowering blood pressure in rats.[3]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of KATP channel openers like this compound and Diazoxide.

Electrophysiology (Patch-Clamp)

This technique allows for the direct measurement of ion channel activity in cell membranes.

start Start cell_prep Cell Preparation (e.g., HEK293 cells expressing specific KATP channel subtypes) start->cell_prep patch Establish Gigaseal (Whole-cell or Inside-out patch) cell_prep->patch record_base Record Baseline KATP Channel Activity patch->record_base apply_drug Apply this compound or Diazoxide record_base->apply_drug record_drug Record KATP Channel Activity in presence of drug apply_drug->record_drug washout Washout Drug record_drug->washout record_washout Record Post-Washout Activity washout->record_washout analyze Data Analysis (e.g., current amplitude, open probability) record_washout->analyze end End analyze->end

Caption: General workflow for a patch-clamp experiment.

Methodology:

  • Cell Culture and Transfection: Mammalian cells (e.g., HEK293 or COSm6) are transiently co-transfected with cDNAs encoding the desired Kir6.x and SURx subunits.[9]

  • Pipette and Bath Solutions: The composition of the pipette (external) and bath (internal) solutions is critical. The internal solution will contain specific concentrations of ATP and ADP to study the nucleotide-dependent effects of the drugs.[9]

  • Patch Formation: A glass micropipette with a tip diameter of ~1 µm is used to form a high-resistance seal (gigaseal) with the cell membrane. The two main configurations are:

    • Whole-cell: The membrane patch is ruptured, allowing for the recording of macroscopic currents from the entire cell membrane.

    • Inside-out: A small patch of the membrane is excised, allowing for the direct application of drugs and nucleotides to the intracellular face of the channel.[10][11]

  • Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier. The effects of the drugs are quantified by measuring changes in current amplitude, open probability (Po), and other kinetic parameters. Dose-response curves are generated to determine EC50 values.[10]

Rubidium (Rb+) Efflux Assay

This is a functional assay that measures the activity of potassium channels by tracking the movement of Rb+, a surrogate for K+.[12]

start Start cell_culture Culture cells expressing KATP channels start->cell_culture rb_loading Load cells with 86Rb+ cell_culture->rb_loading wash Wash to remove extracellular 86Rb+ rb_loading->wash apply_drug Incubate with this compound or Diazoxide wash->apply_drug collect Collect supernatant at different time points apply_drug->collect lyse Lyse cells to determine remaining intracellular 86Rb+ apply_drug->lyse measure Measure 86Rb+ in supernatant and cell lysate (Scintillation counting) collect->measure lyse->measure calculate Calculate % 86Rb+ efflux measure->calculate end End calculate->end

Caption: Workflow for a Rubidium (86Rb+) efflux assay.

Methodology:

  • Cell Preparation: Cells expressing the KATP channel of interest are cultured in multi-well plates.

  • 86Rb+ Loading: Cells are incubated in a medium containing radioactive 86RbCl, allowing it to accumulate intracellularly.

  • Efflux Measurement: The loading medium is removed, and cells are washed. An efflux buffer containing the test compound (this compound or Diazoxide) is then added.

  • Sample Collection: Aliquots of the supernatant are collected at various time points to measure the amount of 86Rb+ that has exited the cells.

  • Quantification: At the end of the experiment, the remaining intracellular 86Rb+ is determined by lysing the cells. The amount of 86Rb+ in the supernatant and the cell lysate is measured using a scintillation counter.

  • Data Analysis: The percentage of 86Rb+ efflux is calculated for each time point and condition. Increased efflux in the presence of the drug indicates KATP channel opening.

Conclusion

This compound and Diazoxide, while both classified as KATP channel openers, exhibit distinct pharmacological profiles dictated by their selectivity for different SUR subunits. This compound is a potent, SUR2-preferring opener with strong vasodilatory effects and minimal impact on insulin secretion. In contrast, Diazoxide is a SUR1-selective agent, making it a powerful inhibitor of insulin secretion with less pronounced vascular effects. This guide provides a framework for understanding these differences, offering valuable insights for researchers aiming to develop novel and selective KATP channel modulators for a range of therapeutic applications.

References

A Comparative Analysis of Cromakalim and Pinacidil on Vascular Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of two prominent potassium channel openers, Cromakalim and Pinacidil, detailing their mechanisms of action, comparative efficacy, and the experimental protocols used to evaluate their effects on vascular smooth muscle.

Mechanism of Action

Both this compound and Pinacidil are recognized as potent vasodilators that primarily exert their effects through the opening of ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] The activation of these channels leads to an increased efflux of potassium ions, resulting in hyperpolarization of the cell membrane. This hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, thereby reducing the influx of extracellular calcium and leading to smooth muscle relaxation and vasodilation.[3]

While their primary target is the K-ATP channel, evidence suggests that Pinacidil may possess a more complex pharmacological profile. Some studies indicate that Pinacidil can induce vasorelaxation through mechanisms independent of K-ATP channel activation and may also act presynaptically to inhibit the release of norepinephrine from sympathetic neurons.[1] In contrast, the vasodilatory action of this compound appears to be more specifically and exclusively mediated by the opening of K-ATP channels.[1] The effects of both compounds can be competitively antagonized by the sulfonylurea drug glibenclamide, a selective blocker of K-ATP channels.[1][2][4]

Signaling Pathway

cluster_drugs K+ Channel Openers cluster_cell Vascular Smooth Muscle Cell This compound This compound KATP_Channel ATP-sensitive K+ Channel (KATP) This compound->KATP_Channel Activates Pinacidil Pinacidil Pinacidil->KATP_Channel Activates K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_Influx Decreased Ca2+ Influx VGCC->Ca_Influx Leads to Vasorelaxation Vasorelaxation Ca_Influx->Vasorelaxation Vessel_Isolation Vessel Isolation Ring_Preparation Vascular Ring Preparation Vessel_Isolation->Ring_Preparation Cell_Isolation Single Cell Isolation Vessel_Isolation->Cell_Isolation Organ_Bath Organ Bath Assay Ring_Preparation->Organ_Bath Rb_Efflux 86Rb+ Efflux Assay Ring_Preparation->Rb_Efflux Patch_Clamp Patch-Clamp Electrophysiology Cell_Isolation->Patch_Clamp Data_Analysis Data Analysis Organ_Bath->Data_Analysis Rb_Efflux->Data_Analysis Patch_Clamp->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

The Antagonistic Dance of Cromakalim and Glibenclamide: An In Vivo Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers exploring the in vivo interaction between the K-ATP channel opener, cromakalim, and the closer, glibenclamide. This guide details their opposing effects on key physiological parameters, supported by experimental data and protocols.

This compound, a potent ATP-sensitive potassium (K-ATP) channel opener, and glibenclamide, a widely used sulfonylurea that blocks these channels, exhibit a classic antagonistic relationship in vivo. Their interaction provides a valuable model for studying the physiological roles of K-ATP channels in various tissues, including vascular smooth muscle and pancreatic beta-cells. This guide synthesizes findings from key in vivo studies to illuminate the dynamics of this interaction.

Core Interaction: A Tale of Two Opposites

The primary mechanism underlying the interaction between this compound and glibenclamide lies in their opposing actions on K-ATP channels. This compound promotes the opening of these channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization results in the relaxation of smooth muscle, causing vasodilation and a subsequent drop in blood pressure.

Conversely, glibenclamide, a cornerstone in the treatment of type 2 diabetes, binds to the sulfonylurea receptor (SUR) subunit of the K-ATP channel, leading to its closure. In pancreatic beta-cells, this depolarizes the cell membrane, triggering the influx of calcium and subsequent release of insulin. In vascular tissue, glibenclamide's channel-closing effect counteracts the vasodilatory action of this compound.

In Vivo Effects: A Head-to-Head Comparison

The co-administration of this compound and glibenclamide in animal models reveals a clear antagonism, where the effects of one drug are diminished or abolished by the other.

Cardiovascular Parameters

In conscious rats, intravenous administration of this compound (0.075 mg/kg) induces a rapid and sustained decrease in arterial blood pressure.[1] However, pretreatment with intravenous glibenclamide (20 mg/kg) completely abolishes this hypotensive effect.[1] This demonstrates a direct functional antagonism at the level of the vasculature. Interestingly, a large oral dose of glibenclamide (100 mg/kg) given two hours prior did not influence this compound's hypotensive action, suggesting the importance of administration route and timing for effective antagonism.[1]

In a study on alloxan-induced diabetic rats, chronic treatment with this compound (75 µg/kg/day) prevented hypertension and bradycardia.[2]

Metabolic Parameters

In the context of diabetes, the interaction is more complex. In alloxan-induced diabetic rats, glibenclamide (20 mg/kg/day) significantly prevents hyperglycemia and hypoinsulinemia.[2] this compound, on the other hand, does not prevent these conditions.[2] When co-administered, this compound antagonizes the beneficial effects of glibenclamide on blood glucose and insulin levels.[2] This finding has significant clinical implications, suggesting that the combination may not be beneficial for patients with co-existing diabetes and hypertension.[2]

Quantitative Data Summary

The following table summarizes the key quantitative findings from in vivo studies on the interaction between this compound and glibenclamide.

Parameter MeasuredAnimal ModelThis compound TreatmentGlibenclamide TreatmentCo-administrationOutcomeReference
Arterial Blood PressureConscious Rats0.075 mg/kg i.v.20 mg/kg i.v. (pretreatment)This compound + GlibenclamideGlibenclamide abolished the hypotensive effect of this compound.[1]
Blood Pressure & Heart RateAlloxan-induced Diabetic Rats75 µg/kg/day20 mg/kg/dayThis compound + GlibenclamideThis compound prevented hypertension and bradycardia.[2]
Blood Glucose & InsulinAlloxan-induced Diabetic Rats75 µg/kg/day20 mg/kg/dayThis compound + GlibenclamideThis compound antagonized the hyperglycemic and hypoinsulinemic preventing effects of glibenclamide.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Study of Cardiovascular Effects in Conscious Rats[1]
  • Animal Model: Male rats.

  • Drug Administration:

    • This compound: 0.075 mg/kg administered intravenously (i.v.).

    • Glibenclamide: 20 mg/kg i.v. as a pretreatment 30 minutes before this compound, or 100 mg/kg orally 2 hours before this compound.

  • Measured Parameters: Arterial blood pressure.

Study of Metabolic and Cardiovascular Effects in Diabetic Rats[2]
  • Animal Model: Alloxan-induced diabetic Wistar rats.

  • Induction of Diabetes: A single intravenous injection of alloxan (60 mg/kg).

  • Chronic Drug Administration:

    • This compound: 75 µg/kg per day.

    • Glibenclamide: 20 mg/kg per day.

  • Measured Parameters: Blood pressure, heart rate, blood glucose, serum insulin, cholesterol, and triglycerides.

Visualizing the Interaction

The following diagrams illustrate the signaling pathways and experimental workflow.

Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell K_ATP K-ATP Channel Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ Efflux This compound This compound This compound->K_ATP Opens Glibenclamide Glibenclamide Glibenclamide->K_ATP Blocks Ca_channel Voltage-gated Ca2+ Channel Hyperpolarization->Ca_channel Inhibits Vasodilation Vasodilation Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Contraction Contraction Ca_influx->Contraction Reduced Contraction->Vasodilation Leads to

Caption: Signaling pathway of this compound and glibenclamide in vascular smooth muscle.

Experimental_Workflow cluster_setup Experimental Setup cluster_measurement Parameter Measurement cluster_analysis Data Analysis Animal_Model Animal Model (e.g., Conscious Rats, Diabetic Rats) Drug_Admin Drug Administration (this compound, Glibenclamide, Co-administration) Animal_Model->Drug_Admin Cardiovascular Cardiovascular Parameters (Blood Pressure, Heart Rate) Drug_Admin->Cardiovascular Metabolic Metabolic Parameters (Blood Glucose, Insulin) Drug_Admin->Metabolic Comparison Comparison of Effects Cardiovascular->Comparison Metabolic->Comparison Antagonism Assessment of Antagonism Comparison->Antagonism

Caption: General experimental workflow for in vivo interaction studies.

References

A Comparative Analysis of the Potency of Levcromakalim and Racemic Cromakalim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of Levcromakalim, the active (-)-(3S,4R)-enantiomer, and racemic this compound, a well-known ATP-sensitive potassium (K-ATP) channel opener. The data and experimental protocols presented herein are intended to assist researchers in understanding the pharmacological differences between these two compounds and to provide a framework for similar experimental investigations.

Executive Summary

Levthis compound is the pharmacologically active enantiomer of the racemic mixture this compound. Experimental evidence consistently demonstrates that Levthis compound is significantly more potent than the racemic mixture. The enhanced potency of Levthis compound is attributed to its specific stereochemical configuration, which allows for a more favorable interaction with the sulfonylurea receptor (SUR) subunit of the K-ATP channel. This guide presents quantitative data from vasorelaxation assays and details the experimental methodologies used to ascertain these potencies.

Data Presentation

The following table summarizes the vasorelaxant potency of Levthis compound and racemic this compound on rat small mesenteric arteries. The data clearly indicates the superior potency of the levo-enantiomer.

CompoundEC50 (nM)Potency Ratio (Racemic/Levthis compound)
Levthis compound84 ± 10~9.3
Racemic this compound779 ± 1011

EC50 represents the concentration of the compound that elicits 50% of the maximal vasorelaxant effect.

Signaling Pathway

Levthis compound and racemic this compound exert their primary pharmacological effect by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells. This leads to membrane hyperpolarization and subsequent vasodilation. The signaling cascade is initiated by various endogenous vasodilators or pharmacological agents, ultimately converging on the activation of K-ATP channels.

K-ATP Channel Signaling Pathway cluster_0 Upstream Activators cluster_1 Second Messengers cluster_2 K-ATP Channel Activation cluster_3 Cellular Response CGRP CGRP AC Adenylyl Cyclase CGRP->AC PACAP PACAP PACAP->AC NO NO GC Guanylyl Cyclase NO->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PKA Protein Kinase A cAMP->PKA PKG Protein Kinase G cGMP->PKG K_ATP K-ATP Channel (Kir6.x/SURx) PKA->K_ATP PKG->K_ATP Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K+ Efflux VGCC_Inhibition Voltage-Gated Ca2+ Channel Inhibition Hyperpolarization->VGCC_Inhibition Vasodilation Vasodilation VGCC_Inhibition->Vasodilation Decreased intracellular Ca2+ Levthis compound Levthis compound Levthis compound->K_ATP Direct Activation

K-ATP channel activation pathway.

Experimental Protocols

The following is a representative protocol for a vasorelaxation assay used to determine the potency of K-ATP channel openers like Levthis compound and racemic this compound.

1. Tissue Preparation:

  • Male Wistar rats (250-300g) are euthanized by an approved method.

  • The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).

  • The aorta is cleaned of adherent connective and adipose tissue and cut into rings of 2-3 mm in length.

  • The endothelium can be mechanically removed by gently rubbing the intimal surface with a pair of fine forceps, if required for the study.

2. Isometric Tension Recording:

  • Aortic rings are mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously gassed with a mixture of 95% O2 and 5% CO2.

  • One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, the viability of the aortic rings is assessed by contracting them with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable contraction plateau is reached, cumulative concentration-response curves for Levthis compound or racemic this compound are generated by adding the compounds in increasing concentrations to the organ bath.

  • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine or KCl.

  • To confirm the involvement of K-ATP channels, a separate set of experiments can be performed where the aortic rings are pre-incubated with a K-ATP channel blocker, such as glibenclamide (e.g., 10 µM), for 20-30 minutes before the addition of the contracting agent and the K-ATP channel opener.

4. Data Analysis:

  • The EC50 values (the molar concentration of the agonist that produces 50% of the maximal response) are determined by a non-linear regression analysis of the concentration-response curves.

  • Statistical significance between the potencies of Levthis compound and racemic this compound is determined using an appropriate statistical test, such as a Student's t-test or ANOVA.

Experimental Workflow

The logical flow of a typical experiment to compare the potency of K-ATP channel openers is depicted below.

Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Animal & Isolate Aorta B Prepare Aortic Rings (2-3 mm) A->B C Mount Rings in Organ Bath B->C D Equilibrate under Resting Tension C->D E Induce Contraction (e.g., Phenylephrine) D->E F Add Compound (Cumulative Concentrations) E->F G Record Relaxation Response F->G H Generate Concentration- Response Curves G->H I Calculate EC50 Values H->I J Statistical Comparison I->J

A Comparative Guide to Cromakalim's Selectivity for Sulfonylurea Receptor (SUR) Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cromakalim's selectivity for the different subtypes of the sulfonylurea receptor (SUR): SUR1, SUR2A, and SUR2B. The information presented is supported by experimental data to aid in research and drug development decisions.

Introduction to this compound and KATP Channels

This compound is a well-established potassium channel opener that exerts its pharmacological effects by activating ATP-sensitive potassium (KATP) channels. These channels are hetero-octameric complexes composed of a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit.[1][2][3] The SUR subunit is the primary target for KATP channel openers like this compound and exists in three main isoforms: SUR1, predominantly found in pancreatic β-cells and neurons; SUR2A, the main isoform in cardiac and skeletal muscle; and SUR2B, which is prevalent in smooth muscle.[1][4] The differential expression of these SUR subtypes allows for tissue-specific pharmacological targeting. This compound's therapeutic potential, particularly as a vasodilator, is directly linked to its selectivity for these SUR subtypes.

Signaling Pathway and Mechanism of Action

This compound and its active enantiomer, levthis compound, bind to the SUR subunit of the KATP channel. This binding event stabilizes the open state of the channel, leading to an efflux of potassium ions from the cell. The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, thereby reducing intracellular calcium concentration and leading to muscle relaxation or reduced cellular excitability.

KATP_Channel_Activation cluster_membrane Cell Membrane KATP_Channel KATP Channel (Kir6.x + SUR) K_Efflux K+ Efflux KATP_Channel->K_Efflux Increases This compound This compound SUR_Subunit SUR Subunit This compound->SUR_Subunit Binds to SUR_Subunit->KATP_Channel Activates Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Cellular_Response Cellular Response (e.g., Vasodilation) Hyperpolarization->Cellular_Response

Caption: Mechanism of this compound action on KATP channels.

Experimental Data: Selectivity of Levthis compound for SUR Subtypes

The following tables summarize quantitative data on the binding affinity and functional potency of levthis compound, the active enantiomer of this compound, for the different SUR subtypes.

Table 1: Binding Affinity of Levthis compound

This data was obtained using radioligand binding assays, where levthis compound competes with a radiolabeled ligand for binding to the SUR subunit. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating greater binding affinity.

SUR SubtypepKi (mean ± SEM)Reference
SUR1Not reported; known to be ineffective[1][4]
SUR2A6.37 ± 0.04[4]
SUR2B6.95 ± 0.03[4]
Table 2: Functional Potency of Levthis compound

This data was generated using a thallium flux assay, a functional assay that measures the influx of thallium ions through open KATP channels. The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50), where a higher value indicates greater potency.

KATP Channel SubtypepEC50Reference
Kir6.2/SUR1No effect observed[5]
Kir6.2/SUR2A~5.0[5]
Kir6.1/SUR2B~6.0[5]

The data clearly demonstrates that levthis compound is selective for SUR2 subtypes, with a slightly higher affinity and potency for SUR2B over SUR2A. Crucially, it shows no significant activity at the SUR1 subtype.

Comparison with Other KATP Channel Openers

To provide context for this compound's selectivity, the table below compares its profile to other common KATP channel openers.

CompoundPrimary SUR SelectivityReference
This compound/Levthis compound SUR2 > SUR1 [1][4][5]
DiazoxideSUR1 > SUR2B[1][4]
PinacidilSUR2 > SUR1[4]
Minoxidil SulfateNon-selective
P1075SUR2 > SUR1[5]
NN414SUR1 > SUR2[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to determine this compound's selectivity.

Radioligand Binding Assay

This assay quantifies the binding affinity of a compound to its target receptor.

Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing SUR subtype Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., filtration) Incubate->Separate Quantify Quantify bound radioligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki Quantify->Analyze End End Analyze->End Thallium_Flux_Assay Start Start Load_Cells Load cells expressing KATP channel subtype with a thallium-sensitive dye Start->Load_Cells Add_Compound Add varying concentrations of this compound Load_Cells->Add_Compound Add_Thallium Add thallium-containing buffer Add_Compound->Add_Thallium Measure_Fluorescence Measure the increase in fluorescence over time Add_Thallium->Measure_Fluorescence Analyze_Data Analyze data to determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

References

A Comparative Guide to the Cross-Reactivity of Cromakalim with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cromakalim is a well-established potassium channel opener, primarily recognized for its vasodilatory and antihypertensive effects. Its mechanism of action involves the activation of ATP-sensitive potassium (KATP) channels, leading to membrane hyperpolarization and the relaxation of smooth muscle.[1] However, a thorough understanding of a compound's selectivity is paramount in drug development to anticipate potential off-target effects and therapeutic applications. This guide provides a comparative analysis of this compound's cross-reactivity with other ion channels, supported by available experimental data and detailed methodologies.

Cross-Reactivity Profile of this compound

This compound exhibits a significant degree of selectivity for KATP channels. However, studies have investigated its potential interactions with a range of other ion channels. The following table summarizes the available quantitative data on this compound's effects on various ion channels.

Ion Channel FamilySpecific ChannelSpecies/Cell LineEffectPotency (IC50/EC50)Reference
Potassium Channels KATP (Kir6.x/SURx)VariousAgonist (Opener)~0.1 - 1 µM (EC50 for relaxation)[2]
Large Conductance Ca2+-activated K+ (BK)Rabbit AortaPotentiation56% increase in P_open at 50 nM[3]
Delayed Rectifier K+Guinea-pig bladderNo direct opening effect-[4]
Small Conductance Ca2+-activated K+ (SK)Guinea-pig detrusorNo effect-[2]
Sodium Channels Voltage-gated Na+ (Nav)Rat portal vein smooth muscle cellsNo significant effect on inward current-[5]
Calcium Channels L-type Voltage-gated Ca2+ (Cav1.2)Rat portal vein smooth muscle cellsInhibition of inward current-[5]
Chloride Channels Sarcoplasmic Reticulum Cl- channelRabbit Skeletal MuscleReduction in open probability and current-[6]

Signaling Pathways and Mechanisms of Action

Primary Target: ATP-Sensitive Potassium (KATP) Channels

This compound's principal mechanism of action is the opening of KATP channels. These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel subunits (Kir6.x) and four regulatory sulfonylurea receptor (SUR) subunits.[7] this compound and other potassium channel openers (KCOs) are understood to bind to the SUR subunit.[3][8] This binding is dependent on the presence of intracellular ATP and magnesium.[3][9] The binding of this compound to SUR is thought to induce a conformational change in the channel complex, which reduces the inhibitory effect of ATP on the Kir6.x subunit, thereby increasing the channel's open probability.[10] This leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels, resulting in smooth muscle relaxation.[1]

cluster_membrane Cell Membrane KATP KATP Channel (Kir6.x/SUR) K_efflux K+ Efflux KATP->K_efflux Opens VGCC Voltage-Gated Ca2+ Channel Ca_influx Decreased Ca2+ Influx VGCC->Ca_influx This compound This compound This compound->KATP Binds to SUR subunit ATP ATP ATP->KATP Inhibits MgADP Mg-ADP MgADP->KATP Activates Hyperpolarization Membrane Hyperpolarization Hyperpolarization->VGCC Closes Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation K_efflux->Hyperpolarization

Caption: Simplified signaling pathway of this compound's action on KATP channels.

Experimental Protocols

The cross-reactivity of this compound against a panel of ion channels is typically assessed using automated patch-clamp electrophysiology. This high-throughput technique allows for the rapid screening of a compound's effect on multiple ion channels expressed in a heterologous system (e.g., CHO or HEK293 cells).

General Protocol for Automated Patch-Clamp Screening
  • Cell Preparation:

    • Cells stably or transiently expressing the ion channel of interest are cultured and harvested.

    • A single-cell suspension is prepared at a concentration of approximately 200,000 cells/mL in an appropriate external solution.[11]

    • The cell suspension is incubated at a controlled temperature (e.g., 15°C) with gentle shaking for a defined period (e.g., 60 minutes) prior to the experiment.[11]

  • Automated Patch-Clamp Procedure (e.g., using SyncroPatch or Qube platform):

    • The automated patch-clamp system utilizes microfluidic chips with planar patch-clamp sites.

    • The cell suspension is introduced to the chip, and cells are captured at the recording sites by suction.

    • A high-resistance "giga-seal" is formed between the cell membrane and the recording aperture.

    • The cell membrane is then ruptured to achieve the whole-cell recording configuration.

    • The system applies a series of voltage protocols to elicit and measure the ionic currents through the channel of interest.[12]

  • Compound Application and Data Acquisition:

    • A baseline recording of the ion channel activity is established.

    • This compound, at various concentrations, is applied to the cells via the microfluidic system.

    • The effect of the compound on the ion channel currents (e.g., inhibition or activation) is recorded.

    • Positive and negative controls (known blockers and activators, and vehicle control) are included in each experiment.

  • Data Analysis:

    • The recorded currents are analyzed to determine the percentage of inhibition or activation at each compound concentration.

    • For inhibitory effects, an IC50 value (the concentration at which 50% of the maximal current is inhibited) is calculated by fitting the concentration-response data to a Hill equation.

    • For activating effects, an EC50 value (the concentration that elicits 50% of the maximal response) is determined.

cluster_prep Cell Preparation cluster_apc Automated Patch Clamp cluster_data Data Acquisition & Analysis CellCulture Cell Culture with Target Ion Channel Harvesting Harvesting & Cell Suspension CellCulture->Harvesting Incubation Pre-incubation Harvesting->Incubation CellCapture Cell Capture & Sealing Incubation->CellCapture WholeCell Whole-Cell Configuration CellCapture->WholeCell VoltageProtocol Apply Voltage Protocol WholeCell->VoltageProtocol Baseline Baseline Recording VoltageProtocol->Baseline CompoundApp Compound Application (this compound) Baseline->CompoundApp EffectRecord Record Effect on Current CompoundApp->EffectRecord Analysis Data Analysis (IC50/EC50 Calculation) EffectRecord->Analysis

Caption: General experimental workflow for automated patch-clamp screening.

Discussion of Cross-Reactivity Findings

The available data suggest that while this compound is a potent activator of KATP channels, it is not entirely devoid of activity at other ion channels.

  • Potassium Channels: The finding that this compound can potentiate the activity of large-conductance Ca2+-activated K+ (BK) channels is noteworthy.[3] This effect, observed at nanomolar concentrations, suggests a potential secondary mechanism for its vasodilatory effects, as BK channels also play a role in regulating smooth muscle tone. The lack of effect on certain delayed rectifier and small-conductance Ca2+-activated K+ channels indicates a degree of selectivity within the broader family of potassium channels.[2][4]

  • Calcium Channels: The observed inhibition of L-type voltage-gated Ca2+ channels in vascular smooth muscle cells by this compound could contribute to its vasodilatory action, independent of its effect on KATP channels.[5] This dual mechanism, if confirmed across different tissues, would have significant implications for its pharmacological profile.

  • Other Ion Channels: The reported reduction in the open probability of a sarcoplasmic reticulum chloride channel suggests a potential for this compound to modulate intracellular ion homeostasis, although the physiological relevance of this finding requires further investigation.[6] The lack of a significant effect on voltage-gated sodium channels in the studied preparation suggests a lower likelihood of off-target effects related to neuronal excitability mediated by these channels.[5]

Conclusion

This compound is a selective, but not entirely specific, activator of ATP-sensitive potassium channels. The available evidence points to potential cross-reactivity with other ion channels, most notably large-conductance Ca2+-activated K+ channels and L-type voltage-gated Ca2+ channels. A comprehensive understanding of these off-target interactions is crucial for a complete pharmacological characterization of this compound and for the development of new, more selective potassium channel openers. Further studies employing broad ion channel screening panels are warranted to fully elucidate the selectivity profile of this compound and its analogs.

References

A Comparative Analysis of Cromakalim's Effects on Arterial Versus Venous Smooth Muscle

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential effects of Cromakalim on arterial and venous smooth muscle, supported by experimental data. This compound, a potassium channel opener, elicits vasodilation by activating ATP-sensitive potassium (KATP) channels in the cell membrane of vascular smooth muscle cells.[1][2][3] This activation leads to membrane hyperpolarization, which in turn closes voltage-dependent calcium channels, reduces intracellular calcium concentration, and results in muscle relaxation.[3][4] While this fundamental mechanism is consistent, the magnitude and characteristics of this compound's effects exhibit notable differences between arterial and venous tissues.

Quantitative Comparison of this compound's Effects

The following tables summarize key quantitative data from various studies, highlighting the differential impact of this compound on arterial and venous smooth muscle.

ParameterArterial Smooth MuscleVenous Smooth MuscleSpeciesTissueReference
Membrane Hyperpolarization Less pronounced and shorter durationGreater extent and longer durationGuinea-pigMesenteric Artery and Vein[5]
Reversal Potential -80 mVNot reportedGuinea-pigMesenteric Artery[5]
Relaxation of Pre-contracted Tissue (High K+) Relaxation observedRelaxation observedGuinea-pigMesenteric Artery and Vein[5]

| Study Type | Outcome Measure | Arterial Response | Venous Response | Species | Key Finding | Reference | |---|---|---|---|---|---| | In vivo infusion | Forearm Blood Flow | Dose-dependent increase (from 5.4 to 15.1 ml/100ml/min at 10 µ g/min ) | No significant change in dorsal hand vein size | Human | Clear arterioselectivity in the upper limbs |[6] | | In vitro organ bath | Relaxation of Norepinephrine-induced Contraction | Inhibition of contraction | Inhibition of contraction | Canine | this compound inhibits contractions in both, but with some differing effects on neurotransmitter release |[7] | | In vitro organ bath | Relaxation of Prostaglandin F2α-induced Contraction | Not reported | Concentration-dependent relaxation | Human | this compound has a dilator effect on human saphenous vein |[1] |

Signaling Pathway of this compound-Induced Vasodilation

The following diagram illustrates the molecular mechanism of action of this compound in vascular smooth muscle cells.

Cromakalim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound KATP_channel ATP-sensitive K+ Channel (KATP) This compound->KATP_channel Activates K_ion K+ KATP_channel->K_ion K+ Efflux Ca_channel Voltage-gated Ca2+ Channel Ca_ion_influx Ca2+ Influx Ca_channel->Ca_ion_influx Decreased Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Ca_concentration [Ca2+]i Ca_ion_influx->Ca_concentration Leads to lower Relaxation Smooth Muscle Relaxation Ca_concentration->Relaxation Promotes Hyperpolarization->Ca_channel Inhibits opening

Caption: Mechanism of this compound-induced smooth muscle relaxation.

Experimental Protocols

The following methodologies are representative of the key experiments cited in the literature to assess the differential effects of this compound.

Isolated Tissue Bath Experiments

Objective: To measure and compare the direct relaxant effect of this compound on isolated arterial and venous tissue rings.

Methodology:

  • Tissue Preparation:

    • Animals (e.g., guinea pigs, canines, or human tissue samples) are euthanized according to ethical guidelines.

    • Segments of arteries (e.g., mesenteric artery, coronary artery) and veins (e.g., mesenteric vein, saphenous vein) are carefully dissected and cleaned of surrounding connective tissue.

    • The vessels are cut into rings of approximately 2-4 mm in length. For some experiments, the endothelium may be removed by gentle rubbing of the intimal surface.

  • Organ Bath Setup:

    • Tissue rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and continuously gassed with a mixture of 95% O2 and 5% CO2.

    • One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • Tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes).

    • The viability of the tissue is tested by inducing a contraction with a vasoconstrictor agent such as norepinephrine, serotonin, or a high concentration of potassium chloride (KCl).

    • Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath to generate a concentration-response curve for relaxation.

    • In some protocols, the experiment is repeated in the presence of a KATP channel blocker, such as glibenclamide, to confirm the mechanism of action.

  • Data Analysis:

    • Relaxation is expressed as a percentage decrease from the pre-contracted tension.

    • Concentration-response curves are plotted, and parameters such as EC50 (the concentration of agonist that produces 50% of the maximal response) are calculated.

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis Dissection Dissect Artery and Vein Rings Cut into Rings Dissection->Rings Mounting Mount Rings in Organ Bath Rings->Mounting Equilibration Equilibrate under Tension Mounting->Equilibration Contraction Induce Contraction (e.g., Norepinephrine) Equilibration->Contraction Cromakalim_Addition Cumulative Addition of this compound Contraction->Cromakalim_Addition Record_Tension Record Tension Changes Cromakalim_Addition->Record_Tension CRC Generate Concentration-Response Curves Record_Tension->CRC Compare Compare Arterial vs. Venous Response CRC->Compare

Caption: Workflow for isolated tissue bath experiments.

Microelectrode Intracellular Recordings

Objective: To measure and compare the effects of this compound on the membrane potential of arterial and venous smooth muscle cells.

Methodology:

  • Tissue Preparation:

    • Similar to the isolated tissue bath experiments, segments of arteries and veins are dissected and placed in a chamber perfused with a physiological salt solution.

  • Electrophysiological Recording:

    • Glass microelectrodes filled with a high concentration of KCl (e.g., 3 M) are used to impale individual smooth muscle cells.

    • The resting membrane potential is recorded.

    • This compound is then introduced into the perfusing solution.

  • Data Analysis:

    • Changes in membrane potential (hyperpolarization) are measured and compared between arterial and venous smooth muscle cells.

    • The duration and magnitude of the hyperpolarization are key parameters for comparison.

Discussion of Differential Effects

The compiled data suggests that this compound exhibits a degree of selectivity in its effects on arterial versus venous smooth muscle. In vivo studies in humans have demonstrated a clear arterioselective vasodilation, with significant increases in arterial blood flow without a corresponding effect on venous tone.[6] This arterioselectivity could be attributed to several factors, including potential differences in the subtypes of KATP channels expressed in arterial and venous smooth muscle, or variations in the downstream signaling pathways.

In vitro studies on isolated vessels present a more nuanced picture. While this compound does induce relaxation in both arterial and venous preparations, there are quantitative differences. For instance, in the guinea-pig mesenteric vasculature, this compound-induced hyperpolarization was more pronounced and sustained in the vein compared to the artery.[5] Conversely, some studies suggest that venoconstriction is more dependent on receptor-operated mechanisms, while arterial tone is more influenced by potential-operated mechanisms, which could explain the greater in vivo effect of a hyperpolarizing agent like this compound on arteries.[6]

It is also important to note that the response to this compound can be influenced by the pre-contracting agent used in in vitro experiments. For example, this compound effectively relaxes human saphenous veins pre-contracted with prostaglandin F2α, but has little effect on veins contracted with a high concentration of KCl (60 mM).[1] This is because a high KCl concentration depolarizes the membrane to an extent that may override the hyperpolarizing effect of KATP channel opening.

References

A Comparative Analysis of Cromakalim and Levosimendan on Vasodilation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between vasodilatory agents is paramount. This guide provides a comprehensive comparative analysis of two prominent vasodilators, Cromakalim and Levosimendan, focusing on their mechanisms of action, vasodilatory potency, and the experimental protocols used to evaluate their effects.

Executive Summary

This compound is a well-established ATP-sensitive potassium (K-ATP) channel opener, exerting its vasodilatory effect through a direct and specific mechanism. In contrast, Levosimendan presents a more complex pharmacological profile. While it also activates K-ATP channels to induce vasodilation, its primary mechanism of inotropic support is calcium sensitization. Furthermore, its vasodilatory action may involve other potassium channels and, to a lesser extent, phosphodiesterase (PDE) inhibition. This dual and multifaceted mechanism of Levosimendan contributes to its varied potency across different vascular beds.

Quantitative Comparison of Vasodilatory Potency

The vasodilatory potency of this compound and Levosimendan has been quantified in various preclinical studies. The following tables summarize the half-maximal effective concentration (EC50) values, a measure of potency, in different vascular tissues. A lower EC50 value indicates higher potency.

This compound
Vascular Tissue Species Pre-contraction Agent EC50 (µM)
Human Portal VeinHumanNoradrenaline4.53 ± 0.12[1]
Porcine Coronary ArteryPorcineVarious agonists~0.13 - 0.37
Rabbit Ear ArteryRabbitNot specified0.343 ± 0.041[2]
Rat AortaRatPhenylephrineNot explicitly stated, but concentration-dependent relaxation observed up to 10 µM[3]
Levosimendan
Vascular Tissue Species Pre-contraction Agent EC50 (µM)
Human Portal VeinHumanNoradrenaline0.281 ± 0.03[1]
Rat AortaRatNot specified6.61 ± 4.01[4]

Note: The EC50 values are presented as mean ± standard error of the mean (SEM) where available. The data is compiled from different studies and experimental conditions, which may influence the absolute values. A direct comparison is most accurate when conducted within the same study, as is the case for the human portal vein data.

Mechanisms of Action and Signaling Pathways

The vasodilatory effects of this compound and Levosimendan are initiated by their interaction with specific molecular targets in vascular smooth muscle cells.

This compound: A Direct K-ATP Channel Opener

This compound's mechanism of action is direct and well-characterized. It selectively binds to and opens the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of vascular smooth muscle cells. This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration leads to the relaxation of the vascular smooth muscle and, consequently, vasodilation.[5]

Cromakalim_Signaling_Pathway cluster_inhibition This compound This compound KATP_Channel ATP-sensitive K+ Channel (K-ATP) This compound->KATP_Channel Activates K_efflux K+ Efflux KATP_Channel->K_efflux Opens Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates VGCC->Ca_influx Intracellular_Ca ↓ Intracellular [Ca2+] Vasodilation Vasodilation Intracellular_Ca->Vasodilation

This compound's vasodilatory signaling pathway.
Levosimendan: A Multi-faceted Vasodilator

Levosimendan's vasodilatory action is more complex and involves multiple pathways.[6][7][8]

  • K-ATP Channel Opening: Similar to this compound, Levosimendan opens K-ATP channels in vascular smooth muscle, leading to hyperpolarization and subsequent vasodilation.[6][7][8]

  • Opening of Other K+ Channels: Evidence suggests that Levosimendan may also activate other types of potassium channels, such as voltage-gated (Kv) and large-conductance calcium-activated (BKca) potassium channels, particularly in larger arteries. This contributes to a more pronounced hyperpolarization.

  • Phosphodiesterase (PDE) III Inhibition: At higher concentrations, Levosimendan can inhibit PDE III, leading to an increase in cyclic AMP (cAMP) levels. Elevated cAMP can also contribute to vasodilation, although this is generally considered a weaker component of its vasodilatory effect compared to K+ channel opening.

Levosimendan_Signaling_Pathway cluster_inhibition Levosimendan Levosimendan KATP_Channel ATP-sensitive K+ Channel (K-ATP) Levosimendan->KATP_Channel Activates Other_K_Channels Other K+ Channels (e.g., Kv, BKca) Levosimendan->Other_K_Channels Activates PDE3 Phosphodiesterase III (PDE3) Levosimendan->PDE3 Inhibits (at higher conc.) K_efflux K+ Efflux KATP_Channel->K_efflux Other_K_Channels->K_efflux cAMP ↑ cAMP Vasodilation Vasodilation cAMP->Vasodilation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca2+ Channels (VGCCs) Hyperpolarization->VGCC Inhibits Ca_influx Ca2+ Influx VGCC->Ca_influx Mediates VGCC->Ca_influx Intracellular_Ca ↓ Intracellular [Ca2+] Intracellular_Ca->Vasodilation

Levosimendan's multi-mechanism vasodilatory pathway.

Experimental Protocols

The following is a generalized protocol for an in vitro vasodilation assay using a wire myograph, a common technique for assessing the effects of vasoactive compounds on isolated blood vessels.[9][10][11][12][13][14]

I. Tissue Preparation
  • Euthanasia and Tissue Harvest: Euthanize the experimental animal (e.g., rat, rabbit) according to approved institutional guidelines. Immediately dissect the desired blood vessel (e.g., thoracic aorta, mesenteric artery) and place it in cold, oxygenated Krebs-Henseleit buffer.

  • Cleaning and Sectioning: Carefully remove adherent connective and adipose tissue from the vessel under a dissecting microscope. Cut the cleaned vessel into rings of approximately 2-3 mm in length.

II. Mounting the Vessel in a Wire Myograph
  • Wire Insertion: Thread two tungsten wires (typically 40 µm in diameter) through the lumen of the vessel ring.

  • Mounting: Mount the wires on the jaws of the wire myograph. One jaw is attached to a force transducer, and the other to a micrometer, allowing for the application and measurement of tension.

  • Equilibration: Submerge the mounted vessel in the organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2. Allow the vessel to equilibrate for at least 60 minutes under a determined optimal resting tension.

III. Viability and Endothelial Integrity Checks
  • Wake-up Protocol: Induce contraction by exposing the vessel to a high potassium solution (e.g., 60 mM KCl). Repeat this step two to three times to ensure reproducible contractile responses.

  • Endothelial Integrity: Pre-contract the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine, noradrenaline). Once a stable contraction is achieved, add an endothelium-dependent vasodilator (e.g., acetylcholine, bradykinin). A relaxation of >80% typically indicates intact endothelium. For studies on direct smooth muscle effects, the endothelium can be mechanically removed.

IV. Generating Concentration-Response Curves
  • Pre-contraction: Induce a stable, submaximal contraction with a chosen vasoconstrictor (e.g., phenylephrine at its EC50-EC80 concentration).

  • Cumulative Addition of Vasodilator: Once the contraction is stable, add the vasodilator (this compound or Levosimendan) to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 10 µM).

  • Data Recording: Record the relaxation response at each concentration until a maximal response is achieved or the highest concentration is reached.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve. Calculate the EC50 value from this curve.

V. Experimental Workflow Diagram

Experimental_Workflow start Start dissection Vessel Dissection and Cleaning start->dissection mounting Mounting in Wire Myograph dissection->mounting equilibration Equilibration (60 min, 37°C) mounting->equilibration viability_check Viability Check (High K+ Contraction) equilibration->viability_check endothelium_check Endothelial Integrity Check (e.g., Acetylcholine) viability_check->endothelium_check pre_contraction Pre-contraction (e.g., Phenylephrine) endothelium_check->pre_contraction crc Cumulative Concentration- Response Curve Generation (this compound or Levosimendan) pre_contraction->crc data_analysis Data Analysis (EC50 Calculation) crc->data_analysis end End data_analysis->end

Workflow for in vitro vasodilation assay.

Conclusion

This compound and Levosimendan are both effective vasodilators, but they achieve this through distinct and, in the case of Levosimendan, multifaceted mechanisms. This compound acts as a specific K-ATP channel opener, making it a valuable tool for studying the role of these channels in vascular tone. Levosimendan's broader mechanism of action, which includes the opening of multiple potassium channels and potential PDE inhibition in addition to its primary calcium-sensitizing effect, results in a complex pharmacological profile. The choice between these agents for research or therapeutic development will depend on the specific scientific question or clinical indication. The experimental protocols outlined in this guide provide a robust framework for further elucidating the vascular effects of these and other novel compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of Cromakalim: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Cromakalim, a potassium channel opener, requires careful handling and adherence to specific disposal protocols to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Safety goggles or shielded safety glasses
Skin Protection Chemical-resistant gloves and a lab coat
Respiratory Protection Use in a well-ventilated area. If inhalation risk is high, use a suitable respirator.

Always wash hands thoroughly after handling this compound, even if gloves are worn. Contaminated clothing should be removed immediately and decontaminated before reuse.

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and its containers involves a multi-step process that must be followed diligently. It is crucial to note that product and containers must not be disposed of with household garbage.[1]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: Identify all waste streams containing this compound. This includes pure, unused product, contaminated solutions, and any materials used for spill cleanup.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to hazardous reactions. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.[2]

Step 2: Waste Collection and Storage
  • Use Appropriate Containers: Collect this compound waste in designated, properly labeled, and sealed containers. Ensure the container is compatible with the chemical.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other identifiers required by your institution.

  • Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area. Keep it away from direct sunlight and sources of ignition.[2]

Step 3: Managing Spills and Leaks

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

  • Ensure Safety: Wear full PPE, including respiratory protection if necessary.[2] Evacuate non-essential personnel from the area.[2]

  • Containment: Prevent further leakage or spillage. Keep the product away from drains or water courses.[2]

  • Cleanup: For solid spills, carefully sweep or vacuum the material and place it in a designated hazardous waste container. For liquid spills, absorb with an inert, non-combustible material such as sand or diatomite.[2]

  • Decontamination: Decontaminate the spill area and any equipment used for cleanup with a suitable solvent, such as alcohol, and collect the decontamination materials as hazardous waste.[2]

Step 4: Final Waste Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste. It is the responsibility of the waste generator to properly characterize all waste materials according to applicable regulatory entities.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.

  • Professional Disposal: All collected waste must be disposed of through a licensed and approved waste disposal facility in accordance with local, state, and federal regulations.[3][4]

Important Note: Never discharge raw or concentrated this compound to the sanitary sewer.[5] Drain disposal of any chemical waste is highly regulated and generally prohibited unless specifically approved by your institution's EHS department for highly diluted, non-hazardous materials.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Cromakalim_Disposal_Workflow cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated identify Identify Waste Stream (Pure, Solution, Contaminated Material) start->identify segregate Segregate from Incompatible Waste identify->segregate collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store spill_check Is there a spill? store->spill_check contain_spill Contain Spill spill_check->contain_spill Yes contact_ehs Contact Institutional EHS for Pickup spill_check->contact_ehs No cleanup_spill Clean & Decontaminate contain_spill->cleanup_spill collect_cleanup Collect Cleanup Debris as Hazardous Waste cleanup_spill->collect_cleanup collect_cleanup->store documentation Complete Waste Disposal Forms contact_ehs->documentation end_disposal Dispose via Approved Hazardous Waste Facility documentation->end_disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cromakalim

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for the proper handling and disposal of Cromakalim, a potent potassium channel opener utilized in pharmacological research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure research environment. This document is intended for researchers, scientists, and drug development professionals.

While some safety data sheets (SDS) may classify this compound as non-hazardous, it is imperative to follow standard precautionary measures for handling all chemical substances.[1] A more protective approach, as outlined in various safety resources, is recommended to minimize any potential risks.

Personal Protective Equipment (PPE) for this compound Handling

The following table summarizes the required personal protective equipment for handling this compound, based on a conservative approach to laboratory safety.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or aerosolized particles of the compound.
Hand Protection Protective, impermeable glovesPrevents direct skin contact with the chemical. The specific glove material should be resistant to the product and any solvents used.
Body Protection Impervious clothing, such as a lab coat or coverallsProvides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Suitable respiratorRecommended when handling the powder form to avoid inhalation, especially in areas with inadequate ventilation.
Operational Plan: Step-by-Step Handling of this compound

This section details the procedural workflow for the safe handling of this compound from preparation to disposal.

1. Pre-Handling Preparations:

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Emergency Equipment: Confirm the immediate accessibility of a safety shower and an eye wash station.[2]

  • PPE Donning: Put on all required personal protective equipment as specified in the table above.

2. Handling and Preparation of Solutions:

  • Weighing: When weighing the solid form of this compound, perform this task within a fume hood to minimize the risk of inhalation.

  • Dissolving: If preparing a solution, add the solvent to the this compound powder slowly and carefully to avoid splashing.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • PPE Doffing: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items appropriately.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including unused product, empty containers, and disposable PPE, should be collected in a designated, labeled waste container.

  • Disposal Method: Dispose of chemical waste in accordance with all applicable local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance. Do not dispose of this compound down the drain or in general waste.[2]

Emergency Procedures

In the event of accidental exposure, follow these immediate first aid measures.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove contaminated clothing.[2] Rinse the affected skin area thoroughly with large amounts of water.[2] Seek medical attention.
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[2] If breathing is difficult, provide respiratory support.[2] Seek medical attention.
Ingestion Do NOT induce vomiting.[2] Wash out the mouth with water.[2] Seek immediate medical attention.

Visual Workflow Guides

The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate emergency response to an exposure event.

Cromakalim_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Ensure Adequate Ventilation B Verify Emergency Equipment Access A->B C Don Personal Protective Equipment B->C D Weigh/Handle this compound in Fume Hood C->D E Prepare Solution (if applicable) D->E F Decontaminate Work Area E->F G Doff and Dispose of PPE F->G H Wash Hands Thoroughly G->H I Collect Waste in Designated Container H->I J Dispose via Approved EHS Procedures I->J

Caption: Standard Operating Procedure for Handling this compound.

Cromakalim_Emergency_Response cluster_actions Immediate Actions Start Exposure Event Occurs Skin Skin Contact: Remove clothing, rinse with water Start->Skin Eye Eye Contact: Flush with water for 15 mins Start->Eye Inhalation Inhalation: Move to fresh air Start->Inhalation Ingestion Ingestion: Rinse mouth, do NOT induce vomiting Start->Ingestion SeekMedical Seek Immediate Medical Attention Skin->SeekMedical Eye->SeekMedical Inhalation->SeekMedical Ingestion->SeekMedical

Caption: Emergency Response Protocol for this compound Exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cromakalim
Reactant of Route 2
Cromakalim

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。